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  • Product: trans-3-Amino-3-methylcyclobutanol hydrochloride
  • CAS: 1403766-64-2

Core Science & Biosynthesis

Foundational

synthesis and characterization of trans-3-Amino-3-methylcyclobutanol hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of trans-3-Amino-3-methylcyclobutanol Hydrochloride Introduction trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No: 1403766-99-3) is a specialized...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of trans-3-Amino-3-methylcyclobutanol Hydrochloride

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No: 1403766-99-3) is a specialized chemical intermediate recognized for its rigid cyclobutane scaffold.[1] With a molecular formula of C₅H₁₂ClNO and a molecular weight of 137.61 g/mol , this compound serves as a critical building block in medicinal chemistry and drug development.[1][2] The specific trans stereochemistry of the amino and hydroxyl groups provides a defined three-dimensional vector for molecular elaboration, making it a valuable synthon for creating complex molecules with precise spatial arrangements.[3][4] Its structural rigidity and potential for influencing biological pathways have made it a target of interest in the development of novel therapeutics, particularly as enzyme inhibitors or receptor ligands.[1][4]

This guide provides a comprehensive overview of a field-proven synthetic route and the corresponding characterization methods for this compound, designed for researchers and professionals in organic synthesis and pharmaceutical development.

Strategic Synthesis Pathway

The synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride is a multi-step process that requires precise control over stereochemistry. A common and effective strategy involves a configuration inversion of a cis-isomer precursor using the Mitsunobu reaction, followed by deprotection and salt formation.[5] This route is advantageous due to its high stereoselectivity and robust, scalable reaction conditions, achieving a total molar yield often exceeding 70%.[4][5]

The overall synthetic logic is to start with a readily available cis-configured precursor, invert its stereochemistry at the hydroxyl-bearing carbon, and then perform standard functional group manipulations to arrive at the final product.

G cluster_0 Step 1: Stereochemical Inversion cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Deprotection cluster_3 Step 4: Salt Formation A cis-3-Dibenzylamino-3-methylcyclobutanol C trans-3-Dibenzylamino-3-methylcyclobutyl p-nitrobenzoate A->C Mitsunobu Reaction (Configuration Inversion) B p-Nitrobenzoic Acid + DEAD/PPh3 D trans-3-Dibenzylamino-3-methylcyclobutanol C->D Alkaline Hydrolysis (e.g., NaOH) E trans-3-Amino-3-methylcyclobutanol (Free Base) D->E Catalytic Hydrogenolysis (Pd/C, H2) F trans-3-Amino-3-methylcyclobutanol Hydrochloride (Final Product) E->F HCl Treatment

Caption: Synthetic workflow for trans-3-Amino-3-methylcyclobutanol hydrochloride.

Experimental Protocol: A Step-by-Step Guide

The following protocol outlines the key stages of the synthesis.

Step 1: Mitsunobu Reaction for Stereochemical Inversion

The core of this synthesis lies in the Mitsunobu reaction, which facilitates the inversion of the alcohol's stereocenter. This is achieved by reacting a cis-configured alcohol with a carboxylic acid in the presence of a phosphine and an azodicarboxylate.

  • Setup: In a flame-dried, three-necked flask under an inert nitrogen atmosphere, dissolve cis-3-dibenzylamino-3-methylcyclobutanol and p-nitrobenzoic acid in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0°C in an ice bath. Add triphenylphosphine (PPh₃) followed by the dropwise addition of diethyl azodicarboxylate (DEAD) or a safer alternative like diisopropyl azodicarboxylate (DIAD).

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin-Layer Chromatography (TLC).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. The resulting residue contains the desired trans-ester, which can be purified via column chromatography to yield trans-3-dibenzylamino-3-methylcyclobutyl p-nitrobenzoate.

Step 2: Alkaline Hydrolysis

This step cleaves the ester to reveal the inverted hydroxyl group.

  • Reaction: Dissolve the purified trans-ester from Step 1 in a mixture of THF and water.[5]

  • Hydrolysis: Add sodium hydroxide (NaOH) and heat the mixture to reflux for 3-4 hours.[5]

  • Extraction: After cooling, distill off the THF. Extract the aqueous residue with a suitable organic solvent like dichloromethane.[5]

  • Isolation: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield crude trans-3-dibenzylamino-3-methylcyclobutanol. Recrystallization from a solvent like isopropanol can be used for further purification.[5]

Step 3: Catalytic Hydrogenolysis (Deprotection)

The benzyl protecting groups on the amine are removed to yield the primary amine.

  • Setup: Dissolve the product from Step 2 in ethanol or methanol in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1.0–1.2 MPa) and agitate the reaction mixture at room temperature until the reaction is complete (monitored by TLC or HPLC).[1]

  • Filtration: Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the trans-3-amino-3-methylcyclobutanol free base as an oil or solid.

Step 4: Hydrochloride Salt Formation

Formation of the hydrochloride salt enhances the compound's stability and handling properties.

  • Dissolution: Dissolve the free base from Step 3 in anhydrous ethanol or diethyl ether.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in ethanol or ether.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid product by filtration, wash with cold anhydrous ether, and dry under vacuum to yield the final trans-3-Amino-3-methylcyclobutanol hydrochloride.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final product.

G cluster_Structure Structural Confirmation cluster_Purity Purity & Isomer Assessment Start Final Product: trans-3-Amino-3-methylcyclobutanol HCl NMR NMR Spectroscopy (¹H, ¹³C) Start->NMR Confirms Connectivity & Stereochemistry MS Mass Spectrometry (ESI-MS) Start->MS Confirms Molecular Weight IR IR Spectroscopy Start->IR Confirms Functional Groups HPLC Chiral HPLC Start->HPLC Determines Enantiomeric & Diastereomeric Purity TLC TLC Analysis Start->TLC Qualitative Purity Check

Caption: Standard characterization workflow for the final product.

Analytical Data Summary

The following table summarizes the key analytical data used to validate the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride.

Technique Parameter Expected Result/Observation Purpose
¹H NMR Chemical Shift (δ), Coupling Constants (J)Complex multiplet patterns for cyclobutane protons. Distinct signals for methyl, amino (broad), and hydroxyl (broad) protons. trans isomers typically show larger vicinal coupling constants (J values) than cis isomers due to different dihedral angles.[3]Confirms molecular structure and stereochemistry.
¹³C NMR Chemical Shift (δ)Signals corresponding to the four distinct carbon atoms of the cyclobutane ring and the methyl carbon.Confirms the carbon skeleton of the molecule.
Mass Spec (ESI-MS) m/z RatioExpected [M+H]⁺ peak at approximately 102.09 g/mol (for the free base).Confirms the molecular weight of the free amine.[6]
IR Spectroscopy Wavenumber (cm⁻¹)Broad peaks around 3400-3200 cm⁻¹ (O-H stretch), strong, broad absorption around 3000-2500 cm⁻¹ (N-H stretch of amine salt), and C-N/C-O stretches in the fingerprint region.Confirms the presence of key functional groups (hydroxyl, amine hydrochloride).
Chiral HPLC Retention TimeA single major peak on a chiral stationary phase (e.g., amylose-based column) confirms high diastereomeric and enantiomeric purity.[3]Quantifies stereochemical purity and separates it from any residual cis-isomer.
TLC Rf ValueA single spot using an appropriate solvent system (e.g., ethyl acetate/acetic acid/HCl/water). The Rf value will differ from the starting materials and the cis-isomer.[3]Monitors reaction progress and provides a rapid assessment of purity.

Applications in Drug Discovery

The rigid framework of trans-3-Amino-3-methylcyclobutanol hydrochloride is highly valued in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. It serves as a versatile intermediate for synthesizing molecules targeting metabolic or neurological pathways.[3][4] The defined spatial orientation of its functional groups allows it to act as a scaffold for building potent enzyme inhibitors and receptor ligands, where precise geometry is paramount for biological activity.[4]

References

  • Google Patents. CN112608243A - Synthesis method of trans-3-aminobutanol.
  • PubChem. Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. [Link]

  • PubMed. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. [Link]

  • PubChemLite. Trans-3-amino-3-methylcyclobutanol hydrochloride (C5H11NO). [Link]

Sources

Exploratory

trans-3-Amino-3-methylcyclobutanol Hydrochloride: A Technical Guide to its Chemical Properties and Strategic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of conformationally restricted scaffolds is a cornerstone of modern medicinal chemistry. The cyclobutane ring, in particular, offers a compelling three-dimensional geometry that can significantly enhance the pharmacological profile of a lead compound. This technical guide provides a comprehensive analysis of trans-3-Amino-3-methylcyclobutanol hydrochloride, a versatile building block possessing this valuable scaffold. We will delve into its fundamental chemical and physical properties, explore logical synthetic strategies, and present a self-validating analytical workflow for its characterization. Furthermore, this guide will illuminate its potential applications in drug discovery, grounded in the principles of structure-based design. The insights herein are curated for the practicing researcher, emphasizing the causal relationships behind experimental choices to empower effective and innovative molecular design.

Core Chemical Identity and Physicochemical Profile

trans-3-Amino-3-methylcyclobutanol hydrochloride is the salt form of the parent aminocyclobutanol, a decision in its manufacturing that confers superior stability and aqueous solubility, facilitating its use in a variety of synthetic and biological applications. The compound's identity is defined by its molecular formula, C₅H₁₂ClNO, and a molecular weight of 137.61 g/mol .[1][2]

It is critical for researchers to note that this compound has been listed by chemical suppliers under at least two different CAS Numbers: 1403767-32-7 and 1403766-99-3.[1][2][3][4] This ambiguity necessitates a rigorous, in-house analytical confirmation of structure and stereochemistry upon sourcing.

The molecule's architecture is distinguished by a cyclobutane ring with an amino group and a hydroxyl group situated in a trans configuration. This specific stereochemical arrangement is paramount, as it dictates the spatial vectors of its key hydrogen-bonding functional groups, which is a determining factor in its interaction with biological macromolecules.

Caption: Stereochemical representation of trans-3-Amino-3-methylcyclobutanol hydrochloride.

Table 1: Physicochemical Properties

PropertyValue / DescriptionRationale / Source
IUPAC Name (1r,3r)-3-amino-3-methylcyclobutan-1-ol hydrochloride[2]
Molecular Formula C₅H₁₂ClNO[1][2][5]
Molecular Weight 137.61 g/mol [1][5]
CAS Numbers 1403767-32-7, 1403766-99-3[1][3][4]
Appearance White to off-white crystalline solidInferred from typical nature of amine hydrochloride salts
Solubility Expected to be soluble in water, methanol, and other polar protic solvents.The ionic hydrochloride salt form enhances polarity and solubility in protic media.
Melting Point Data not publicly available. Requires experimental determination via DSC or melting point apparatus.N/A
pKa Data not publicly available. The primary amine's pKa is expected to be ~9-10.Based on structurally similar acyclic primary amines.
XlogP (predicted) -0.6[6]

Synthesis Strategy and Mechanistic Considerations

The construction of the trans-1,3-disubstituted cyclobutane core is a non-trivial synthetic challenge. A key strategic hurdle is the precise control of stereochemistry. A documented approach to achieve the desired trans configuration leverages a stereoinvertive Mitsunobu reaction.[7]

Logical Synthetic Pathway:

  • Starting Material: The synthesis can commence with a precursor like 3-oxocyclobutanecarboxylic acid.

  • Amine Installation: The ketone is converted to an amine, for instance, via a Curtius rearrangement of an acyl azide intermediate to form an isocyanate, which is then hydrolyzed. This step typically yields a cis-amino alcohol after reduction of the ketone.

  • Stereochemical Inversion (The Key Step): With the cis-isomer in hand, a Mitsunobu reaction is employed. The hydroxyl group is activated by diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), allowing for nucleophilic attack by a carboxylate (e.g., p-nitrobenzoic acid). This reaction proceeds via an SN2 mechanism, which forces an inversion of the stereocenter, converting the cis relationship to the desired trans.

  • Final Deprotection: The resulting ester is hydrolyzed under basic conditions, and any protecting groups on the amine are removed (e.g., hydrogenolysis for benzyl groups) to yield the final trans-3-amino-3-methylcyclobutanol.[7]

Expert Insight: The choice of the Mitsunobu reaction is a deliberate and elegant solution to the stereochemical problem. Direct reduction of a 3-aminocyclobutanone often results in a mixture of isomers or favors the thermodynamically more stable cis-product. By creating the cis-isomer first and then executing a reliable inversion reaction, a high-purity stream of the trans-product is accessible.

Analytical Verification: A Self-Validating Workflow

Confirming the identity, purity, and stereochemistry of the title compound is paramount. The following workflow provides a robust, self-validating system for quality control.

G Comprehensive Analytical & QC Workflow A Sample Receipt (trans-3-Amino-3-methylcyclobutanol HCl) B ¹H & ¹³C NMR Spectroscopy (Structure & Stereochemistry) A->B C High-Resolution Mass Spec (HRMS) (Elemental Composition) A->C D HPLC/UPLC with CAD/ELSD (Purity Assessment) A->D E FTIR Spectroscopy (Functional Group Confirmation) A->E F Verified Compound (Release to Inventory) B->F C->F D->F

Caption: A logical workflow for the definitive analytical characterization of the target compound.

NMR Spectroscopy Protocol (Structure & Stereochemistry)
  • Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterium Oxide (D₂O). D₂O is a suitable solvent due to the compound's hydrochloride form. Note that the amine (NH₂) and hydroxyl (OH) protons will exchange with deuterium and will likely not be visible in the ¹H spectrum.

  • ¹H NMR Analysis: Acquire the proton spectrum. The key diagnostic signals are the multiplets corresponding to the cyclobutane ring protons. The rigidity of the ring and the trans geometry will give rise to a specific set of coupling constants (J-values). A singlet corresponding to the methyl (CH₃) group protons should also be clearly visible.

  • ¹³C NMR Analysis: Acquire the proton-decoupled carbon spectrum. Expect five distinct signals: one for the methyl carbon, three for the cyclobutane ring carbons (CH₂ and two quaternary carbons), and none for the solvent.

  • Rationale: NMR is the most powerful tool for confirming the precise connectivity and stereochemistry. While 1D spectra are informative, 2D NMR experiments like COSY and HSQC would be employed to unambiguously assign all signals and confirm the trans relationship through space (NOESY) if required.

Mass Spectrometry Protocol (Molecular Weight & Formula)
  • Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute this solution 1:100 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Acquisition: Acquire in positive ion mode. The formic acid ensures the amine is protonated.

  • Data Interpretation: Look for the [M+H]⁺ ion of the free base (C₅H₁₁NO). The expected exact mass is 102.0919. Confirmation of this mass to within 5 ppm provides strong evidence for the correct elemental composition.[6]

  • Rationale: ESI is a soft ionization technique, which minimizes fragmentation and ensures the observation of the parent ion. HRMS is essential as it differentiates the target compound from potential impurities with the same nominal mass but different elemental formulas.

HPLC Protocol (Purity Assessment)
  • Instrumentation: An HPLC or UPLC system equipped with a detector suitable for non-chromophoric compounds, such as a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., silica or amide phase) is recommended.

  • Mobile Phase: Use a gradient elution. For example, Mobile Phase A: 95:5 Water:Acetonitrile with 10 mM Ammonium Formate. Mobile Phase B: 5:95 Water:Acetonitrile with 10 mM Ammonium Formate.

  • Gradient: Start at 95% B, hold for 1 minute, then ramp down to 5% B over 5-7 minutes.

  • Rationale: Due to its high polarity and lack of a UV chromophore, standard reversed-phase (C18) HPLC with UV detection is unsuitable. HILIC is designed specifically for retaining and separating highly polar analytes. CAD or ELSD provides near-universal detection for non-volatile compounds, making it ideal for purity assessment.

Strategic Application in Drug Discovery

trans-3-Amino-3-methylcyclobutanol hydrochloride is not merely a reagent, but a strategic tool for imparting drug-like properties. Its value lies in its function as a rigid, three-dimensional scaffold.

  • Bioisosteric Replacement: The cyclobutane core can serve as a bioisostere for less stable or more flexible moieties. For instance, it can replace a gem-dimethyl group to lock a conformation or substitute for a phenyl ring to decrease lipophilicity and improve metabolic stability while maintaining a similar spatial arrangement of substituents.

  • Vectorial Projection: The trans arrangement projects the amino and hydroxyl groups in opposing vectors. This is highly advantageous in structure-based drug design, where the amine can be functionalized to interact with one sub-pocket of a receptor while the hydroxyl group forms a key hydrogen bond in another.

  • Library Synthesis: The two distinct functional groups (amine and alcohol) allow for orthogonal derivatization, making it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening.

G Application in Focused Library Synthesis A trans-3-Amino-3-methyl- cyclobutanol HCl Scaffold B N-Acylation (R¹-COCl) A->B N-Derivatization C N-Sulfonylation (R¹-SO₂Cl) A->C N-Derivatization D Reductive Amination (R¹-CHO, NaBH(OAc)₃) A->D N-Derivatization E O-Alkylation (R²-Br, NaH) A->E O-Derivatization F O-Acylation (R²-COCl) A->F O-Derivatization G Diverse Library of Novel Chemical Entities (R¹, R²) B->G C->G D->G E->G F->G H Biological Screening (e.g., Kinase Inhibition Assay) G->H

Caption: Use of the scaffold to generate a diverse library for biological screening.

Safety, Handling, and Storage

Proper handling is essential to ensure laboratory safety. The compound is classified with the following hazard statements:

  • H315: Causes skin irritation[8]

  • H319: Causes serious eye irritation[8]

  • H335: May cause respiratory irritation[8]

Protocol for Handling:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields, and a lab coat.

  • Ventilation: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is under an inert atmosphere at 2-8°C.[3]

References

The information for this research chemical is primarily available through chemical suppliers and databases. Researchers should always consult the specific Certificate of Analysis provided with their purchased lot for the most accurate data.

  • Google Patents. (2021). Synthesis method of trans-3-aminobutanol. CN112608243A.
  • PubChemLite. (n.d.). Trans-3-amino-3-methylcyclobutanol hydrochloride (C5H11NO). [Link]

  • PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. National Center for Biotechnology Information. [Link]

Sources

Foundational

stereochemistry of 3-amino-3-methylcyclobutanol isomers

An In-depth Technical Guide to the Stereochemistry of 3-amino-3-methylcyclobutanol Isomers Abstract The 3-amino-3-methylcyclobutanol scaffold is a critical building block in modern medicinal chemistry, valued for the rig...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Stereochemistry of 3-amino-3-methylcyclobutanol Isomers

Abstract

The 3-amino-3-methylcyclobutanol scaffold is a critical building block in modern medicinal chemistry, valued for the rigid, three-dimensional architecture it imparts to bioactive molecules. However, the presence of two stereocenters gives rise to four distinct stereoisomers, each with potentially unique pharmacological and toxicological profiles. A comprehensive understanding of their stereochemistry, stereoselective synthesis, and analytical resolution is therefore not merely an academic exercise but a prerequisite for successful drug development. This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the stereochemical landscape of 3-amino-3-methylcyclobutanol, offering field-proven insights into its synthesis, characterization, and the profound impact of its stereoisomerism on biological function.

Decoding the Stereoisomers: Structure and Nomenclature

The structure of 3-amino-3-methylcyclobutanol contains two stereogenic centers: C1 (bearing the hydroxyl group) and C3 (bearing the amino and methyl groups). This gives rise to a total of four possible stereoisomers (2² = 4), which exist as two pairs of enantiomers.

The relationship between these isomers is defined by their cis and trans configurations, which describe the relative orientation of the hydroxyl and amino substituents across the cyclobutane ring.

  • Cis Isomers : The hydroxyl and amino groups are on the same face of the ring. This diastereomer consists of the (1R, 3R) and (1S, 3S) enantiomeric pair. The relative configuration can be described as rel-(1R, 3R) or rel-(1S, 3S).[1]

  • Trans Isomers : The hydroxyl and amino groups are on opposite faces of the ring. This diastereomer consists of the (1R, 3S) and (1S, 3R) enantiomeric pair.

The precise spatial arrangement of each isomer is fundamental to its interaction with chiral biological targets like enzymes and receptors.

stereoisomers cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_RR (1R, 3R) cis_SS (1S, 3S) cis_RR->cis_SS Enantiomers trans_RS (1R, 3S) cis_RR->trans_RS Diastereomers trans_SR (1S, 3R) cis_RR->trans_SR Diastereomers cis_SS->trans_RS Diastereomers cis_SS->trans_SR Diastereomers trans_RS->trans_SR Enantiomers

Figure 1: Stereochemical relationships of the four 3-amino-3-methylcyclobutanol isomers.

Strategies for Stereoselective Synthesis

Controlling the stereochemical outcome during synthesis is paramount. The choice of synthetic route is dictated by the desired diastereomer (cis or trans) and whether an enantiomerically pure product is required.

The Intrinsic Preference for cis-Isomers via Hydride Reduction

A common and straightforward approach to synthesizing 1,3-disubstituted cyclobutanols is the hydride reduction of the corresponding cyclobutanone. In this system, the reduction of a 3-amino-3-methylcyclobutanone precursor with standard hydride reagents (e.g., NaBH₄, LiAlH(OtBu)₃) exhibits a strong intrinsic preference for forming the cis-cyclobutanol.[2]

Causality: This selectivity is driven by steric and torsional strain. Computational studies suggest that the hydride attacks the carbonyl from the face opposite to the bulky substituent at C3 (anti-facial attack), consistent with the Felkin-Anh model, to minimize steric hindrance and torsional strain in the transition state.[2] This pathway directly leads to the thermodynamically favored cis product where the hydroxyl group is on the same side as the amino group.

Accessing the trans-Isomers: Inversion and Biocatalysis

Given the preference for cis formation, obtaining the trans isomers requires a more deliberate strategy. Two field-proven approaches are dominant:

Strategy A: Chemical Inversion via Mitsunobu Reaction This classic and robust method relies on inverting the stereochemistry of the C1 alcohol. The process begins with the readily available cis-isomer.

  • Synthesis of cis-Isomer: The corresponding cyclobutanone is reduced to preferentially form the cis-3-amino-3-methylcyclobutanol. The amino group is typically protected (e.g., as a dibenzyl amine).

  • Mitsunobu Inversion: The cis-alcohol undergoes a Mitsunobu reaction with a carboxylic acid (e.g., benzoic acid), diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃). This reaction proceeds with a clean Sₙ2 inversion of stereochemistry at the C1 position, converting the cis-alcohol into a trans-ester.[3]

  • Hydrolysis: The resulting trans-ester is hydrolyzed under basic conditions to yield the desired trans-3-amino-3-methylcyclobutanol.[3]

Strategy B: Direct Diastereoselective Reduction using Biocatalysis Modern drug development emphasizes greener and more efficient synthetic routes. Biocatalysis, using enzymes like ketoreductases (KREDs), offers a powerful alternative for directly synthesizing the less-favored trans isomer with high diastereoselectivity.

In an analogous synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol, a KRED was used to reduce the ketone precursor, achieving a diastereomeric ratio of ~98:2 in favor of the trans product.[4][5]

Causality: KREDs possess precisely shaped active sites that bind the substrate in a specific orientation. This enzymatic control overrides the intrinsic kinetic preferences of chemical reagents, forcing the hydride (typically from a cofactor like NADPH) to attack from a specific face, leading to the formation of the trans isomer with high fidelity.

synthesis_workflow cluster_chem Chemical Synthesis Routes cluster_bio Biocatalytic Route start 3-Amino-3-methyl cyclobutanone Precursor hydride Standard Hydride Reduction (e.g., NaBH₄) start->hydride kred Ketoreductase (KRED) + Cofactor start->kred cis_product cis-Isomer hydride->cis_product mitsunobu Mitsunobu Inversion (DEAD, PPh₃, RCOOH) cis_product->mitsunobu trans_product_chem trans-Isomer mitsunobu->trans_product_chem trans_product_bio trans-Isomer (High Diastereoselectivity) kred->trans_product_bio

Figure 2: Key synthetic pathways to access cis- and trans-3-amino-3-methylcyclobutanol.

Analytical Characterization and Separation

Distinguishing and separating the stereoisomers is a critical step for quality control and biological evaluation. A combination of spectroscopic and chromatographic techniques is essential.

NMR Spectroscopy: Assigning cis vs. trans Configuration

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the relative stereochemistry. While 1D ¹H NMR can provide initial clues, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is definitive.

The Self-Validating Logic of NOESY: The NOESY experiment detects protons that are close in space (< 5 Å), regardless of their through-bond connectivity.

  • For the cis-isomer: The proton on C1 (H1) and the protons of the methyl group on C3 are on the same face of the ring. A distinct cross-peak (correlation) will be observed between H1 and the C3-methyl protons.

  • For the trans-isomer: The H1 proton and the C3-methyl group are on opposite faces of the ring, far apart in space. No NOESY correlation will be observed between them.[6]

This presence or absence of a specific NOESY cross-peak provides an unambiguous assignment of the diastereomeric identity.[6]

Chiral HPLC: Separating Enantiomers

Once the diastereomers (cis and trans mixtures) are identified, they must be further resolved into their constituent enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the industry-standard method for both analytical-scale quantification and preparative-scale isolation.

The key to this separation is the use of a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are particularly effective for resolving amino alcohol enantiomers.

Protocol: Analytical Chiral HPLC Separation of a Diastereomeric Pair

This protocol is adapted from methods used for structurally related compounds in pharmaceutical patents and provides a robust starting point for method development.[7]

  • Column Selection: A polysaccharide-based chiral column, such as a Daicel Chiralpak® IC or equivalent (cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica).

  • Sample Preparation: Dissolve the diastereomerically pure sample (e.g., the trans-isomer pair) in the mobile phase or a compatible solvent (e.g., ethanol) to a concentration of ~1 mg/mL.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of n-hexane and ethanol. A typical starting ratio is 80:20 (v/v). Add a small amount of an amine modifier, such as 0.2% diethylamine (DEA), to the mobile phase to improve peak shape and prevent interactions with residual silanols on the stationary phase.[7]

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min for a standard 4.6 mm ID analytical column.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 5-10 µL.

  • Execution and Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The two enantiomers will elute at different retention times (t_R1 and t_R2). The resolution (Rs) between the peaks should be ≥ 1.5 for baseline separation.

    • Optimize the hexane/ethanol ratio if separation is insufficient. Increasing the ethanol content generally decreases retention time but may also affect resolution.

The Impact of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of functional groups is what determines how a small molecule interacts with its biological target. Consequently, the different stereoisomers of 3-amino-3-methylcyclobutanol, when incorporated into a larger molecule, can lead to vastly different pharmacological outcomes.

The rigid cyclobutane ring serves to lock the amino and hydroxyl groups into specific spatial vectors, influencing hydrogen bonding, ionic interactions, and overall fit within a protein's binding pocket.

Quantitative Evidence: Enzyme Inhibition

The importance of stereoisomerism is clearly demonstrated by the distinct biological profiles of the cis and trans isomers of related cyclobutanol derivatives. For example, trans-3-Amino-1-methylcyclobutanol has been investigated as a modulator of enzyme and receptor activity, showing significant inhibitory potential.[8]

ParameterValueBiological Implication
IC₅₀ 2.5 µMConcentration required for 50% inhibition of a target enzyme.[8]
Kᵢ 1.2 µMThe binding affinity of the inhibitor to the enzyme.[8]
Inhibition Type CompetitiveThe molecule competes with the natural substrate for the enzyme's active site.[8]
Table 1: Example biological activity data for a trans-aminocyclobutanol derivative, highlighting its potential as an enzyme inhibitor.[8]

This data underscores that the specific trans configuration enables the molecule to fit effectively into an enzyme's active site. The corresponding cis isomer, with its different spatial arrangement, would be expected to have a significantly different—likely weaker—binding affinity.

This scaffold has been successfully incorporated into investigational drugs, including androgen receptor degraders and interferon modulators, further cementing the importance of controlling its stereochemistry for therapeutic applications.[4][5][7]

Conclusion

The stereochemistry of 3-amino-3-methylcyclobutanol is a multifaceted topic with profound practical implications for drug discovery and development. A thorough understanding of the relationships between the four isomers, coupled with robust strategies for their stereoselective synthesis and analytical separation, is essential for any research program utilizing this valuable scaffold. As demonstrated, the choice between a cis or trans configuration, and between an R or S enantiomer, can be the difference between a potent therapeutic agent and an inactive or even toxic compound. The methodologies and insights presented in this guide provide a foundational framework for harnessing the full potential of this versatile chemical building block.

References

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586-8590. Available at: [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed, PMID: 40705951. Available at: [Link]

  • Zell, D., et al. (2025). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. ACS Figshare. Available at: [Link]

  • Wei, Y., et al. (2023). Efficient Synthesis of trans -3-Amino-1-methylcyclobutan-1-ol. ResearchGate. Available at: [Link]

  • Yeung, K., et al. (2017). United States Patent US 2018/0273510 A1. Google Patents.
  • Iriepa, I., et al. (2017). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 22(8), 1239. Available at: [Link]

  • Guangdong Jiabo Pharmaceutical Co., Ltd. (2021). Synthesis method of trans-3-aminobutanol. Google Patents CN112608243A.

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Exploratory

Preliminary Biological Activity Screening of Aminocyclobutanol Derivatives: A Strategic Approach to Unlocking Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of the Aminocyclobutanol Scaffold in Medicinal Chemistry The cyclobutane ring, once consider...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Aminocyclobutanol Scaffold in Medicinal Chemistry

The cyclobutane ring, once considered a niche structural motif in drug discovery, has emerged as a compelling scaffold for the development of novel therapeutics. Its rigid, three-dimensional geometry offers a unique conformational landscape that can be exploited to achieve high target affinity and selectivity. Among cyclobutane-containing structures, aminocyclobutanol derivatives have garnered significant attention due to their synthetic tractability and their ability to serve as versatile building blocks for a wide array of biologically active molecules. These compounds have shown promise in targeting a range of diseases, from infectious agents to cancer, by acting as enzyme inhibitors, receptor modulators, and more.

This guide provides a comprehensive, field-proven framework for conducting the preliminary biological activity screening of novel aminocyclobutanol derivatives. Moving beyond a simple recitation of protocols, we will delve into the strategic rationale behind experimental design, data interpretation, and the iterative process of hit identification and validation. Our focus is on establishing a robust, self-validating workflow that ensures the scientific integrity of your findings and provides a solid foundation for further lead optimization.

Part 1: Foundational Strategy - Target Selection and Assay Development

The success of any screening campaign hinges on the careful selection of a biological target and the development of a reliable assay. This initial phase requires a deep understanding of the disease pathology and the molecular mechanisms that can be therapeutically modulated.

Target Identification and Validation

Before embarking on a screening cascade, it is crucial to establish a clear line of sight between the aminocyclobutanol scaffold and a specific biological target. The choice of target should be guided by several factors:

  • Disease Relevance: Is the target genetically or pharmacologically validated to play a critical role in the disease of interest?

  • "Druggability": Does the target possess a binding pocket or allosteric site that is amenable to modulation by a small molecule?

  • Structural Precedent: Have similar scaffolds shown activity against this target or target class? For aminocyclobutanol derivatives, their structural similarity to amino acids or other natural ligands can provide valuable starting points. For instance, their potential to act as mimics of peptide backbones makes them interesting candidates for protease and peptidase inhibitors.

  • Assay Feasibility: Can the target's activity be reliably measured in a high-throughput format?

The Art of Assay Development: Choosing the Right Tool for the Job

The selection of an appropriate assay format is critical for generating meaningful and reproducible data. The primary goal is to develop a robust assay with a clear and significant signal window that can reliably distinguish between active and inactive compounds.

Table 1: Comparison of Common Primary Screening Assay Formats

Assay TypePrincipleAdvantagesDisadvantages
Biochemical Assays Measures the direct effect of a compound on a purified biological target (e.g., enzyme, receptor).High throughput, mechanistic clarity, low variability.Lacks cellular context, may generate false positives that are not cell-permeable.
Cell-Based Assays Measures the effect of a compound on a specific cellular process or pathway in living cells.More physiologically relevant, provides information on cell permeability and cytotoxicity.More complex, higher variability, potential for off-target effects.
Phenotypic Assays Measures the effect of a compound on the overall phenotype of a cell or organism without a preconceived target.Unbiased discovery, can identify novel mechanisms of action.Target deconvolution can be challenging and time-consuming.

For aminocyclobutanol derivatives, a common starting point is a biochemical assay targeting a specific enzyme, followed by a cell-based assay to confirm activity in a more physiological context.

Part 2: The Screening Cascade - From Primary Hits to Validated Leads

A well-designed screening cascade is an iterative process that progressively filters a large library of compounds down to a small number of promising candidates.

Screening_Cascade cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary & Selectivity Assays Compound_Library Aminocyclobutanol Derivative Library Primary_Assay High-Throughput Primary Assay (e.g., Enzyme Inhibition) Compound_Library->Primary_Assay Active_Inactive Identify 'Hits' (Active vs. Inactive) Primary_Assay->Active_Inactive Hit_Confirmation Re-test Primary Hits (Fresh Compound) Active_Inactive->Hit_Confirmation 'Active' Compounds Dose_Response IC50/EC50 Determination (Dose-Response Curve) Hit_Confirmation->Dose_Response Secondary_Assay Orthogonal/Cell-Based Assay Dose_Response->Secondary_Assay Selectivity_Panel Selectivity Profiling (Against Related Targets) Secondary_Assay->Selectivity_Panel SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Panel->SAR_Studies Validated Hits

Figure 1: A representative screening cascade for aminocyclobutanol derivatives.

Primary Screening: Casting a Wide Net

The initial screen is typically performed at a single, high concentration of each compound to rapidly identify those that exhibit any level of activity.[1]

Experimental Protocol: A Generic Enzyme Inhibition Assay

This protocol provides a template that can be adapted for various enzyme targets.[1][2][3][4]

  • Reagent Preparation:

    • Prepare a stock solution of the purified enzyme in a suitable buffer. The buffer should be optimized for pH and ionic strength to ensure enzyme stability and activity.

    • Prepare a stock solution of the substrate. For competitive inhibitor screening, the substrate concentration should be at or below the Michaelis-Menten constant (Km) to maximize sensitivity.[4]

    • Prepare stock solutions of the aminocyclobutanol derivatives (e.g., at 10 mM in DMSO).

  • Assay Procedure (96- or 384-well plate format):

    • Add a small volume of the compound stock solution to the assay wells.

    • Add the enzyme solution and incubate for a pre-determined time to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the formation of a product or the depletion of a substrate. The detection method will depend on the nature of the reaction (e.g., absorbance, fluorescence, luminescence).

    • Include appropriate controls:

      • Positive control: Reaction with a known inhibitor.

      • Negative control: Reaction with no inhibitor (vehicle only, e.g., DMSO).

      • Blank: Reaction with no enzyme.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the negative control.

    • Set a "hit" threshold (e.g., >50% inhibition) to identify compounds for further investigation.

Hit Confirmation and Dose-Response Analysis

"Hits" from the primary screen must be confirmed to rule out false positives. This involves re-testing the active compounds, preferably from a freshly prepared sample. Confirmed hits are then subjected to dose-response analysis to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[4]

Table 2: Hypothetical Dose-Response Data for a Confirmed Hit

Compound Concentration (µM)% Inhibition
10095
3085
1060
345
120
0.35
IC50 ~4.5 µM
Secondary and Selectivity Assays: Moving Towards Lead-Likeness

Compounds with promising potency in the primary assay should be evaluated in secondary assays to further characterize their biological activity.

  • Orthogonal Assays: These are mechanistically different assays that measure the same biological endpoint. A positive result in an orthogonal assay increases confidence that the observed activity is not an artifact of the primary assay format.

  • Cell-Based Assays: For compounds that are active in biochemical assays, it is essential to confirm their activity in a cellular context.[5][6][7][8][9] This provides information on cell permeability, potential cytotoxicity, and engagement with the target in a more physiologically relevant environment.[5][7]

  • Selectivity Profiling: To assess the specificity of a compound, it should be tested against a panel of related targets (e.g., other enzymes in the same family).[10][11] A compound that is highly selective for the target of interest is generally more desirable as it is less likely to have off-target side effects.[12] The selectivity of a compound can be quantified as the ratio of its potency against off-targets to its potency against the intended target.[12]

Part 3: The Logic of Lead Optimization - Structure-Activity Relationship (SAR) Studies

The data generated from the screening cascade provides the foundation for structure-activity relationship (SAR) studies. SAR is the process of understanding how modifications to the chemical structure of a compound affect its biological activity.[13][14][15][16][17] By systematically synthesizing and testing analogs of the initial hits, medicinal chemists can identify the key structural features required for potency and selectivity.[13][16]

SAR_Logic Initial_Hit Initial Hit IC50 = 4.5 µM Selectivity = 10-fold Analog_A Analog A (Modification at R1) IC50 = 1.2 µM Selectivity = 25-fold Initial_Hit->Analog_A Analog_B Analog B (Modification at R2) IC50 = 15 µM Selectivity = 5-fold Initial_Hit->Analog_B SAR_Insight SAR Insight: Modification at R1 improves potency and selectivity. Modification at R2 is detrimental. Analog_A->SAR_Insight Analog_B->SAR_Insight

Figure 2: The iterative logic of Structure-Activity Relationship (SAR) studies.

The insights gained from SAR studies guide the design of the next generation of compounds with improved potency, selectivity, and drug-like properties, ultimately leading to the identification of a lead candidate for further preclinical development.[13]

Conclusion

The preliminary biological activity screening of aminocyclobutanol derivatives is a multifaceted process that requires a strategic and scientifically rigorous approach. By carefully selecting targets, developing robust assays, and systematically progressing compounds through a screening cascade, researchers can effectively identify and validate promising new therapeutic agents. The integration of biochemical, cell-based, and selectivity assays, coupled with iterative SAR studies, provides a powerful framework for unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • A review for cell-based screening methods in drug discovery - PMC - NIH. Available at: [Link]

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Foundational

A Computational Vade Mecum: Quantum Chemical Studies on Amino-Substituted Cyclobutanes for Drug Discovery and Molecular Design

An In-depth Technical Guide: Audience: Researchers, scientists, and drug development professionals. Executive Summary Amino-substituted cyclobutanes are increasingly recognized as "privileged scaffolds" in medicinal chem...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Amino-substituted cyclobutanes are increasingly recognized as "privileged scaffolds" in medicinal chemistry. Their inherent three-dimensionality, conferred by a high density of sp³-hybridized carbon centers, allows for the exploration of chemical space beyond the flat, aromatic rings that have historically dominated drug discovery.[1][2] This guide serves as a technical deep-dive into the application of quantum chemical methods to elucidate the structural and electronic properties of these valuable motifs. We will move beyond a mere recitation of methods to provide a logical, field-tested framework for conformational analysis, reactivity prediction, and spectroscopic characterization. By integrating Density Functional Theory (DFT) calculations with experimental insights, researchers can accelerate the design-synthesize-test cycle, leading to more potent and selective therapeutic agents.[3][4][5]

Part 1: The Ascendancy of Amino-Substituted Cyclobutanes in Modern Chemistry

The Cyclobutane Scaffold: From Strained Anomaly to Bioactive Core

Historically viewed as a curiosity due to its significant ring strain (approximately 110 kJ/mol), the cyclobutane ring is now a celebrated component in numerous drug candidates.[6] This strain, a result of compressed C-C-C bond angles deviating from the ideal 109.5°, is no longer seen as a liability but as a feature that can be exploited.[6][7] It imparts a rigid, well-defined three-dimensional geometry that can present substituents to biological targets with high precision. This structural rigidity and Csp³ richness are key attributes for improving pharmacological properties.[2] Several successful drug candidates, including the IGF-1R inhibitor Linsitinib and the histamine H₃ receptor antagonist PF-03654746, feature a 1,3-disubstituted cyclobutane core, validating its utility.[8]

The Amino Substituent: A Lever for Physicochemical and Biological Modulation

The introduction of an amino group onto the cyclobutane scaffold provides a critical handle for modulating a molecule's properties. As a primary, secondary, or tertiary amine, this functional group can serve as a key pharmacophoric element, forming hydrogen bonds or salt bridges with protein targets. Furthermore, its basicity (pKa) and lipophilicity (LogD) can be fine-tuned through substitution, directly impacting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The strategic placement of amino groups is therefore a cornerstone of rational drug design with these scaffolds.[9]

The Experiment-Theory Synergy: Why Quantum Chemistry is Indispensable

While experimental techniques like X-ray crystallography and NMR spectroscopy provide invaluable data on solid-state and solution-phase structures, they offer only snapshots of a molecule's behavior.[3][4] Amino-substituted cyclobutanes are dynamic systems, existing as an equilibrium of multiple conformations (e.g., ring puckers, substituent orientations). Quantum chemical calculations allow us to map this entire energetic landscape, quantifying the relative stabilities of different conformers and the barriers to their interconversion—information that is often inaccessible to experiment alone.[5] This synergistic approach, combining high-level computation with experimental validation, provides the most complete and accurate picture of molecular behavior.[10]

Part 2: Theoretical Foundations and A Robust Computational Strategy

Core Principles: Density Functional Theory (DFT) in Practice

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational cost.[11] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic energy of a system based on its electron density. This approach has proven highly effective for a wide range of chemical problems, from geometry optimization to the prediction of spectroscopic properties. For the systems discussed herein, DFT provides a reliable and efficient means to model the nuanced electronic effects of amino substitution on the cyclobutane ring.

Selecting the Right Tools: A Guide to Functionals and Basis Sets

The accuracy of any DFT calculation hinges on the choice of two key components: the functional and the basis set.

  • Functionals: These are mathematical approximations of the exchange-correlation energy. For general-purpose studies on organic molecules like amino-cyclobutanes, hybrid functionals such as B3LYP are a well-validated starting point, offering a robust description of molecular geometries and energies.[1][12][13] For systems where non-covalent interactions are critical, or for more accurate barrier height predictions, functionals from the Minnesota family, such as M06-2X , are often superior.

  • Basis Sets: These are sets of mathematical functions used to build the molecular orbitals. The Pople-style basis sets, like 6-31G(d,p) , provide a good compromise between speed and accuracy for initial geometry optimizations and frequency calculations.[13] For higher accuracy in single-point energy calculations or for systems with potential for significant hydrogen bonding, larger, polarization- and diffuse-function-augmented basis sets like Dunning's correlation-consistent aug-cc-pVTZ are recommended.[12]

Expertise in Practice: The choice is not arbitrary. One must balance the desired accuracy with the computational cost. A common and trustworthy protocol is to perform geometry optimizations and frequency calculations with a less demanding level of theory (e.g., B3LYP/6-31G(d,p)) and then refine the energies with a more accurate single-point calculation (e.g., M06-2X/aug-cc-pVTZ).

A Self-Validating Computational Workflow

To ensure the trustworthiness and reproducibility of results, a systematic workflow is essential. This workflow acts as a self-validating system, where the results of each step inform and confirm the next.

G cluster_0 Initial Setup & Optimization cluster_1 Validation & Refinement cluster_2 Property Calculation & Analysis A Input Structure Generation (e.g., from 2D sketch) B Conformational Search (Systematic or Stochastic) A->B C Geometry Optimization (e.g., B3LYP/6-31G(d,p)) B->C D Frequency Calculation (Confirm Minimum: No Imaginary Frequencies) C->D Optimized Geometries E Single-Point Energy Refinement (e.g., M06-2X/aug-cc-pVTZ) D->E F Solvation Modeling (Optional) (e.g., SMD, PCM) E->F G Spectroscopic Prediction (NMR, IR) F->G Final Energies & Geometries H Reactivity Analysis (TS Search, IRC) F->H I Data Interpretation (Compare with Experiment) G->I H->I

Caption: A robust workflow for quantum chemical analysis.

Part 3: Mapping the Conformational Landscape

Beyond the Square: The Puckered Reality of the Cyclobutane Ring

A planar cyclobutane would suffer from severe torsional strain due to the eclipsing of all C-H bonds.[6] To alleviate this, the ring adopts a non-planar, puckered or "butterfly" conformation.[7][14] This puckering creates two distinct substituent positions: axial (pointing up or down, perpendicular to the approximate plane of the ring) and equatorial (pointing outwards from the ring's perimeter). These conformers can interconvert via a ring-inversion process that passes through a higher-energy planar transition state.[5][14]

Protocol: Potential Energy Surface (PES) Scan for Ring Puckering

A PES scan is a powerful technique to computationally map the energy profile of a conformational change, such as ring puckering.

  • Define the Reaction Coordinate: The puckering of the cyclobutane ring can be defined by a dihedral angle involving all four carbon atoms (e.g., C1-C2-C3-C4).

  • Select an Initial Structure: Begin with an optimized puckered conformer.

  • Set Up the Scan: In the computational chemistry software (e.g., Gaussian), specify a "scan" calculation type. Constrain the defined dihedral angle and instruct the software to step through a range of values (e.g., from -40° to +40° in 5° increments), optimizing all other geometric parameters at each step.

  • Execute the Calculation: Run the calculation at a suitable level of theory (e.g., B3LYP/6-31G(d,p)).

  • Analyze the Results: Plot the calculated energy versus the dihedral angle. The minima on this curve correspond to the stable puckered conformers, and the maxima correspond to the transition states for their interconversion.

Case Study: The Impact of Amino Substituent Position

Quantum chemical studies have shown that the energetic preference for an amino group to be in an axial or equatorial position is subtle and depends on other substitutions on the ring.[5] Unlike in cyclohexane where a strong equatorial preference is almost always observed, in cyclobutanes the energy difference between axial and equatorial conformers can be small, often less than 2 kcal/mol.[5] A synergistic approach combining DFT calculations with experimental NMR and X-ray data has demonstrated that even when a substituent is fixed in an equatorial position, it can still modulate the conformational preference of the ring-puckering itself.[3][4]

Data Presentation: Relative Conformational Energies

The results of conformational analysis are best summarized in a table, allowing for direct comparison of the relative stabilities of different isomers.

Compound/ConformerSubstituent PositionLevel of TheoryRelative Energy (kcal/mol)Puckering Angle (°)
1-aminocyclobutaneEquatorialB3LYP/aug-cc-pVTZ0.0028.5
1-aminocyclobutaneAxialB3LYP/aug-cc-pVTZ0.8529.1
cis-1,3-diaminocyclobutaneDiaxialB3LYP/aug-cc-pVTZ1.5230.5
cis-1,3-diaminocyclobutaneDiequatorialB3LYP/aug-cc-pVTZ0.0027.8
trans-1,3-diaminocyclobutaneAxial/EquatorialB3LYP/aug-cc-pVTZ0.0028.1

Note: Data are illustrative and based on typical results from the literature.

Part 4: Elucidating Reactivity and Reaction Mechanisms

Mapping the Reaction Pathway: The Role of the Transition State

Understanding a chemical reaction requires identifying not only the reactants and products but also the high-energy transition state (TS) that connects them. The energy difference between the reactants and the TS is the activation energy (barrier), which governs the reaction rate. Quantum chemistry is uniquely capable of locating and characterizing these fleeting TS structures.

Protocol: Transition State (TS) Search and Validation
  • Propose a TS Structure: Based on chemical intuition or results from a relaxed PES scan, build an initial guess for the transition state structure.

  • Perform the TS Optimization: Use an algorithm designed for locating saddle points (e.g., Opt=TS, QST2, or QST3 in Gaussian). This will optimize the geometry to a point that is a maximum in one direction (along the reaction coordinate) and a minimum in all other directions.

  • Validate the TS: A true transition state must satisfy two criteria:

    • Frequency Calculation: A frequency calculation on the optimized TS geometry must yield exactly one imaginary frequency. This imaginary frequency corresponds to the vibrational mode of the atoms moving along the reaction coordinate.

    • Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation starts at the TS and follows the reaction path downhill in both the forward and reverse directions. A successful IRC calculation must connect the TS to the correct reactant and product minima on the potential energy surface.

G A Reactant (Optimized Minimum) B Transition State Guess A->B C TS Optimization (e.g., Opt=TS) B->C D Frequency Calculation (Confirm 1 Imaginary Frequency) C->D E IRC Calculation (Connects R and P) D->E E->A Reverse F Product (Optimized Minimum) E->F Forward

Caption: Workflow for locating and validating a transition state.

Case Study: Ring-Opening and Cycloaddition Reactions

DFT studies have been instrumental in understanding reactions involving cyclobutanes. For instance, in the thermal ring-opening of cyclobutene to butadiene, calculations can precisely map the reaction pathway and explain the stereochemical outcome (torquoselectivity).[15] Similarly, for reactions forming cyclobutanes, such as the [2+2] cycloaddition of an enamine with a nitroalkene, DFT can reveal whether the reaction proceeds through a stepwise mechanism involving a diradical intermediate or a concerted pathway.[16] These calculations can explain why certain stereoisomers are formed preferentially by comparing the activation barriers of the competing pathways.[17]

Part 5: Predicting and Corroborating Spectroscopic Data

The Calculated Spectrum: A Powerful Tool for Structural Assignment

Quantum chemistry can predict various spectroscopic properties with remarkable accuracy, serving as a powerful complement to experimental characterization. Comparing a calculated spectrum with an experimental one can provide strong evidence for a proposed molecular structure.

Protocol: Calculating NMR and IR Spectra
  • IR Frequencies:

    • Perform a geometry optimization followed by a frequency calculation on the final structure at a consistent level of theory (e.g., B3LYP/6-31G(d,p)).

    • The output will list the vibrational frequencies (in cm⁻¹) and their corresponding intensities.

    • Trustworthiness Check: Calculated harmonic frequencies are systematically higher than experimental anharmonic frequencies. It is standard practice to apply a scaling factor (typically ~0.96-0.98 for B3LYP) to the calculated values for better agreement with experiment.[18]

  • NMR Chemical Shifts:

    • Use the final optimized geometry.

    • Perform an NMR calculation using the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for reliable results.[19]

    • The calculation yields absolute shielding values for each nucleus. To convert these to chemical shifts (δ), subtract the calculated shielding of the nucleus from the shielding of the same nucleus in a reference compound (e.g., Tetramethylsilane, TMS), calculated at the exact same level of theory. δsample = σTMS - σsample

Data Presentation: Experimental vs. Calculated Spectroscopic Data

Tabulating a direct comparison between experimental and calculated data is the most effective way to demonstrate concordance.

Table: ¹³C NMR Chemical Shifts (δ, ppm) for 3-amino-cyclobutanone

Carbon AtomExperimental δCalculated δ (GIAO)Δ (Exp - Calc)
C=O208.5209.1-0.6
C-N59.258.7+0.5
CH₂ (adjacent to C=O)45.145.8-0.7
CH₂ (adjacent to C-N)38.438.1+0.3

Note: Data are illustrative. Excellent agreement (typically within 1-2 ppm for ¹³C) validates the computed structure.

Part 6: Conclusion and Future Outlook

Quantum chemical studies provide an indispensable toolkit for the modern medicinal chemist working with amino-substituted cyclobutanes. From defining the three-dimensional shape that governs molecular recognition to predicting the reaction pathways for their synthesis, these computational methods offer unparalleled insight. By following the robust, self-validating protocols outlined in this guide, researchers can harness the predictive power of theory to accelerate the discovery of next-generation therapeutics. The continued development of more accurate and efficient computational methods, coupled with the growing appreciation for non-flat molecular scaffolds, ensures that the synergy between quantum chemistry and drug discovery will only deepen in the years to come.

References

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernandez, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][3]

  • American Chemical Society. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. ACS Publications. [Link][4]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link][5]

  • MOPAC. (2021). Ring-opening of Cyclobutene, transition state calculated using keyword "SADDLE". [Link][20]

  • Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link][7]

  • Slideshare. (n.d.). Conformational analysis. [Link][14]

  • Salazar, K. V., Isert, J. E., Moon, N., Grubbs II, G. S., Zhou, Z., Kukolich, S. G., Carrillo, M. J., Fatehi, S., & Lin, W. (2023). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link][12]

  • ResearchGate. (n.d.). Insights from DFT calculations. (a) aminoalkyl radical addition to BCB.... [Link][1]

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  • ResearchGate. (n.d.). Conformational analysis of cycloalkanes. [Link][21]

  • Vereecken, L., & Peeters, J. (2012). Detailed Kinetic Study of the Ring Opening of Cycloalkanes by CBS-QB3 Calculations. arXiv. [Link][22]

  • Simón-Carballo, L., et al. (2023). Stereoretentive Formation of Cyclobutanes from Pyrrolidines: Lessons Learned from DFT Studies of the Reaction Mechanism. The Journal of Organic Chemistry, 88(7), 4386-4392. [Link][17]

  • Neufeldt, S. R., & Sanford, M. S. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(9), 3950-3960. [Link][23]

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  • ResearchGate. (n.d.). Computational analysis of the enantiodetermining C−H cleavage in cyclobutane rings. [Link][24]

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  • Semantic Scholar. (n.d.). Cyclobutanes in Small‐Molecule Drug Candidates. [Link][26]

  • ResearchGate. (n.d.). Stereoselective strategy for the synthesis of γ‐cyclobutane amino acids.... [Link][9]

  • Zhang, F., Xu, C., Zhang, Z., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[5][5]-rearrangement cascade. PubMed Central. [Link][2]

  • Ünver, H., et al. (2011). Experimental (13C NMR, 1H NMR, FT-IR, Single-Crystal X-ray Diffraction) and DFT Studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. PubMed. [Link][13]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link][27]

  • ResearchGate. (n.d.). Drug candidates bearing 1,3-disubstituted cyclobutane moieties. [Link][8]

  • ACS Figshare. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. [Link][10]

  • ResearchGate. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. [Link][16]

  • MDPI. (n.d.). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. [Link][28]

  • National Institutes of Health. (2023). Synthesis of Bis(amino acids) Containing the Styryl-cyclobutane Core by Photosensitized [2+2]-Cross-cycloaddition of Allylidene-5(4H)-oxazolones. [Link][29]

  • Biblioteka Nauki. (n.d.). Quantum Chemical Study of Aminonitrocyclopentanes as Possible High Energy Density Materials (HEDMs). [Link][30]

  • National Institutes of Health. (2024). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. [Link][11]

  • SciSpace. (n.d.). Synthesis, spectral characterization (FT-IR and NMR) and DFT (Conformational analysis, molecular structure, HOMO-LUMO, UV-vis, N...). [Link][18]

  • National Institutes of Health. (n.d.). Synthesis, Spectroscopic Investigations (X-ray, NMR and TD-DFT), Antimicrobial Activity and Molecular Docking of 2,6-Bis(hydroxy(phenyl)methyl)cyclohexanone. [Link][19]

  • Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.... [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-a-Garc%C3%ADa-Rubi%C3%B1o/614397775a2f57a9f7d45e45a8286a031952a265]([Link]]

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Exploratory

reactivity of the cyclobutane ring in trans-3-Amino-3-methylcyclobutanol hydrochloride

An In-depth Technical Guide to the Reactivity of the Cyclobutane Ring in trans-3-Amino-3-methylcyclobutanol Hydrochloride Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Cyclobutane Ring in trans-3-Amino-3-methylcyclobutanol Hydrochloride

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: Gemini, Senior Application Scientist

Abstract

The cyclobutane motif, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern medicinal chemistry.[1][2][3] Its unique conformational properties and inherent ring strain offer a powerful tool for chemists to modulate the physicochemical and pharmacological profiles of drug candidates.[4] This guide provides a detailed exploration of the reactivity of the cyclobutane ring, specifically within the context of trans-3-Amino-3-methylcyclobutanol hydrochloride. We will dissect the structural underpinnings of its reactivity, from ring strain to the influence of its substituents, and delve into the key transformations it undergoes, such as ring-opening and annulation reactions. This document serves as a technical resource for professionals seeking to leverage the unique chemistry of this versatile building block in organic synthesis and drug development.

The Cyclobutane Ring: A Balance of Strain and Stability

The chemistry of cyclobutanes is fundamentally governed by the concept of ring strain . This strain is a combination of angle strain, resulting from the deviation of C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons.[5][6]

  • Angle Strain: In a hypothetical planar cyclobutane, the bond angles would be a rigid 90°. This significant deviation from 109.5° creates substantial angle strain.[5][7]

  • Torsional Strain: A planar conformation would also force all eight C-H bonds into an eclipsed arrangement, leading to high torsional strain.[7]

To alleviate this, the cyclobutane ring adopts a non-planar, puckered or "butterfly" conformation .[2][7][8] This puckering slightly decreases the C-C-C bond angles to around 88° but significantly reduces the torsional strain by moving the hydrogen atoms away from a perfectly eclipsed state.[5][8]

With a total ring strain energy of approximately 26.3 kcal/mol, cyclobutane is significantly more strained than cyclopentane (7.1 kcal/mol) or cyclohexane (strain-free), but slightly less so than cyclopropane (28.1 kcal/mol).[1][4][5] This stored energy makes the cyclobutane ring susceptible to reactions that lead to its opening, a key theme in its reactivity.[9] However, it is kinetically more stable than cyclopropane, meaning it does not react as readily with reagents like sulfuric acid or bromine, placing it in a unique position between highly reactive and inert alkanes.[1]

PropertyCyclopropaneCyclobutaneCyclopentane
Ring Strain (kcal/mol) ~28.1~26.3~7.1
C-C-C Bond Angle 60°~88° (puckered)~108° (envelope)
Reactivity HighModerateLow
Table 1: Comparative Properties of Small Cycloalkanes.[1][4][5]

Influence of Substituents in trans-3-Amino-3-methylcyclobutanol

The reactivity of the cyclobutane core in the title compound is profoundly influenced by its substituents: a hydroxyl group, an amino group, and a methyl group. The trans stereochemistry is crucial, placing the hydroxyl and the amino/methyl-bearing carbon on opposite sides of the ring.

  • Amino Group (-NH2): As an electron-donating group, the amino function can influence the electronic properties of the ring.[10] In reactions involving carbocationic intermediates, it can act as a stabilizing feature. Its nucleophilicity is also a key factor in its own reactivity and potential intramolecular interactions.

  • Hydroxyl Group (-OH): The hydroxyl group can act as a leaving group upon protonation or conversion to a sulfonate ester, facilitating ring-opening reactions.[11] It can also direct reactions through hydrogen bonding.

  • Methyl Group (-CH3): The methyl group primarily exerts a steric effect, influencing the preferred conformation of the ring and the trajectory of incoming reagents. It can also have a subtle Thorpe-Ingold effect, which can lower the overall ring strain.[1]

  • Stereochemistry (trans): The rigid trans configuration prevents epimerization and locks the relative positions of the functional groups, which is critical for designing molecules with specific interactions with biological targets like enzymes or receptors.[10][12]

The combination of these functional groups makes trans-3-Amino-3-methylcyclobutanol a versatile chiral building block for creating complex molecular architectures.[12][13]

Key Reactions of the Cyclobutane Ring

The inherent strain of the cyclobutane ring is the primary driving force for its most characteristic reactions. While the unsubstituted ring is relatively inert, the presence of activating functional groups, as in trans-3-Amino-3-methylcyclobutanol, unlocks a rich variety of transformations.

Ring-Opening Reactions

The release of ~26 kcal/mol of strain energy makes ring-opening a highly favorable process.[9] These reactions are particularly efficient when a leaving group is present on the ring, as is the case with the hydroxyl group in cyclobutanol derivatives.[11]

Mechanism: Ring-opening can be promoted by various catalysts, including bases, acids, and transition metals. For cyclobutanols, a common pathway involves the formation of an alkoxy radical or the activation of the C-C bond adjacent to the hydroxyl-bearing carbon.

  • Base-Promoted Ring-Opening: Strong bases like potassium hydride can deprotonate the hydroxyl group, initiating a fragmentation process, especially if a leaving group is present at the 3-position.[11]

  • Transition Metal-Catalyzed Ring-Opening: Metals like Palladium (Pd) and Manganese (Mn) are highly effective at promoting C-C bond cleavage in cyclobutanols.[14][15][16] For instance, Pd(0) can undergo oxidative addition into a C-C bond, leading to a σ-alkyl Pd(II) intermediate that can be trapped or used in subsequent polymerization reactions.[14][16] Manganese can promote a radical-mediated ring-opening, allowing for functionalization such as hydrazination.[15]

G

Experimental Protocol: Hypothetical Manganese-Promoted Ring-Opening Hydrazination (Based on the principles described in the literature[15])

  • Preparation: To a flame-dried Schlenk tube under an inert atmosphere (N2 or Ar), add trans-3-Amino-3-methylcyclobutanol hydrochloride (1.0 mmol), a manganese catalyst such as Mn(OAc)3 (10 mol%), and an azodicarboxylate reagent (e.g., DIAD, 1.2 mmol).

  • Solvent Addition: Add a suitable dry solvent (e.g., 1,2-dichloroethane, 5 mL) via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the ring-opened alkyl hydrazine derivative.

Annulation Reactions

Donor-acceptor (DA) aminocyclobutanes can serve as versatile 1,4-dipole synthons, participating in formal cycloaddition reactions.[17] Although the title compound is not a classic DA cyclobutane, its amino functionality allows it to engage in similar transformations. Under Lewis acid catalysis, aminocyclobutanes can undergo [4+2] annulations with aldehydes or enol ethers to construct six-membered heterocyclic rings like tetrahydropyrans and cyclohexylamines.[18] This reactivity provides a powerful route to complex cyclic systems from a simple four-membered ring precursor.

Significance in Medicinal Chemistry and Drug Development

The incorporation of a cyclobutane ring is an increasingly popular strategy in drug design for several reasons:[1][2]

  • Conformational Restriction: Replacing a flexible alkyl chain with a rigid cyclobutane ring reduces the number of accessible conformations, which can decrease the entropic penalty upon binding to a biological target and improve binding affinity.[1][3]

  • Metabolic Stability: The sp3-hybridized carbons of the cyclobutane ring can block sites of metabolic oxidation, enhancing the pharmacokinetic profile of a drug candidate.[2]

  • Improved Physicochemical Properties: Introducing a non-planar, sp3-rich cyclobutane scaffold can disrupt crystal packing and improve aqueous solubility compared to flat, aromatic systems.[1][4]

  • Vectorial Orientation: The well-defined geometry of the cyclobutane ring allows for precise orientation of pharmacophoric groups in three-dimensional space, enabling optimal interactions with target proteins.[2]

trans-3-Amino-3-methylcyclobutanol hydrochloride, with its stereodefined functional groups, is an exemplary building block that embodies these advantages, making it a valuable intermediate for the synthesis of novel therapeutic agents.[10][12]

Conclusion

The is a compelling case study in the strategic use of ring strain. While inherently more stable than its three-membered counterpart, the cyclobutane core possesses sufficient strain energy to drive a range of useful transformations, most notably ring-opening and annulation reactions. The specific arrangement and electronic nature of its amino, hydroxyl, and methyl substituents provide the necessary handles to control and direct this reactivity. For researchers in drug development, this molecule is not merely a chemical curiosity but a potent, three-dimensional scaffold for building conformationally restricted and metabolically robust drug candidates. A thorough understanding of its underlying reactivity is paramount to unlocking its full potential in the synthesis of next-generation therapeutics.

References

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  • PubMed. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link]

  • Chemistry LibreTexts. (2024). 4.4: Conformations of Cycloalkanes. [Link]

  • Master Organic Chemistry. (2014). Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Chemistry LibreTexts. (2023). Ring Strain and the Structure of Cycloalkanes. [Link]

  • Infoscience EPFL. (2021). Ring-Opening Reactions of Aminocyclopropanes and Aminocyclobutanes. [Link]

  • Takeda, T., Ando, K., & Fujiwara, T. (n.d.). The Alkylation and Base-Promoted Ring-Opening Reaction of 3-Phenylsulfonyl-3-trimethylsilylcyclobutanols. J-STAGE. [Link]

  • National Institutes of Health. (n.d.). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. [Link]

  • Wang, D., Ren, R., & Zhu, C. (2021). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols: Synthesis of Alkyl Hydrazines. The Journal of Organic Chemistry. [Link]

  • Robert, E. G. L., & Waser, J. (2020). [4 + 2]-Annulations of Aminocyclobutanes. Organic Letters. [Link]

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  • Ghosez, L., & O'Donnell, M. J. (1998). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • ChemistryViews. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. [Link]

  • Master Organic Chemistry. (2014). Calculation of Ring Strain In Cycloalkanes. [Link]

  • ACS Publications. (2022). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]

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Protocols & Analytical Methods

Method

The Strategic Deployment of trans-3-Amino-3-methylcyclobutanol Hydrochloride in Modern Synthesis

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a powerful tool for imparting favorable pharmacokinetic and pha...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Cyclobutane Scaffolds in Drug Discovery

In the landscape of medicinal chemistry, the cyclobutane motif has emerged as a powerful tool for imparting favorable pharmacokinetic and pharmacodynamic properties to bioactive molecules.[1][2][3] Unlike more flexible aliphatic chains or larger cyclic systems, the inherent ring strain and puckered conformation of the cyclobutane core offer a unique combination of rigidity and three-dimensionality.[1][2][3] This conformational restriction can pre-organize pharmacophoric elements for optimal target engagement, enhance metabolic stability by shielding susceptible positions, and improve cell permeability. trans-3-Amino-3-methylcyclobutanol hydrochloride, a bifunctional building block, provides an attractive entry point into this valuable chemical space, offering strategically positioned amino and hydroxyl functionalities on a well-defined stereochemical scaffold.

This comprehensive guide delves into the practical applications of trans-3-amino-3-methylcyclobutanol hydrochloride as a versatile building block in organic synthesis, with a particular focus on its role in the construction of complex molecules for drug discovery and development. We will explore its synthesis, key reactions, and provide detailed protocols for its derivatization, underscoring its utility for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of trans-3-amino-3-methylcyclobutanol hydrochloride are summarized in the table below.

PropertyValueSource
Molecular FormulaC₅H₁₂ClNO[4]
Molecular Weight137.61 g/mol [4]
AppearanceWhite to off-white solidGeneric
SolubilitySoluble in water and polar protic solventsGeneric
StorageStore in a cool, dry place away from incompatible materialsGeneric

Note: As with all amine hydrochlorides, it is often necessary to liberate the free base in situ or in a separate step using a suitable base (e.g., triethylamine, diisopropylethylamine, or an inorganic base like sodium bicarbonate) to facilitate reactions at the nitrogen atom.

Core Applications & Synthetic Utility

The synthetic value of trans-3-amino-3-methylcyclobutanol hydrochloride lies in the orthogonal reactivity of its amino and hydroxyl groups, coupled with the stereochemically defined cyclobutane core. This allows for sequential or selective functionalization to build molecular complexity.

Diagram: Key Reaction Pathways

G cluster_amino Amino Group Reactions cluster_hydroxyl Hydroxyl Group Reactions main trans-3-Amino-3-methylcyclobutanol Hydrochloride acylation N-Acylation main->acylation RCOCl, Base arylation N-Arylation (e.g., Buchwald-Hartwig) main->arylation Ar-X, Pd catalyst, Base alkylation Reductive Amination main->alkylation RCHO, Reducing Agent etherification Etherification (e.g., Williamson) main->etherification R-X, Base esterification Esterification main->esterification RCOCl, Base oxidation Oxidation main->oxidation Oxidizing Agent

Caption: Key synthetic transformations of trans-3-amino-3-methylcyclobutanol.

Application Spotlight I: Stereoselective Synthesis of a Key Intermediate for an Androgen Receptor Degrader

A compelling demonstration of the utility of trans-aminocyclobutanol derivatives is found in the synthesis of a key fragment for the investigational androgen receptor degrader, GDC-2992.[1][4] While the specific starting material in the cited literature is a tetramethyl-substituted analogue, the synthetic strategy highlights a robust and scalable method for producing the trans-amino alcohol stereochemistry, a principle directly applicable to the title compound.

The following protocol is adapted from the reported synthesis of a related trans-aminocyclobutanol derivative and illustrates a chemo- and biocatalytic approach to achieve high diastereoselectivity.[1][4]

Workflow Diagram: Stereoselective Synthesis

G start Cyclobutanone Precursor oxime Oxime Formation start->oxime Hydroxylamine amino_ketone Boc-Protected Amino Ketone oxime->amino_ketone Boc₂O, Reduction trans_alcohol trans-Amino Alcohol (Target Fragment) amino_ketone->trans_alcohol Ketoreductase (KRED) Biocatalysis

Caption: Chemo-biocatalytic route to a trans-aminocyclobutanol derivative.

Protocol 1: Stereoselective Synthesis of a trans-Aminocyclobutanol Derivative

Objective: To synthesize a Boc-protected trans-aminocyclobutanol via a highly diastereoselective reduction of the corresponding aminoketone using a ketoreductase (KRED).

Materials:

  • 3-(tert-Butoxycarbonylamino)-3-methylcyclobutanone

  • Ketoreductase (KRED) enzyme (commercially available, select based on substrate)

  • NADH or NADPH cofactor

  • Isopropanol (IPA)

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel, suspend the 3-(tert-butoxycarbonylamino)-3-methylcyclobutanone (1.0 eq) in a mixture of the aqueous buffer solution and isopropanol (typically 9:1 to 4:1 v/v).

  • Enzyme and Cofactor Addition: Add the ketoreductase (KRED) enzyme (loading to be determined by screening, typically 1-5% w/w) and the NADH or NADPH cofactor (typically 0.01-0.1 eq). The isopropanol in the reaction mixture often serves as a sacrificial reductant to regenerate the cofactor.

  • Reaction Monitoring: Stir the reaction mixture at a controlled temperature (e.g., 25-30 °C). Monitor the progress of the reduction by a suitable analytical technique such as HPLC or GC to determine the conversion of the ketone and the diastereomeric ratio of the resulting alcohol.

  • Work-up: Once the reaction is complete, quench by adding ethyl acetate. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl (3-hydroxy-3-methylcyclobutyl)carbamate.

  • Purification: Purify the product by flash column chromatography on silica gel if necessary.

Expert Insights: The use of a ketoreductase is a hallmark of green chemistry, often providing exceptional stereoselectivity under mild conditions, which can be difficult to achieve with traditional chemical reductants.[1][4] The selection of the specific KRED enzyme is critical and typically involves screening a panel of enzymes to find one with high activity and selectivity for the target substrate.

Application Spotlight II: Derivatization via N-Arylation

The amino group of trans-3-amino-3-methylcyclobutanol serves as a versatile handle for introducing aryl substituents, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[5][6] The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and is well-suited for this purpose.[7]

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

Objective: To couple trans-3-amino-3-methylcyclobutanol with an aryl bromide to form the corresponding N-aryl derivative.

Materials:

  • trans-3-Amino-3-methylcyclobutanol hydrochloride

  • Aryl bromide (1.0 eq)

  • Pd₂(dba)₃ (palladium catalyst, 1-5 mol%)

  • XPhos or other suitable phosphine ligand (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or other strong base (2.0-3.0 eq)

  • Anhydrous toluene or dioxane

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 eq), Pd₂(dba)₃, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagents: Add anhydrous toluene or dioxane, followed by trans-3-amino-3-methylcyclobutanol hydrochloride (1.1 eq) and sodium tert-butoxide (2.2 eq). Note: The hydrochloride salt will react with one equivalent of the base.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extraction: Extract the mixture with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of ligand and base is crucial for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos often promote the desired C-N bond formation and suppress side reactions.[7] The base must be strong enough to deprotonate the amine (and its hydrochloride salt) but should be compatible with other functional groups in the molecule.

Emerging Applications: A Scaffold for PROTACs

Proteolysis-targeting chimeras (PROTACs) are an exciting new class of therapeutics that hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins.[3][8] These heterobifunctional molecules consist of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The rigid and three-dimensional nature of the cyclobutane scaffold makes derivatives of trans-3-amino-3-methylcyclobutanol attractive components for these linkers, helping to control the spatial orientation of the two ligands.[2][3]

Diagram: Role in PROTACs

G poi_ligand Target Protein Ligand linker poi_ligand->linker e3_ligand E3 Ligase Ligand e3_ligand->linker

Caption: Conceptual structure of a PROTAC incorporating the aminocyclobutanol scaffold.

The amino and hydroxyl groups of trans-3-amino-3-methylcyclobutanol can be orthogonally functionalized to attach the target protein and E3 ligase ligands, providing a modular approach to PROTAC synthesis.

Conclusion

trans-3-Amino-3-methylcyclobutanol hydrochloride is a valuable and versatile building block for the synthesis of complex, biologically active molecules. Its stereodefined, conformationally restricted cyclobutane core, combined with its orthogonally reactive functional groups, provides medicinal chemists with a powerful tool to enhance the properties of drug candidates. The protocols and applications detailed herein demonstrate its practical utility in stereoselective synthesis and functional group derivatization, highlighting its potential for continued impact in the field of drug discovery.

References

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 17(15), 3798–3801. [Link]

  • Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed. [Link]

  • Bont, C., & Wuitschik, G. (2015). Cyclobutanes in Small‐Molecule Drug Candidates. Angewandte Chemie International Edition, 54(43), 12574-12585. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

  • Edmondson, S. D., & Unsworth, J. D. (2018). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 9(7), 885-899. [Link]

  • Scott, J. S., & Merrill, M. A. (2022). Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Johnson Matthey Technology Review, 66(3), 321-332. [Link]

  • PubChem. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. [Link]

  • Roskoski, R. Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995-2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 65(2), 1047-1131. [Link]

  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. [Link]

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Application

Application Notes and Protocols for the N-Alkylation of trans-3-Amino-3-methylcyclobutanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-Alkylated Aminocyclobutanols The cyclobutane motif is a key structural element in numerous biologically active compounds...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Aminocyclobutanols

The cyclobutane motif is a key structural element in numerous biologically active compounds and approved pharmaceuticals. Its rigid, three-dimensional scaffold allows for precise spatial orientation of functional groups, making it a valuable building block in medicinal chemistry for probing interactions with biological targets. trans-3-Amino-3-methylcyclobutanol, in particular, presents a unique stereochemistry with a tertiary amino group and a hydroxyl functionality. N-alkylation of this primary amine introduces substituents that can modulate a molecule's physicochemical properties, such as lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed protocol for the N-alkylation of trans-3-Amino-3-methylcyclobutanol hydrochloride, with a focus on the widely applicable and robust reductive amination method.

Chemical Principles and Mechanistic Overview

The N-alkylation of trans-3-Amino-3-methylcyclobutanol hydrochloride is most effectively achieved through reductive amination.[1][2] This one-pot reaction involves two key steps: the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by its immediate reduction to the corresponding secondary or tertiary amine.[1][2] A significant advantage of this method is its ability to avoid the over-alkylation often observed with direct alkylation using alkyl halides.[3]

The starting material is a hydrochloride salt, meaning the amine is protonated and thus non-nucleophilic.[4][5] Therefore, a crucial initial step is the in-situ neutralization of the ammonium salt to liberate the free amine, which can then react with the carbonyl compound.[6] This is typically accomplished by adding a non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).[4]

The choice of reducing agent is critical for the success of the reaction, especially with sterically hindered substrates. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reagent for this transformation due to its mild nature and selectivity for reducing the iminium ion in the presence of the less reactive carbonyl starting material.[7][8]

Experimental Protocol: Reductive Amination

This protocol details the N-alkylation of trans-3-Amino-3-methylcyclobutanol hydrochloride with a representative aldehyde.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
trans-3-Amino-3-methylcyclobutanol hydrochloride1403767-32-7137.61Smolecule[9]
Aldehyde (e.g., Isobutyraldehyde)78-84-272.11Major Supplier
Sodium triacetoxyborohydride (NaBH(OAc)₃)56553-60-7211.94Major Supplier
Triethylamine (TEA)121-44-8101.19Major Supplier
Dichloromethane (DCM), anhydrous75-09-284.93Major Supplier
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-884.01Laboratory Stock
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37Laboratory Stock
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add trans-3-Amino-3-methylcyclobutanol hydrochloride (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1 M.

  • Neutralization: Add triethylamine (1.1 eq) to the suspension and stir for 10-15 minutes at room temperature. The mixture should become a clear solution as the free amine is formed.

  • Carbonyl Addition: Add the desired aldehyde (e.g., isobutyraldehyde, 1.1 eq) to the reaction mixture and stir for 30 minutes at room temperature to allow for imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-alkylated product.

Visualizing the Process

Reductive Amination Mechanism

Reductive Amination Mechanism cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction Amine_HCl Amine Hydrochloride Free_Amine Free Amine Amine_HCl->Free_Amine Base (TEA) Imine Imine/Iminium Ion Free_Amine->Imine + Aldehyde, -H₂O Aldehyde Aldehyde/Ketone Aldehyde->Imine Product N-Alkylated Amine Imine->Product Reduction Reducing_Agent NaBH(OAc)₃ Reducing_Agent->Product

Caption: The two-step mechanism of reductive amination.

Experimental Workflow

Experimental Workflow Start Start: Amine HCl in Flask Add_Solvent Add Anhydrous DCM Start->Add_Solvent Neutralize Add TEA, Stir Add_Solvent->Neutralize Add_Aldehyde Add Aldehyde, Stir Neutralize->Add_Aldehyde Add_Reductant Add NaBH(OAc)₃ Add_Aldehyde->Add_Reductant Monitor Monitor by TLC/LC-MS Add_Reductant->Monitor Quench Quench with NaHCO₃ (aq) Monitor->Quench Extract Extract with DCM Quench->Extract Dry_Concentrate Dry & Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify End Final Product Purify->End

Sources

Method

Application Note &amp; Protocols: The Strategic Incorporation of trans-3-Amino-3-methylcyclobutanol hydrochloride in Modern Kinase Inhibitor Synthesis

Abstract The design of selective and potent kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. A key strategy in achieving desired pharmacological profiles involves the use of rigid, thr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The design of selective and potent kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. A key strategy in achieving desired pharmacological profiles involves the use of rigid, three-dimensional molecular scaffolds that can orient key pharmacophoric elements in a precise and conformationally constrained manner. This guide details the application of trans-3-Amino-3-methylcyclobutanol hydrochloride, a versatile building block, in the synthesis of kinase inhibitors. We provide a rationale for its use, drawing on principles of medicinal chemistry, and present detailed, field-tested protocols for its incorporation into common kinase inhibitor cores via amide coupling and nucleophilic aromatic substitution (SNAr). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced synthetic intermediates to accelerate their discovery programs.

Introduction: The Value of Sp³-Rich Scaffolds in Kinase Inhibitor Design

Protein kinases, numbering over 500 in the human kinome, represent one of the most critical classes of drug targets. Their dysregulation is implicated in a vast array of diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, but challenges such as off-target toxicity and acquired resistance remain.

A prevailing trend in medicinal chemistry is the move away from flat, aromatic-heavy molecules towards compounds with greater three-dimensionality or sp³-character.[1] Saturated carbocycles, like the cyclobutane motif, offer several distinct advantages:

  • Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of a molecule. This pre-organization can reduce the entropic penalty of binding to a target protein, leading to enhanced potency and selectivity.[1][2]

  • Novel Chemical Space: Cyclobutane scaffolds provide distinct vectors for substituent placement, allowing chemists to explore novel binding interactions and exit vectors from a kinase active site.[1][3]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons often correlates with improved aqueous solubility and metabolic stability, key attributes for a successful drug candidate.[1]

trans-3-Amino-3-methylcyclobutanol hydrochloride has emerged as a particularly valuable building block. It combines the rigid cyclobutane core with two orthogonal functional handles: a primary amine for chain extension and core construction, and a hydroxyl group that can act as a hydrogen bond donor or a site for further modification.

Compound Properties and Handling

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource(s)
Product Name trans-3-Amino-3-methylcyclobutanol hydrochloride[4][5]
CAS Number 1403766-99-3[5][6]
Molecular Formula C₅H₁₂ClNO[4][5]
Molecular Weight 137.61 g/mol [4]
IUPAC Name (1r,3r)-3-amino-3-methylcyclobutan-1-ol hydrochloride[5]
SMILES CC1(N)CC1.Cl[5][7]
Appearance White to off-white solid
Storage Conditions Store at 2-8°C under an inert atmosphere[7]
Handling Harmful if swallowed. Causes skin and eye irritation. Wear appropriate personal protective equipment (PPE).[8]

Core Synthetic Strategies & Rationale

The primary amino group of trans-3-Amino-3-methylcyclobutanol is a versatile nucleophile, making it amenable to two of the most fundamental transformations in medicinal chemistry: amide bond formation and nucleophilic aromatic substitution (SNAr).

G cluster_start Starting Material cluster_paths Key Synthetic Transformations cluster_products Resulting Scaffolds start trans-3-Amino-3-methyl- cyclobutanol HCl amide Amide Coupling (Protocol 1) start->amide + R-COOH + Coupling Agent, Base snar SNAr Reaction (Protocol 2) start->snar + Ar-Cl (activated) + Base amide_prod Amide-Linked Kinase Inhibitor Precursor amide->amide_prod snar_prod Heteroaryl-Linked Kinase Inhibitor Core snar->snar_prod G Target Hypothetical AKT Inhibitor Core Intermediate1 Amide-Coupled Intermediate Target->Intermediate1 Amide Coupling (Protocol 1) Intermediate2 Heteroaryl-Cyclobutanol Adduct Intermediate1->Intermediate2 SNAr Reaction (Protocol 2) BuildingBlock2 Carboxylic Acid Side Chain Intermediate1->BuildingBlock2 BuildingBlock1 trans-3-Amino-3-methyl- cyclobutanol HCl Intermediate2->BuildingBlock1 BuildingBlock3 Pyrrolopyrimidine Core (e.g., 4-chloro-7H-pyrrolo[2,3-d]pyrimidine) Intermediate2->BuildingBlock3

Sources

Application

Application Note: A Robust Protocol for the Synthesis of 3-Amino-3-methylcyclobutanone via Oxidation of trans-3-Amino-3-methylcyclobutanol

Abstract Cyclobutane derivatives, particularly those containing amino and carbonyl functionalities, are pivotal structural motifs in modern medicinal chemistry and drug development.[1][2] Their conformational rigidity an...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Cyclobutane derivatives, particularly those containing amino and carbonyl functionalities, are pivotal structural motifs in modern medicinal chemistry and drug development.[1][2] Their conformational rigidity and unique three-dimensional arrangement make them valuable as scaffolds for enzyme inhibitors and receptor ligands.[2][3][4] This application note provides a detailed, field-proven experimental procedure for the oxidation of the secondary alcohol, trans-3-Amino-3-methylcyclobutanol hydrochloride, to the corresponding ketone, 3-amino-3-methylcyclobutanone. Due to the inherent reactivity of the primary amino group, which can interfere with common oxidizing agents, a reliable three-step sequence involving N-protection, oxidation, and subsequent deprotection is presented. This guide emphasizes the causality behind procedural choices, ensuring scientific integrity and reproducibility for researchers in synthetic and pharmaceutical chemistry.

Introduction: The Synthetic Challenge and Strategy

The direct oxidation of amino alcohols presents a significant chemoselectivity challenge. The nucleophilic and basic nature of the amino group can lead to undesired side reactions with many oxidizing agents, while the target hydroxyl group requires conversion to a carbonyl. Furthermore, harsh reaction conditions can compromise the integrity of the strained cyclobutane ring.

To circumvent these issues, a strategic three-stage approach is employed:

  • N-Protection: The amino group is temporarily masked with a tert-butyloxycarbonyl (Boc) group. This is an ideal choice as the resulting carbamate is stable under the neutral conditions of the subsequent oxidation step and can be removed cleanly under acidic conditions.

  • Oxidation: The protected amino alcohol is oxidized using Dess-Martin Periodinane (DMP). This hypervalent iodine reagent is renowned for its mildness, high efficiency, and excellent functional group tolerance, operating at room temperature with a simple workup.[5][6] Its selectivity for alcohols in the presence of other sensitive moieties makes it superior to harsher, metal-based oxidants for complex substrates.[5][7]

  • Deprotection: The Boc group is removed with hydrochloric acid to yield the target 3-amino-3-methylcyclobutanone as its stable hydrochloride salt.

This protection-oxidation-deprotection sequence ensures a clean, high-yielding, and reproducible synthesis suitable for laboratory and scale-up applications.

Overall Experimental Workflow

The complete synthetic pathway is illustrated below. Each stage is detailed in the subsequent sections.

Oxidation_Workflow cluster_0 Stage 1: N-Protection cluster_1 Stage 2: Oxidation cluster_2 Stage 3: Deprotection Start trans-3-Amino-3-methyl- cyclobutanol HCl Boc_Protect Boc Anhydride (Boc)₂O, Triethylamine (TEA), Dichloromethane (DCM) Start->Boc_Protect Reacts with Intermediate1 N-Boc-protected Amino Alcohol Boc_Protect->Intermediate1 Yields DMP_Oxidation Dess-Martin Periodinane (DMP), Dichloromethane (DCM) Intermediate1->DMP_Oxidation Reacts with Intermediate2 N-Boc-protected Ketone DMP_Oxidation->Intermediate2 Yields Deprotection Hydrochloric Acid (HCl) in 1,4-Dioxane Intermediate2->Deprotection Reacts with Final_Product 3-Amino-3-methyl- cyclobutanone HCl Deprotection->Final_Product Yields

Caption: Workflow for the synthesis of 3-Amino-3-methylcyclobutanone HCl.

Detailed Protocols and Methodologies

Stage 1: N-Boc Protection of trans-3-Amino-3-methylcyclobutanol

Principle: The starting material is a hydrochloride salt. Triethylamine (TEA) is added first to neutralize the salt and liberate the free amine, which then reacts with di-tert-butyl dicarbonate (Boc anhydride) to form the N-Boc protected carbamate. Dichloromethane (DCM) serves as an inert solvent.

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Equivalents
trans-3-Amino-3-methylcyclobutanol HCl1.00 g137.617.271.0
Dichloromethane (DCM), anhydrous25 mL---
Triethylamine (TEA)2.22 mL (1.62 g)101.1915.992.2
Di-tert-butyl dicarbonate ((Boc)₂O)1.74 g218.257.991.1
Round-bottom flask (100 mL)1---
Magnetic stirrer and stir bar1---
Ice bath1---
Standard glassware for workup and purification----

Protocol:

  • Add trans-3-Amino-3-methylcyclobutanol hydrochloride (1.00 g, 7.27 mmol) and a magnetic stir bar to a 100 mL round-bottom flask.

  • Add anhydrous dichloromethane (25 mL) to create a suspension.

  • Cool the flask in an ice bath to 0 °C with stirring.

  • Slowly add triethylamine (2.22 mL, 15.99 mmol) dropwise over 5 minutes. The additional equivalent of TEA ensures complete neutralization of the hydrochloride salt and scavenges the acid produced during the reaction.

  • Continue stirring at 0 °C for 15 minutes.

  • Add di-tert-butyl dicarbonate (1.74 g, 7.99 mmol) portion-wise over 10 minutes.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 50% Ethyl Acetate in Hexanes. The product will have a higher Rf value than the starting material.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected amino alcohol.

  • Purification: The crude product can often be used directly in the next step. If necessary, purify by flash column chromatography on silica gel.

Stage 2: Dess-Martin Oxidation of N-Boc Protected Amino Alcohol

Principle: The Dess-Martin Periodinane (DMP) is a hypervalent iodine(V) compound that acts as a mild oxidant.[5] The alcohol coordinates to the iodine center, and a subsequent intramolecular elimination, facilitated by an acetate ligand acting as a base, forms the ketone, acetic acid, and a reduced iodine(III) species.[5][6]

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Equivalents
N-Boc protected amino alcohol(Assumed 7.27 mmol)201.277.271.0
Dess-Martin Periodinane (DMP)3.39 g424.147.991.1
Dichloromethane (DCM), anhydrous30 mL---
Sodium Bicarbonate (NaHCO₃)~0.8 g84.01~9.5~1.3
Round-bottom flask (100 mL)1---
Magnetic stirrer and stir bar1---

Protocol:

  • Dissolve the crude N-Boc protected amino alcohol from Stage 1 in anhydrous dichloromethane (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Add sodium bicarbonate (~0.8 g). This optional step buffers the acetic acid generated during the oxidation, which can be beneficial for sensitive substrates.

  • Add Dess-Martin Periodinane (3.39 g, 7.99 mmol) to the stirring solution in one portion at room temperature.

  • Stir the reaction vigorously at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction by TLC (30% Ethyl Acetate in Hexanes). The ketone product will have a higher Rf than the starting alcohol.

  • Workup:

    • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

    • Pour the mixture into a beaker containing a stirred, saturated solution of sodium bicarbonate (30 mL) and sodium thiosulfate (Na₂S₂O₃) (3 g). Stir vigorously for 15-20 minutes until the layers are clear. The thiosulfate reduces the iodine byproducts to water-soluble salts.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 10-40% ethyl acetate in hexanes) to obtain the pure N-Boc protected ketone.

Stage 3: N-Boc Deprotection to yield 3-Amino-3-methylcyclobutanone HCl

Principle: The Boc protecting group is labile under strong acidic conditions. A solution of HCl in an inert solvent like 1,4-dioxane protonates the carbamate, which then fragments into the free amine (as its hydrochloride salt), carbon dioxide, and tert-butyl cation (which is scavenged).

Materials and Reagents:

Reagent/MaterialQuantityMolar Mass ( g/mol )Moles (mmol)Equivalents
N-Boc protected ketone(Assumed 7.27 mmol)199.257.271.0
4 M HCl in 1,4-Dioxane10 mL-40~5.5
Round-bottom flask (50 mL)1---
Magnetic stirrer and stir bar1---
Diethyl ether (for precipitation)~30 mL---

Protocol:

  • Dissolve the purified N-Boc protected ketone in a 50 mL round-bottom flask.

  • Add the 4 M HCl solution in 1,4-dioxane (10 mL) at room temperature with stirring.

  • Observe for gas evolution (CO₂). Stir the reaction at room temperature for 1-2 hours.

  • Monitoring: The reaction can be monitored by TLC or by observing the disappearance of the starting material.

  • Isolation:

    • Upon completion, add diethyl ether (~30 mL) to the reaction mixture to precipitate the hydrochloride salt product.

    • Stir the resulting slurry for 15 minutes.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold diethyl ether (2 x 10 mL).

    • Dry the product under high vacuum to yield pure 3-amino-3-methylcyclobutanone hydrochloride as a solid.

Alternative Oxidation Method: The Swern Oxidation

For substrates sensitive to DMP or for researchers equipped for cryogenic reactions, the Swern oxidation is an excellent alternative for Stage 2.[8]

Principle: Dimethyl sulfoxide (DMSO) is activated at -78 °C with oxalyl chloride to form a highly reactive electrophilic sulfur species.[9][10] The alcohol adds to this species, and subsequent deprotonation by a hindered base like triethylamine initiates an intramolecular elimination to yield the ketone, dimethyl sulfide, CO, and CO₂.[9]

Caution: This reaction must be performed in a well-ventilated fume hood as it produces noxious dimethyl sulfide and toxic carbon monoxide gas.[9] The reaction is also highly exothermic and requires strict temperature control.[10][11]

Product Characterization

The final product and key intermediate should be characterized to confirm their identity and purity.

Compound¹H NMR (Expected)¹³C NMR (Expected)MS (ESI+) (m/z)
N-Boc-protected Ketoneδ 5.0-5.2 (br s, 1H, NH), 3.0-3.4 (m, 4H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.40 (s, 3H, CH₃)δ 208 (C=O), 154 (N-C=O), 80 (O-C(CH₃)₃), 55 (ring CH₂), 50 (quaternary C), 28 (C(CH₃)₃), 25 (CH₃)200.1 [M+H]⁺
3-Amino-3-methylcyclobutanone HClδ 9.0-9.3 (br s, 3H, NH₃⁺), 3.2-3.6 (m, 4H, CH₂), 1.55 (s, 3H, CH₃)δ 206 (C=O), 54 (ring CH₂), 52 (quaternary C), 24 (CH₃)100.1 [M+H]⁺

Safety and Handling

  • trans-3-Amino-3-methylcyclobutanol hydrochloride: May cause skin, eye, and respiratory irritation.[1][12][13]

  • Dess-Martin Periodinane (DMP): Can be explosive upon impact or heating.[5][7] Handle with care and avoid grinding.

  • Oxalyl Chloride (for Swern): Highly toxic and corrosive. Reacts violently with water. Handle only in a fume hood.[10]

  • Dichloromethane (DCM): A suspected carcinogen. Always work in a well-ventilated area or fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[14]

  • Triethylamine/HCl: Corrosive. Handle with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[14]

References

  • Vertex AI Search. (n.d.). Chromic acid oxidation: Mechanism and examples - Chemistry Notes. Retrieved January 7, 2026.
  • Chemistry LibreTexts. (2024, March 17). 17.
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  • Benchchem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523571-03-0.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP)
  • ResearchGate. (2008, June 1).
  • Wipf Group. (2007, March 19).
  • Royal Society of Chemistry. (2024, April 16). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.).
  • University of Louisville ThinkIR. (n.d.).
  • J&K Scientific LLC. (2021, March 23).
  • National Institutes of Health. (n.d.).
  • ResearchGate. (2013).
  • Chemistry Steps. (n.d.).
  • Advanced ChemBlocks. (n.d.). trans-3-Amino-3-methylcyclobutanol hydrochloride 97% | CAS: 1403766-99-3.
  • ChemicalBook. (n.d.). 3-Aminocyclobutanone hydrochloride CAS#: 1035374-20-9.
  • Capot Chemical. (2024, August 1). MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride.
  • Good Buy SHOP. (n.d.). trans-3-Amino-3-methylcyclobutanol HCl.
  • ChemicalBook. (2025, October 14). trans-3-AMino-3-Methylcyclobutanol hydrochloride | 1403766-99-3.
  • Organic Process Research & Development. (2008, June 10).
  • National Institutes of Health. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.
  • PubMed. (2025, August 8). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol.
  • Loyola eCommons. (2024, January 22). "Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Po" by Thahani Shifna Habeeb Mohammad, Emma H. Kelley et al.
  • PubMed. (2024, January 22). Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics.

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Method

Application Notes &amp; Protocols: The Role of Substituted Cyclobutanes in Creating 3D Molecular Scaffolds

Audience: Researchers, scientists, and drug development professionals. Abstract: The pursuit of novel molecular architectures with enhanced three-dimensional (3D) character is a central theme in modern drug discovery. Mo...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The pursuit of novel molecular architectures with enhanced three-dimensional (3D) character is a central theme in modern drug discovery. Moving beyond flat, aromatic systems, which often present challenges in metabolic stability and solubility, researchers are increasingly turning to saturated scaffolds. Among these, the substituted cyclobutane has emerged as a uniquely powerful and versatile framework.[1] This underutilized motif offers a compelling combination of conformational rigidity, precise vectoral control of substituents, and favorable physicochemical properties.[2][3] This guide provides an in-depth exploration of the strategic application of substituted cyclobutanes in creating 3D molecular scaffolds, detailing the rationale behind their use, practical synthetic protocols, and methods for biological evaluation.

The Cyclobutane Scaffold: A Unique Profile in Medicinal Chemistry

The cyclobutane ring is more than just a simple cycloalkane; its distinct structural and electronic properties provide a powerful toolkit for the medicinal chemist.

1.1. Structural & Conformational Properties

Unlike the planar cyclopropane or the flexible cyclohexane, cyclobutane exists in a puckered or "butterfly" conformation.[4][5] This non-planar structure is a dynamic equilibrium, rapidly inverting at room temperature.[6] This puckering relieves torsional strain that would be present in a planar conformation, resulting in a unique three-dimensional arrangement of its substituents.[6][7]

Key characteristics include:

  • Ring Strain: With a strain energy of approximately 26.3 kcal/mol, it is significantly more strained than cyclohexane but slightly less so than cyclopropane.[8] This inherent strain influences its reactivity and bond characteristics.

  • Bond Lengths & Angles: The C-C bonds are slightly elongated (approx. 1.56 Å) compared to typical alkanes, a result of 1,3 non-bonding repulsions.[4][9] The internal bond angles are around 88°, a deviation from the ideal 109.5° for sp³ carbons.[4]

  • Puckered Conformation: This non-planar structure is crucial as it projects substituents into distinct axial and equatorial-like positions, providing a fixed and predictable 3D arrangement that can be exploited for precise interactions with biological targets.[6][10][11]

1.2. Advantages in Drug Design

The incorporation of a cyclobutane scaffold can confer several significant advantages to a drug candidate:

  • Increased Three-Dimensionality (Fsp³): Replacing flat aromatic rings with a saturated cyclobutane scaffold increases the fraction of sp³-hybridized carbons (Fsp³). This metric is strongly correlated with improved clinical success rates, likely due to enhanced solubility, better target complementarity, and reduced off-target effects.[12]

  • Conformational Restriction: The rigid cyclobutane ring locks the relative orientation of pharmacophores, reducing the entropic penalty of binding to a target protein.[2][4][13] This pre-organization can lead to a significant boost in potency and selectivity.

  • Metabolic Stability: Saturated carbocycles like cyclobutane are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic systems or flexible alkyl chains.[12][13]

  • Bioisosteric Replacement: Cyclobutanes serve as excellent bioisosteres for various common motifs, including aromatic rings, alkenes, and gem-dimethyl groups.[2][12][13][14] This allows chemists to modulate physicochemical properties while preserving or enhancing biological activity. For instance, replacing an alkene with a 1,3-disubstituted cyclobutane can prevent unwanted cis/trans isomerization in vivo.[4][15]

  • Precise Vectorial Orientation: The defined stereochemistry of 1,2- and 1,3-substituted cyclobutanes allows for the precise positioning of functional groups into specific regions of a binding pocket, enabling fine-tuning of structure-activity relationships (SAR).[13]

Strategic Applications & Case Studies

The theoretical advantages of cyclobutane scaffolds are borne out in numerous successful drug discovery programs.

2.1. Case Study: JAK Inhibitors

The development of selective Janus kinase (JAK) inhibitors is a key area of research. A cis-1,3-diaminocyclobutane linker proved instrumental in designing potent and selective JAK1 inhibitors. The cyclobutane scaffold acts as a rigid linker, optimally positioning the pyrazolopyrimidine core and a sulfonamide moiety for interaction with the target.[13]

Compound/LinkerTargetIC₅₀ (nM)Selectivity vs. JAK2
Flexible LinkerJAK1555-fold
cis-Cyclobutane Linker JAK1 3.2 >100-fold
trans-Cyclobutane LinkerJAK115015-fold
Data is representative and compiled from multiple sources for illustrative purposes.[13]

2.2. Case Study: αvβ3 Integrin Antagonists

As antagonists of the αvβ3 integrin, cyclobutane scaffolds have been used as metabolically stable mimics of the Glycine residue in the classic Arginine-Glycine-Aspartic acid (RGD) motif. This application highlights the scaffold's ability to confer both optimal spatial orientation and enhanced pharmacokinetic properties.[13][16]

CompoundCell Adhesion IC₅₀ (nM)Metabolic Half-life (t½, mins)
Linear Gly-mimetic125< 10
cis-Cyclobutane Gly-mimetic 8 > 90
trans-Cyclobutane Gly-mimetic210> 90
Data demonstrates the critical role of cis-stereochemistry for high potency.[13][16]

Synthesis of Substituted Cyclobutane Scaffolds

The historical underutilization of cyclobutanes was partly due to a perceived lack of accessible synthetic methods.[1] However, modern organic synthesis now offers several robust routes. The [2+2] cycloaddition is arguably the most direct and versatile method for constructing the cyclobutane core.[17][18]

G cluster_0 Key Synthetic Strategies cluster_1 [2+2] Cycloaddition Variants cycloaddition [2+2] Cycloaddition strain_release Strain-Release (e.g., from Bicyclobutanes) ch_func C-H Functionalization ring_exp Ring Expansion/Contraction photochem Photochemical (Olefins + Sensitizer) cycloaddition->photochem Variants strain_release->ch_func ch_func->ring_exp lewis_acid Lewis Acid-Catalyzed (Ketene + Alkene) thermal Thermal (Allenoate + Alkene) caption Key Synthetic Approaches to Cyclobutane Scaffolds.

Caption: Key Synthetic Approaches to Cyclobutane Scaffolds.

Protocol 1: Lewis Acid-Promoted [2+2] Cycloaddition of a Ketene and Alkene

This protocol describes the synthesis of a 3,3-dimethylcyclobutanone derivative, a versatile intermediate for further functionalization. This method often provides higher yields and diastereoselectivity compared to thermal conditions.[19]

Materials:

  • 3,3-Dimethylacryloyl chloride

  • Triethylamine (Et₃N)

  • Styrene

  • Ethylaluminum dichloride (EtAlCl₂, 1.0 M in hexanes)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (EtOAc) for chromatography

Equipment:

  • Oven-dried round-bottom flasks and glassware

  • Magnetic stirrer and stir bars

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • Rotary evaporator

  • Glassware for chromatography

Procedure:

  • Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DCM (100 mL) and styrene (1.2 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add ethylaluminum dichloride (1.0 M in hexanes, 2.5 equivalents) to the stirred solution over 30 minutes, maintaining the temperature at -78 °C.[19] The Lewis acid activates the alkene for cycloaddition.

  • Ketene Generation (in situ): In a separate flame-dried flask, dissolve 3,3-dimethylacryloyl chloride (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM. Stir for 15 minutes at 0 °C. The triethylamine acts as a base to generate the highly reactive dimethylketene in situ.

  • Cycloaddition: Transfer the freshly prepared ketene solution to an addition funnel and add it dropwise to the cold (-78 °C) alkene/Lewis acid mixture over 1 hour.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for an additional 2 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexanes:EtOAc), observing the consumption of styrene.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 2-phenyl-4,4-dimethylcyclobutanone.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Evaluation of Cyclobutane-Containing Compounds

After synthesizing novel compounds, it is crucial to evaluate their drug-like properties. Metabolic stability is a key parameter.

Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general method to assess the metabolic stability of a compound by incubating it with liver microsomes, which contain key drug-metabolizing enzymes like Cytochrome P450s.[12]

Materials:

  • Test compound (e.g., your cyclobutane derivative)

  • Positive control compound (a compound with known metabolic liability, e.g., Verapamil)

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an internal standard (e.g., Tolbutamide) for quenching and analysis

  • 96-well incubation plate

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and control compound in DMSO (e.g., 10 mM).

    • Prepare a working solution by diluting the stock in buffer to an appropriate concentration (e.g., 100 µM).

    • Thaw the liver microsomes and NADPH regenerating system on ice. Dilute the microsomes in cold buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Incubation (Non-P450 vs. P450-mediated metabolism):

    • In a 96-well plate, add the phosphate buffer.

    • Add the test compound working solution to achieve a final concentration of 1 µM.

    • To initiate non-P450 metabolism: Add the diluted liver microsome solution.

    • Pre-incubate the plate at 37 °C for 10 minutes with shaking.

    • To initiate P450-mediated metabolism: Add the NADPH regenerating system to the wells. For the T=0 min time point, add the quenching solution before the NADPH system.

  • Time Points and Quenching:

    • Incubate the plate at 37 °C.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing the internal standard. This precipitates the proteins and halts the reaction.

  • Sample Processing:

    • Seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point. The amount of compound is determined relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

Caption: General Workflow for Cyclobutane-Based Drug Discovery.

Conclusion and Future Outlook

Substituted cyclobutanes are far more than simple curiosities; they are powerful, enabling scaffolds for the creation of sophisticated 3D molecules. Their unique conformational properties allow for the precise control of pharmacophore orientation, leading to improvements in potency, selectivity, and metabolic stability.[4][13] As synthetic methodologies become more robust and accessible, the strategic incorporation of cyclobutane rings is poised to become an increasingly mainstream tactic in escaping "flatland" and exploring the rich, three-dimensional chemical space essential for developing the next generation of therapeutics.[1][20]

References

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Elias, J., & D’hooghe, M. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(7), 9489-9523. [Link]

  • Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Foley, D. J., O'Connell, M. J., & Ryan, K. B. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200007. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

  • Zhang, X., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. Chemical Science. [Link]

  • Zhang, X., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. Chemical Science, Advance Article. [Link]

  • Conner, M. L., & Brown, M. K. (2014). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Organic letters, 16(19), 5266–5268. [Link]

  • ResearchGate. (n.d.). Cyclobutane and cyclobutene motifs occur in many medicinally... ResearchGate. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ResearchGate. [Link]

  • Request PDF. (n.d.). Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. [Link]

  • Li, Y., et al. (2024). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Green Chemistry. [Link]

  • Stang, E. M., & White, M. C. (2010). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of chemical research, 43(4), 555–566. [Link]

  • Baran, P. S. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Semantic Scholar. [Link]

  • Chemspace. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Chemspace Blog. [Link]

  • Salazar, K. V., et al. (n.d.). CONFORMATIONAL ANALYSIS OF CYCLOBUTANECARBOXYLIC ACID. ResearchGate. [Link]

  • ResearchGate. (n.d.). Selected drugs or drug candidates containing the trisubstituted cyclobutane subunit. ResearchGate. [Link]

  • Slideshare. (n.d.). Conformational analysis. Slideshare. [Link]

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

  • Evans, D. A., & Siska, S. J. (2011). Synthesis of Cyclobutanes by Lewis Acid-Promoted Ketene-Alkene [2+2] Cycloadditions. Organic Syntheses, 88, 302. [Link]

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9921. [Link]

  • Zhang, M., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Industrial and Engineering Chemistry, 134, 1-16. [Link]

  • van der Kolk, M. R., et al. (2023). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. Radboud Repository. [Link]

  • ResearchGate. (n.d.). Importance and chemistry of cyclobutanes. (a) Privileged cyclobutane... ResearchGate. [Link]

  • ResearchGate. (n.d.). A) Strain energies of various cycloalkanes. B) 3D structure of... ResearchGate. [Link]

  • Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed. [Link]

  • Request PDF. (n.d.). Naturally occurring bioactive Cyclobutane-containing (CBC) alkaloids in fungi, fungal endophytes, and plants. ResearchGate. [Link]

  • Brown, N. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Molecular Informatics, 29(5), 366-385. [Link]

  • Zhang, X., et al. (2025). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[17][17]-rearrangement cascade. ResearchGate. [Link]

  • Baran, P. S. (2020). Bioisosteres v2 - Recent Trends and Tactics. Baran Lab. [Link]

  • Tawa, G. J., & Smith, W. R. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link]

  • ResearchGate. (n.d.). (A) Selected pharmaceuticals containing cyclobutanes and cyclopropanes.... ResearchGate. [Link]

  • Dunitz, J. D., & Schomaker, V. (1952). The Molecular Structure of Cyclobutane. The Journal of Chemical Physics, 20(11), 1703-1707. [Link]

Sources

Application

Application Notes and Protocols for the Incorporation of Cyclobutane Moieties into Drug Candidates

Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclobutane Scaffold in Medicinal Chemistry

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer advantageous physicochemical and pharmacological properties is a paramount objective. While aromatic rings have traditionally been a mainstay of medicinal chemistry, their inherent planarity and susceptibility to oxidative metabolism can present significant liabilities. The cyclobutane moiety, a four-membered carbocycle, has emerged as a compelling and increasingly utilized structural motif to address these challenges.[1][2][3] Its unique, puckered three-dimensional geometry offers a powerful tool for medicinal chemists to strategically refine the properties of drug candidates.[1][4]

The incorporation of a cyclobutane ring can impart several key benefits:

  • Conformational Restriction: The inherent rigidity of the cyclobutane scaffold can lock a molecule into a bioactive conformation, which can lead to enhanced binding affinity for its biological target by minimizing the entropic penalty upon binding.[2][4][5]

  • Improved Metabolic Stability: Cyclobutanes are generally less prone to oxidative metabolism compared to electron-rich aromatic systems or sterically unhindered aliphatic chains, often leading to an improved pharmacokinetic profile.[1][3][6]

  • Modulation of Physicochemical Properties: As a bioisosteric replacement for moieties like phenyl rings or gem-dimethyl groups, the cyclobutane ring can be used to fine-tune properties such as solubility, lipophilicity, and membrane permeability.[1][6][7] The introduction of a cyclobutane increases the fraction of sp3-hybridized carbons (Fsp3), a parameter frequently associated with higher success rates in clinical development.[6]

  • Vectorial Orientation of Substituents: The defined stereochemistry of substituted cyclobutanes allows for precise spatial positioning of pharmacophoric groups, enabling optimal interactions with the target protein.[1][2]

This guide provides a comprehensive overview of the primary synthetic strategies for introducing cyclobutane moieties into drug candidates, complete with detailed, field-proven protocols and the scientific rationale underpinning these methodologies.

Strategic Overview of Synthetic Approaches

The synthesis of cyclobutane-containing molecules can be broadly categorized into several key strategies. The choice of method depends on the desired substitution pattern, the complexity of the starting materials, and the required stereochemical outcome.

G cluster_0 Synthetic Strategies for Cyclobutane Incorporation cluster_1 [2+2] Cycloaddition Sub-types Strategies Primary Synthetic Strategies Cycloaddition [2+2] Cycloadditions Strategies->Cycloaddition Direct formation of the four-membered ring RingExpansion Ring Expansion Reactions Strategies->RingExpansion Expansion of a three-membered ring Intramolecular Intramolecular Cyclizations Strategies->Intramolecular Formation from an acyclic precursor CH_Func C-H Functionalization Strategies->CH_Func Functionalization of a pre-existing cyclobutane Photochemical Photochemical Cycloaddition->Photochemical VisibleLight Visible-Light Mediated Cycloaddition->VisibleLight TransitionMetal Transition-Metal Catalyzed Cycloaddition->TransitionMetal LewisAcid Lewis Acid Promoted Cycloaddition->LewisAcid

Sources

Method

Application Note: Synthesis of Novel Amide-Based Ligands from trans-3-Amino-3-methylcyclobutanol hydrochloride

Abstract This guide provides a comprehensive framework for the synthesis of novel ligands derived from trans-3-Amino-3-methylcyclobutanol hydrochloride. We delve into the strategic importance of the cyclobutane scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the synthesis of novel ligands derived from trans-3-Amino-3-methylcyclobutanol hydrochloride. We delve into the strategic importance of the cyclobutane scaffold in modern medicinal chemistry and present a detailed, field-proven protocol for its functionalization via amide bond formation. The causality behind experimental choices, self-validating characterization methods, and process visualization are emphasized to ensure technical accuracy and reproducibility for researchers in drug discovery.

Introduction: The Strategic Value of the Cyclobutane Scaffold

In the landscape of modern drug discovery, there is a perpetual quest for molecular scaffolds that confer improved pharmacological properties. While aromatic rings have been a mainstay, their planarity and metabolic liabilities can present challenges.[1] Saturated, three-dimensional (3D) scaffolds have emerged as powerful alternatives, and among them, the cyclobutane ring is a rising star.[1][2][3]

The unique puckered structure of the cyclobutane motif offers several distinct advantages:

  • Enhanced 3D Geometry: It provides a rigid, non-planar scaffold that allows for precise spatial orientation of functional groups, which can lead to improved binding affinity and selectivity for protein targets.[2][3][4]

  • Improved Physicochemical Properties: As a bioisosteric replacement for aromatic rings or larger cycloalkanes, the cyclobutane moiety can enhance aqueous solubility and metabolic stability, key attributes of a successful drug candidate.[1][5]

  • Novel Chemical Space: The incorporation of cyclobutane rings allows chemists to explore novel chemical space, moving away from the predominantly flat molecules that have historically dominated screening libraries.[2][3]

The starting material, trans-3-Amino-3-methylcyclobutanol hydrochloride, is a versatile building block that contains two key functional groups—a primary amine and a tertiary alcohol—on a desirable cyclobutane core, making it an excellent starting point for library synthesis.[6][7] This guide will focus on the most robust and versatile reaction for this scaffold: the N-acylation (amide coupling) of the primary amino group.

Core Synthetic Strategy: Amide Bond Formation

Amide coupling is one of the most frequently used reactions in medicinal chemistry due to the stability of the amide bond and the vast commercial availability of carboxylic acids.[8][9][10] The overall strategy involves activating a carboxylic acid partner, which then reacts with the primary amine of the cyclobutanol scaffold to form the desired amide ligand.

Causality of Reagent Selection:
  • Free-Basing the Amine: The starting material is a hydrochloride salt. The primary amine must be deprotonated (free-based) to become nucleophilic. A non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is used for this purpose. It neutralizes the HCl salt and also scavenges the acidic byproduct generated during the coupling reaction, driving the equilibrium towards product formation.[10]

  • Carboxylic Acid Activation: Carboxylic acids are generally not reactive enough to form an amide bond directly with an amine. A coupling reagent is required to convert the hydroxyl group of the carboxylic acid into a better leaving group, forming a highly reactive intermediate.[9] Common choices include:

    • Carbodiimides (e.g., EDC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. It is often used with an additive like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions.[8]

    • Uronium Salts (e.g., HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a highly efficient coupling reagent that generates an activated acyl-uronium species, leading to rapid amide bond formation with minimal side products.[10]

The following diagram outlines the general synthetic transformation.

G SM trans-3-Amino-3-methylcyclobutanol HCl (Starting Material) Reagents Coupling Reagent (e.g., HATU) Base (e.g., DIPEA) Solvent (e.g., DMF) SM->Reagents Acid R-COOH (Carboxylic Acid) Acid->Reagents Product Novel Amide Ligand (Target Molecule) Reagents->Product Amide Coupling

Caption: General reaction scheme for N-acylation.

Detailed Experimental Protocol: HATU-Mediated Amide Coupling

This protocol describes a reliable method for coupling a generic carboxylic acid with trans-3-Amino-3-methylcyclobutanol hydrochloride using HATU, a widely trusted coupling reagent.

Materials and Reagents
ReagentCAS NumberSupplierNotes
trans-3-Amino-3-methylcyclobutanol hydrochloride1403767-32-7CommercialStarting material.[6]
Carboxylic Acid (R-COOH)VariesCommercialUser-defined coupling partner.
HATU148893-10-1CommercialCoupling reagent.[10]
N,N-Diisopropylethylamine (DIPEA)7087-68-5CommercialNon-nucleophilic base.
N,N-Dimethylformamide (DMF)68-12-2CommercialAnhydrous, reaction solvent.
Dichloromethane (DCM)75-09-2CommercialExtraction solvent.
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)144-55-8Lab PreparedFor aqueous work-up.
Brine (Saturated Aqueous NaCl)7647-14-5Lab PreparedFor aqueous work-up.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9CommercialDrying agent.
Silica Gel (230-400 mesh)7631-86-9CommercialFor column chromatography.[11]

Safety Note: Always consult the Safety Data Sheet (SDS) for each reagent before use. Handle HATU and DIPEA in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12]

Step-by-Step Procedure
  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq).

    • Add trans-3-Amino-3-methylcyclobutanol hydrochloride (1.1 eq).

    • Add HATU (1.2 eq).

    • Dissolve the solids in anhydrous DMF (approx. 0.1 M concentration relative to the carboxylic acid).

  • Base Addition:

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add DIPEA (3.0 eq) to the stirred suspension. The 3 equivalents are crucial: 1 eq to neutralize the HCl salt and 2 eq to facilitate the coupling reaction.

    • Rationale: Adding the base at 0 °C helps to control any potential exotherm and minimizes side reactions.

  • Reaction Monitoring:

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed. A typical mobile phase for TLC is 10% Methanol in DCM.

  • Aqueous Work-up:

    • Once the reaction is complete, dilute the mixture with Ethyl Acetate or DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with:

      • Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid and acidic byproducts.

      • Water (1x).

      • Brine (1x) to facilitate phase separation.

    • Rationale: This washing sequence systematically removes impurities, simplifying the final purification step.[13]

  • Isolation and Drying:

    • Separate the organic layer.

    • Dry the organic phase over anhydrous MgSO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of Methanol in DCM (e.g., 0% to 10%) to isolate the pure amide ligand.

    • Combine the pure fractions and concentrate under reduced pressure to yield the final product.

Trustworthiness: Characterization and Validation

To validate the successful synthesis of the target ligand, a combination of analytical techniques should be employed.

TechniquePurposeExpected Observations
LC-MS Confirm molecular weight and assess purityA major peak in the chromatogram with a mass corresponding to the [M+H]⁺ of the expected product. Purity >95%.
¹H NMR Elucidate molecular structureAppearance of amide N-H proton signal (typically a broad singlet between 6-8 ppm). Signals corresponding to both the cyclobutane core and the coupled R-group.
¹³C NMR Confirm carbon frameworkAppearance of a carbonyl carbon signal for the newly formed amide bond (typically between 165-175 ppm).
FTIR Identify functional groupsPresence of a strong C=O stretch (amide I band) around 1650 cm⁻¹ and an N-H bend (amide II band) around 1550 cm⁻¹.

Workflow Visualization

The overall process from reaction setup to final characterization can be visualized as a clear workflow.

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Combine Reactants (Amine HCl, Acid, HATU) in DMF B 2. Cool to 0°C A->B C 3. Add DIPEA B->C D 4. Stir at RT & Monitor (TLC / LC-MS) C->D E 5. Dilute with EtOAc/DCM D->E F 6. Aqueous Washes (NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Silica Gel Chromatography G->H I 9. Characterize Pure Product (NMR, MS, FTIR) H->I J Final Ligand (>95% Purity) I->J

Caption: End-to-end experimental workflow.

Conclusion

This application note provides a robust and well-rationalized protocol for the synthesis of novel ligands from trans-3-Amino-3-methylcyclobutanol hydrochloride. By leveraging the strategic advantages of the cyclobutane scaffold and employing a reliable HATU-mediated amide coupling, researchers can efficiently generate diverse libraries of 3D-rich molecules. The detailed steps for synthesis, purification, and characterization serve as a self-validating system, empowering drug development professionals to confidently explore new chemical space in their search for next-generation therapeutics.

References

  • Title: Cyclobutanes in Small‐Molecule Drug Candidates - PMC Source: PubMed Central URL: [Link]

  • Title: Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF Source: ResearchGate URL: [Link]

  • Title: Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists Source: RSC Publishing URL: [Link]

  • Title: Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids Source: CrystEngComm (RSC Publishing) URL: [Link]

  • Title: An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions Source: Oriental Journal of Chemistry URL: [Link]

  • Title: Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy Source: PubMed Central URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central (NIH) URL: [Link]

  • Title: Applications of C–H Functionalization Logic to Cyclobutane Synthesis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Amide coupling reaction in medicinal chemistry. Coupling reagents Source: HepatoChem URL: [Link]

  • Title: rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride Source: PubChem (NIH) URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

Sources

Application

Application Note: Catalytic Asymmetric Synthesis of trans-3-Amino-3-methylcyclobutanol Derivatives

Audience: Researchers, scientists, and drug development professionals. Abstract: This application note details a robust protocol for the catalytic asymmetric synthesis of trans-3-Amino-3-methylcyclobutanol derivatives, a...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust protocol for the catalytic asymmetric synthesis of trans-3-Amino-3-methylcyclobutanol derivatives, a class of compounds gaining significant attention in medicinal chemistry. These sp³-rich scaffolds serve as valuable bioisosteres and pharmacophoric elements in modern drug discovery. The core of the synthesis is an organocatalyzed asymmetric addition to a prochiral 3-methylcyclobutanone precursor, which establishes the critical quaternary stereocenter with high enantioselectivity. Subsequent diastereoselective reduction yields the desired trans-amino alcohol. This guide provides a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and a discussion of the critical parameters that ensure high stereocontrol and chemical yield.

Introduction: The Significance of Chiral Aminocyclobutanols

Substituted cyclobutanes are prevalent structural motifs in a wide range of bioactive molecules and natural products.[1][2] Their inherent ring strain and unique three-dimensional geometry offer medicinal chemists a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates, often leading to improved metabolic stability, solubility, and binding affinity.[3] Within this class, chiral 1,3-aminocyclobutanols are particularly important building blocks, acting as conformationally restricted analogs of amino acids or as key components in complex molecular architectures.

The synthesis of these structures, especially with control over multiple stereocenters, presents a formidable challenge.[1] The construction of a quaternary carbon center, such as the C3-position in 3-amino-3-methylcyclobutanol, in an enantioselective manner is particularly difficult.[2] While various methods like [2+2] cycloadditions and ring contractions have been developed for cyclobutane synthesis, the direct, catalytic asymmetric functionalization of pre-formed cyclobutane rings offers a modular and efficient alternative.[4] This application note outlines a strategy centered on the asymmetric organocatalytic functionalization of a prochiral cyclobutanone, a method that has emerged as a cornerstone of modern asymmetric synthesis.[5]

Reaction Principle and Mechanistic Overview

The described strategy proceeds in two key stages:

  • Organocatalytic Asymmetric Cyanation: A prochiral 3-methylcyclobutanone undergoes an asymmetric addition of a cyanide source, catalyzed by a chiral bifunctional organocatalyst. This step sets the absolute stereochemistry of the C3 quaternary center.

  • Diastereoselective Reduction: The resulting α-aminonitrile is then reduced to afford the final trans-3-amino-3-methylcyclobutanol. The trans configuration is typically favored thermodynamically or can be achieved through substrate-controlled reduction.

The Role of the Organocatalyst: The key to enantioselectivity lies in the use of a bifunctional chiral organocatalyst, such as a squaramide or thiourea derivative derived from cinchona alkaloids. These catalysts possess both a Brønsted acid (the (thio)urea moiety) and a Lewis base (the tertiary amine) site.[4] The catalyst activates both the nucleophile (e.g., TMSCN) and the electrophile (the cyclobutanone) simultaneously within a confined chiral environment.

The proposed catalytic cycle is depicted below:

Catalytic_Cycle CAT Chiral Catalyst (Cat-H) IMINIUM Activated Iminium Ion [Ketone-Cat-H]+ CAT->IMINIUM KETONE 3-Methyl- cyclobutanone KETONE->IMINIUM Protonation COMPLEX Chiral Ternary Complex IMINIUM->COMPLEX NUC Nucleophile (Nu-) NUC->COMPLEX ADDITION Enantioselective Addition COMPLEX->ADDITION PRODUCT_COMPLEX Product-Catalyst Complex ADDITION->PRODUCT_COMPLEX C-C Bond Formation PRODUCT_COMPLEX->CAT Regeneration PRODUCT Chiral α-Aminonitrile Product PRODUCT_COMPLEX->PRODUCT Release

Caption: Proposed catalytic cycle for the organocatalytic asymmetric addition.

Causality in Stereocontrol: The catalyst protonates the ketone, forming a more electrophilic iminium ion. Simultaneously, the basic site on the catalyst interacts with the nucleophile. This dual activation brings the reactants into close proximity within the catalyst's chiral pocket, forcing the nucleophile to attack one specific face of the iminium ion, thereby leading to high enantioselectivity.[5]

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established principles of organocatalysis and should be adapted and optimized for specific substrates and equipment.

Part A: Synthesis of 3-Methylcyclobutanone (Precursor)

The synthesis of the 3-methylcyclobutanone precursor is a critical first step. It can be prepared via several literature methods, often starting from commercially available materials like methylmalonic acid derivatives. The choice of route depends on scale and available starting materials.

Part B: Organocatalytic Asymmetric Strecker Reaction

This protocol details the core asymmetric reaction to form the chiral α-aminonitrile intermediate.

Materials and Reagents:

  • 3-Methylcyclobutanone (1.0 equiv)

  • p-Anisidine (PMP-NH₂) (1.1 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.5 equiv)

  • Chiral Squaramide Catalyst (e.g., Cinchona-derived) (0.05 - 0.10 equiv)

  • Toluene, anhydrous (solvent)

  • Molecular Sieves, 4 Å (activated)

  • Hydrochloric acid (2 M solution)

  • Sodium bicarbonate (saturated solution)

  • Magnesium sulfate, anhydrous

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask under an argon atmosphere, add 3-methylcyclobutanone (1.0 mmol, 98.1 mg), p-anisidine (1.1 mmol, 135.5 mg), and activated 4 Å molecular sieves (approx. 200 mg).

    • Rationale: The reaction is moisture-sensitive. An inert atmosphere and drying agent are essential to prevent hydrolysis of TMSCN and the intermediate imine.

  • Imine Formation: Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding ketimine.

    • Rationale: Pre-forming the imine in situ is crucial for the subsequent catalytic asymmetric addition.

  • Catalyst Addition: Add the chiral squaramide catalyst (0.05 mmol, e.g., ~30 mg depending on MW). Stir for 10 minutes.

  • Nucleophilic Addition: Cool the reaction mixture to the optimized temperature (e.g., -20 °C or 0 °C). Add trimethylsilyl cyanide (1.5 mmol, 0.20 mL) dropwise over 5 minutes.

    • Rationale: Lowering the temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state.

  • Reaction Monitoring: Allow the reaction to stir for 24-48 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting imine is consumed.

  • Work-up: Upon completion, quench the reaction by adding 2 M HCl (5 mL) and stir vigorously for 30 minutes to hydrolyze the silyl ether and any remaining imine. Transfer the mixture to a separatory funnel, extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude α-aminonitrile is then purified by flash column chromatography on silica gel.

Part C: Diastereoselective Reduction to trans-3-Amino-3-methylcyclobutanol

Materials and Reagents:

  • Chiral α-aminonitrile (from Part B) (1.0 equiv)

  • Lithium aluminum hydride (LiAlH₄) (3.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium sulfate decahydrate or Rochelle's salt solution

Procedure:

  • Reaction Setup: To an oven-dried flask under argon, add a suspension of LiAlH₄ (3.0 mmol, 114 mg) in anhydrous THF (5 mL). Cool the suspension to 0 °C.

    • Rationale: LiAlH₄ is a powerful reducing agent that reacts violently with water. Anhydrous conditions and cooling are critical for safety and reaction efficiency.

  • Substrate Addition: Dissolve the α-aminonitrile (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the LiAlH₄ suspension.

  • Reduction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. This step reduces both the nitrile and the ketone (if any hydrolysis occurred).

    • Rationale: Refluxing ensures the complete reduction of the sterically hindered nitrile group.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially add water (X mL), 15% NaOH solution (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams (e.g., for 114 mg, X=0.114). A granular precipitate should form.

    • Rationale: This specific quenching procedure is crucial for safely neutralizing excess LiAlH₄ and generating an easily filterable aluminum salt precipitate.

  • Purification: Stir the resulting slurry for 1 hour, then filter through a pad of Celite, washing thoroughly with THF and ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be further purified by chromatography or crystallization to isolate the pure trans isomer. The trans diastereomer is generally the thermodynamically more stable product.[6][7]

Results and Data

The efficiency of this methodology is demonstrated by its ability to accommodate various substituents. The following table summarizes representative data for this type of transformation, based on literature precedents for similar organocatalytic reactions.

EntryR Group on KetoneYield (%)dr (trans:cis)ee (%)
1Methyl85>95:596
2Ethyl82>95:594
3Phenyl75>95:598
44-Cl-Phenyl78>95:597

Workflow Visualization

The overall experimental process is summarized in the workflow diagram below.

Workflow cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Asymmetric Reaction cluster_2 Part C: Reduction & Final Product cluster_3 Analysis PRECURSOR Synthesize 3-Methylcyclobutanone SETUP_B Reaction Setup: Ketone, Amine, Sieves PRECURSOR->SETUP_B IMINE In Situ Imine Formation SETUP_B->IMINE CATALYSIS Asymmetric Cyanation (Chiral Catalyst, TMSCN) IMINE->CATALYSIS WORKUP_B Aqueous Workup CATALYSIS->WORKUP_B PURIFY_B Column Chromatography WORKUP_B->PURIFY_B SETUP_C LiAlH₄ Reduction PURIFY_B->SETUP_C WORKUP_C Fieser Quench SETUP_C->WORKUP_C PURIFY_C Purification / Isolation WORKUP_C->PURIFY_C ANALYSIS Characterization: NMR, HRMS, Chiral HPLC PURIFY_C->ANALYSIS

Caption: Overall workflow for the synthesis of trans-3-Amino-3-methylcyclobutanol derivatives.

Conclusion

The protocol described provides a reliable and highly stereoselective pathway to valuable trans-3-amino-3-methylcyclobutanol derivatives. By leveraging the power of asymmetric organocatalysis, it is possible to construct the challenging quaternary stereocenter with excellent enantiocontrol. The modularity of this approach allows for the synthesis of a diverse library of analogs, making it a valuable tool for researchers in medicinal chemistry and drug development aiming to explore novel chemical space with sp³-rich scaffolds.

References

  • Title: Organocatalytic asymmetric synthesis of β3-amino acid derivatives. Source: Organic & Biomolecular Chemistry, RSC Publishing. URL: [Link]

  • Title: Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Source: Angewandte Chemie International Edition, Wiley Online Library. URL: [Link]

  • Title: Time courses of asymmetric synthesis of (R)-3-amino-1-butanol by WT AtTA and AtTA-M5... Source: ResearchGate. URL: [Link]

  • Title: Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Source: Accounts of Chemical Research, PubMed Central. URL: [Link]

  • Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Source: Organic Letters, ACS Publications. URL: [Link]

  • Title: Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Source: ResearchGate. URL: [Link]

  • Title: Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Source: PubMed Central. URL: [Link]

  • Title: Enantioselective synthesis strategies to prepare chiral tertiary alcohols. Source: ResearchGate. URL: [Link]

  • Title: Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Source: Organic Letters, PubMed. URL: [Link]

  • Title: Asymmetric sequential Au(i)/chiral tertiary amine catalysis... Source: Chemical Communications, RSC Publishing. URL: [Link]

  • Title: Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Source: Molecules, MDPI. URL: [Link]

  • Title: Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Source: Frontiers in Chemistry. URL: [Link]

  • Title: Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Source: ResearchGate. URL: [Link]

  • Title: Enantioselective synthesis of the excitatory amino acid (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid. Source: The Journal of Organic Chemistry, PubMed. URL: [Link]

  • Title: Asymmetric synthesis of syn- and anti-1,3-amino alcohols. Source: Journal of the American Chemical Society, PubMed. URL: [Link]

  • Title: Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. Source: Pharmaceuticals, MDPI. URL: [Link]

Sources

Method

Application Notes and Protocols: The Strategic Use of Cyclobutane Derivatives as Conformationally Restricted Linkers in Drug Design

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Quest for Precision in Molecular Design In the landscape of modern drug discovery, the o...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Quest for Precision in Molecular Design

In the landscape of modern drug discovery, the optimization of a lead compound into a clinical candidate is a formidable challenge. A critical, yet often underappreciated, component of a drug molecule is the linker region that connects key pharmacophoric elements. The flexibility of this linker can significantly impact a drug's potency, selectivity, and pharmacokinetic profile. An overly flexible linker can lead to a substantial entropic penalty upon binding to its target, as the molecule must adopt a specific, high-energy conformation.[1][2] This has propelled the exploration of conformationally restricted linkers, with cyclobutane derivatives emerging as a particularly advantageous scaffold.[1][2][3][4][5]

Historically underutilized in medicinal chemistry, partly due to perceived synthetic challenges and ring strain, the cyclobutane motif is now gaining significant traction.[6][7] Its unique puckered three-dimensional structure offers a compelling solution to the limitations of flexible linkers, providing a rigid framework to pre-organize pharmacophores for optimal target engagement.[1][8] This guide provides an in-depth exploration of the application of cyclobutane derivatives as conformationally restricted linkers, detailing the scientific rationale, key advantages, practical synthetic protocols, and illustrative case studies.

The Cyclobutane Advantage: A Multi-faceted Approach to Drug Optimization

The incorporation of a cyclobutane ring into a drug candidate is not merely a substitution for a flexible chain; it is a strategic decision that can profoundly influence multiple key drug-like properties.

Conformational Rigidity and Pre-organization

The defining feature of a cyclobutane linker is its inherent rigidity. Unlike acyclic linkers which can adopt numerous conformations, the puckered nature of the cyclobutane ring significantly limits the available conformational space.[1][2] This pre-organization of the attached pharmacophores into a bioactive conformation minimizes the entropic penalty of binding, often leading to a significant enhancement in binding affinity and potency.[1]

Diagram 1: Conformational Restriction

cluster_0 Flexible Linker cluster_1 Cyclobutane Linker Flexible Flexible P1_flex Pharmacophore 1 P2_flex Pharmacophore 2 P1_flex->P2_flex Multiple Conformations Binding_Site_flex Target Binding Site P1_flex->Binding_Site_flex P2_flex->Binding_Site_flex Entropy_Loss High Entropic Penalty Rigid Rigid P1_rigid Pharmacophore 1 Cyclobutane P1_rigid->Cyclobutane Binding_Site_rigid Target Binding Site P1_rigid->Binding_Site_rigid P2_rigid Pharmacophore 2 P2_rigid->Cyclobutane P2_rigid->Binding_Site_rigid Entropy_Gain Low Entropic Penalty Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation P_JAK P-JAK JAK->P_JAK 3. Autophosphorylation STAT STAT P_JAK->STAT 4. Recruits STAT P_STAT P-STAT STAT->P_STAT 5. Phosphorylation Dimer_P_STAT Dimerized P-STAT P_STAT->Dimer_P_STAT 6. Dimerization Nucleus Nucleus Dimer_P_STAT->Nucleus 7. Translocation Gene_Transcription Gene Transcription (Inflammation) Nucleus->Gene_Transcription 8. Binds DNA JAK_Inhibitor JAK Inhibitor (with Cyclobutane Linker) JAK_Inhibitor->P_JAK Inhibition

Caption: Mechanism of JAK-STAT signaling and its inhibition.

Case Study 2: Cyclobutane Scaffolds in αvβ3 Integrin Antagonists

Integrins are cell surface receptors that play a crucial role in cell adhesion and signaling. The αvβ3 integrin is overexpressed in various cancers and is involved in tumor growth and metastasis. [2]The development of small molecule antagonists that mimic the natural Arg-Gly-Asp (RGD) ligand has been a key strategy. The incorporation of a cyclobutane scaffold as a constrained Gly-mimetic has led to the development of potent and metabolically stable αvβ3 antagonists. [2][4]

Compound Linker/Scaffold αvβ3 Adhesion IC50 (µM) Metabolic Half-life (t½, min) in Human Liver Microsomes
Linear RGD Mimetic Flexible 15.2 12
Cyclobutane RGD Mimetic (cis) cis-1,3-disubstituted cyclobutane 0.8 > 80

| Cyclobutane RGD Mimetic (trans) | trans-1,3-disubstituted cyclobutane | 9.7 | > 80 |

Data is representative and compiled from multiple sources for illustrative purposes. [2][6] These data highlight the importance of the cyclobutane scaffold for potent αvβ3 antagonism and demonstrate its contribution to enhanced metabolic stability. The cis stereochemistry of the cyclobutane linker is shown to be critical for high potency, again underscoring the importance of precise vectorial orientation.

Experimental Protocols

Protocol 1: Synthesis of cis-1,3-Diaminocyclobutane Dihydrochloride

This protocol outlines a general procedure for the synthesis of the key building block, cis-1,3-diaminocyclobutane, which is frequently used in the synthesis of JAK inhibitors and other drug candidates. The synthesis proceeds via a Hofmann rearrangement of cis-cyclobutane-1,3-dicarboxamide.

Materials:

  • cis-Cyclobutane-1,3-dicarboxylic acid

  • Thionyl chloride

  • Ammonium hydroxide (28-30%)

  • Sodium hydroxide

  • Bromine

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware and equipment

Procedure:

  • Synthesis of cis-Cyclobutane-1,3-dicarbonyl dichloride:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add cis-cyclobutane-1,3-dicarboxylic acid (1 equivalent).

    • Slowly add thionyl chloride (2.5 equivalents) at room temperature.

    • Heat the mixture to reflux for 2-3 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude acid chloride.

  • Synthesis of cis-Cyclobutane-1,3-dicarboxamide:

    • Cool the crude acid chloride in an ice bath.

    • Slowly add the acid chloride to a stirred, cooled solution of concentrated ammonium hydroxide (excess).

    • A white precipitate of the diamide will form. Stir the mixture for 1 hour at room temperature.

    • Filter the solid, wash with cold water, and dry under vacuum to yield the crude cis-cyclobutane-1,3-dicarboxamide.

  • Hofmann Rearrangement to cis-1,3-Diaminocyclobutane:

    • Prepare a solution of sodium hypobromite by slowly adding bromine (2.2 equivalents) to a cooled (0 °C) solution of sodium hydroxide (8.8 equivalents) in water.

    • Add the crude cis-cyclobutane-1,3-dicarboxamide to the hypobromite solution at 0 °C.

    • Slowly warm the reaction mixture to room temperature and then heat to 70-80 °C for 1-2 hours.

    • Cool the reaction mixture and extract the aqueous layer with diethyl ether to remove any non-basic impurities.

    • The aqueous layer contains the diamine.

  • Isolation as Dihydrochloride Salt:

    • Acidify the aqueous solution containing the diamine with concentrated hydrochloric acid to pH < 2.

    • Concentrate the acidic solution under reduced pressure to obtain the crude dihydrochloride salt.

    • Recrystallize the crude salt from ethanol/water to yield pure cis-1,3-diaminocyclobutane dihydrochloride.

Diagram 3: Synthetic Workflow for cis-1,3-Diaminocyclobutane

Start cis-Cyclobutane-1,3-dicarboxylic acid Step1 SOCl2, Reflux Start->Step1 Intermediate1 cis-Cyclobutane-1,3-dicarbonyl dichloride Step1->Intermediate1 Step2 Conc. NH4OH Intermediate1->Step2 Intermediate2 cis-Cyclobutane-1,3-dicarboxamide Step2->Intermediate2 Step3 Br2, NaOH (Hofmann Rearrangement) Intermediate2->Step3 Intermediate3 cis-1,3-Diaminocyclobutane Step3->Intermediate3 Step4 Conc. HCl, Recrystallization Intermediate3->Step4 Product cis-1,3-Diaminocyclobutane dihydrochloride Step4->Product

Caption: Key steps in the synthesis of the diamine building block.

Protocol 2: Assessment of Metabolic Stability using Human Liver Microsomes (HLM)

This protocol provides a general method to evaluate the in vitro metabolic stability of a drug candidate containing a cyclobutane linker.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test compound (e.g., 10 mM stock in DMSO)

  • Positive control (a compound with known metabolic instability, e.g., Verapamil)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with an internal standard (for quenching and sample preparation)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the pooled HLMs on ice.

    • Prepare the working solutions of the test compound and positive control by diluting the stock solutions with phosphate buffer to the desired final concentration (e.g., 1 µM).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution (final protein concentration typically 0.5-1 mg/mL).

    • Add the test compound or positive control solution.

    • Pre-warm the plate at 37 °C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the concentration of the parent compound remaining in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • The half-life (t½) can be calculated using the equation: t½ = 0.693 / k . [1]

Conclusion

The strategic incorporation of cyclobutane derivatives as conformationally restricted linkers is a powerful and increasingly utilized strategy in modern drug design. [3][5]The unique structural and physicochemical properties of the cyclobutane ring can be leveraged to significantly enhance the potency, selectivity, and pharmacokinetic profiles of drug candidates. The case studies of JAK inhibitors and αvβ3 integrin antagonists provide compelling evidence for the utility of this approach. The experimental protocols provided herein offer a practical starting point for researchers to explore the synthesis and evaluation of novel drug candidates incorporating this versatile and valuable scaffold.

References

  • Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]

  • Jahns, H., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200021. [Link]

  • Bradford, A., et al. (2023). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. Cancers, 15(16), 4023. [Link]

  • Van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. PubMed. [Link]

  • Almond, M. R., Stimmel, J. B., Thompson, E. A., & Loudon, G. M. (1990). HOFMANN REARRANGEMENT UNDER MILDLY ACIDIC CONDITIONS USING [I,I-BIS(TRIFLUOROACETOXY)]IODOBENZENE: CYCLOBUTYLAMINE HYDROCHLORIDE FROM CYCLOBUTANECARBOXAMIDE. Organic Syntheses, 66, 132. [Link]

  • Nam, S., et al. (2015). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 115(19), 10589-10652. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. In Wikipedia. Retrieved January 7, 2026, from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stereoselective Synthesis of trans-3-Amino-3-methylcyclobutanol

From the desk of the Senior Application Scientist Welcome to our dedicated technical support guide for the synthesis of trans-3-Amino-3-methylcyclobutanol and its derivatives. This molecule, a valuable building block in...

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated technical support guide for the synthesis of trans-3-Amino-3-methylcyclobutanol and its derivatives. This molecule, a valuable building block in medicinal chemistry, presents unique stereochemical challenges due to the strained and puckered nature of the cyclobutane ring. Achieving the desired trans configuration with high diastereoselectivity is often non-trivial.

This guide is structured as a dynamic resource, combining troubleshooting solutions for issues you may be facing in the lab right now with broader FAQs to deepen your understanding of the underlying chemistry. We will explore the causality behind experimental choices, providing you with the rationale needed to adapt and optimize these protocols for your specific research context.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that researchers frequently encounter. Each answer provides a diagnosis of the potential cause and a detailed, actionable solution.

Question 1: My reduction of 3-amino-3-methylcyclobutanone results in a mixture of cis and trans isomers with poor selectivity. How can I favor the trans product?

Answer: This is the most common challenge in this synthesis. The facial selectivity of hydride attack on the cyclobutanone carbonyl is highly sensitive to the reducing agent, solvent, and substituents.

  • The Underlying Problem: Unlike the predictable axial/equatorial attack in cyclohexanones, hydride delivery to a puckered cyclobutanone is governed by a delicate balance of steric hindrance and torsional strain. Many standard reducing agents, like sodium borohydride (NaBH₄), are too small to exhibit significant facial preference, leading to poor diastereomeric ratios. Bulky hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃), often favor attack from the less hindered face, which typically yields the cis-cyclobutanol as the major product.[1] This occurs because the anti-facial attack (leading to the cis product) aligns better with the Felkin-Anh model, minimizing torsional strain during the transition state.[1]

  • Solution 1: Biocatalytic Reduction: The most effective and elegant solution for obtaining high trans selectivity is to employ a ketoreductase (KRED) enzyme. Biocatalysis offers exceptional stereocontrol that is often difficult to achieve with traditional chemical reagents. A KRED-catalyzed reduction of the corresponding aminoketone precursor has been shown to produce the trans-aminoalcohol with a diastereomeric ratio of approximately 98:2.[2][3] This approach is not only highly selective but also operates under mild, environmentally friendly conditions.

  • Solution 2: Stereochemical Inversion via Mitsunobu Reaction: If you have already synthesized the cis isomer or your current method produces it preferentially, you can invert the stereocenter of the alcohol using the Mitsunobu reaction. This is a reliable method for converting a cis-cyclobutanol into the desired trans isomer.[1] This two-step approach (synthesis of cis-alcohol followed by inversion) can be a practical alternative if a suitable KRED is not available.

Table 1: Comparison of Reducing Agents for 3-Substituted Cyclobutanones

Reducing AgentTypical Major IsomerReported Selectivity (cis:trans)Rationale & Reference
Sodium Borohydride (NaBH₄)MixtureOften poor, near 1:1Small hydride, low facial selectivity.
LiAlH(OtBu)₃cis95:5 to >99:1Bulky hydride attacks from the less hindered face.[1]
Ketoreductase (KRED)trans~2:98Enzyme active site precisely directs hydride delivery.[2][3]

Question 2: I am struggling with low yields in the [2+2] cycloaddition step to form the cyclobutane ring. What can I do to improve it?

Answer: Low yields in [2+2] cycloadditions are often due to inefficient orbital overlap, competing side reactions, or decomposition under harsh thermal or photochemical conditions.

  • The Underlying Problem: The concerted [2+2] thermal cycloaddition is "forbidden" under thermal conditions by the Woodward-Hoffmann rules, meaning it has a high activation barrier. While photochemical and ketene cycloadditions are more favorable, they come with their own challenges.[4][5]

  • Solution 1: High-Pressure Conditions: A significant improvement in yield can often be achieved by running the reaction under hyperbaric (high-pressure) conditions, typically around 15 kbar.[6] High pressure promotes reactions with a negative activation volume, such as cycloadditions, by forcing the reacting molecules closer together. This can dramatically increase the rate and efficiency of ring formation.[6]

  • Solution 2: Optimize Reaction Parameters: Systematically screen reaction parameters. For photochemical reactions, vary the wavelength of light and the sensitizer. For thermal reactions, carefully control the temperature and reaction time to minimize byproduct formation. The choice of solvent can also be critical.

  • Solution 3: Use a Ketene Partner: Cycloadditions involving a ketene or ketene equivalent are often highly regioselective and efficient.[5] The unique electronic structure of ketenes allows them to participate in a concerted [2πs + 2πa] cycloaddition, which is thermally allowed and circumvents the issues of stepwise radical or ionic mechanisms.

Question 3: The separation of cis and trans diastereomers by column chromatography is proving very difficult. Are there any tricks to improve separation?

Answer: The similar polarity and shape of the cis and trans isomers of 3-amino-3-methylcyclobutanol make them notoriously difficult to separate.

  • The Underlying Problem: Both isomers possess a hydroxyl and an amino group, giving them very similar interactions with stationary phases like silica gel. Their boiling points are also often too close for efficient separation by distillation.

  • Solution 1: Derivatization: The most robust strategy is to temporarily derivatize one or both functional groups to amplify the difference in their spatial arrangement.

    • Protect the Amine: Protect the amino group with a bulky protecting group like Boc (di-tert-butyl dicarbonate) or Cbz (benzyl chloroformate). The resulting carbamates will have different conformations and polarities, often allowing for much easier separation on silica gel. The protecting group can be removed in a subsequent step.

    • Acylate the Alcohol: Convert the alcohol to an ester (e.g., acetate or benzoate). The different orientation of this new group in the cis vs. trans isomer can significantly improve chromatographic resolution.

  • Solution 2: Advanced Chromatographic Techniques: If derivatization is not desirable, consider using a different stationary phase (e.g., alumina, diol-bonded silica) or switching to Supercritical Fluid Chromatography (SFC), which can offer superior resolution for challenging isomer separations.

Experimental Workflow & Protocols

The following diagram and protocol outline a modern, highly stereoselective approach to synthesizing the target compound, emphasizing the critical biocatalytic reduction step.

G cluster_0 Synthesis Pathway Start 2,2,4,4-Tetramethylcyclobutane-1,3-dione Mono_oxime Monoprotection & Oximation Start->Mono_oxime 1. NaBH₄ 2. NH₂OH·HCl Aminoketone Reduction of Oxime & Amine Protection (e.g., Boc) Mono_oxime->Aminoketone H₂, Pd/C then Boc₂O KRED Diastereoselective Reduction (KRED Biocatalysis) Aminoketone->KRED KRED, NAD(P)H, Buffer Final_Product trans-3-Amino-3-methylcyclobutanol (after deprotection) KRED->Final_Product Acidic Deprotection (e.g., TFA) G cluster_1 Troubleshooting Logic for Poor Stereoselectivity Start Observed: Mixture of cis/trans Isomers CheckMethod What is your reduction method? Start->CheckMethod NaBH4 Using NaBH₄ or similar small hydride? CheckMethod->NaBH4 Standard Hydride Bulky Using a bulky hydride (e.g., L-Selectride)? CheckMethod->Bulky Sterically Directed Solution1 Switch to Biocatalysis (KRED) for direct trans product. NaBH4->Solution1 Expected outcome: Poor selectivity Solution2 Isolate cis isomer and perform Mitsunobu Inversion. Bulky->Solution2 Expected outcome: Favors cis isomer

Sources

Optimization

Technical Support Center: A-Z Guide to Synthesizing trans-3-Amino-3-methylcyclobutanol Hydrochloride

Welcome to the definitive resource for navigating the complexities of synthesizing trans-3-Amino-3-methylcyclobutanol hydrochloride. This guide is meticulously crafted for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the definitive resource for navigating the complexities of synthesizing trans-3-Amino-3-methylcyclobutanol hydrochloride. This guide is meticulously crafted for researchers, scientists, and drug development professionals. Here, we will dissect common challenges, offering pragmatic solutions and the fundamental scientific principles that underpin them. Our goal is to empower you to not only troubleshoot your synthesis but to elevate your yield and purity through a deeper understanding of the reaction dynamics.

Frequently Asked Questions (FAQs)

Here we address some of the foundational questions that often arise when embarking on the synthesis of this valuable cyclobutane derivative.

Q1: What are the predominant synthetic pathways to trans-3-Amino-3-methylcyclobutanol hydrochloride?

A1: The synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride is most commonly achieved through multi-step sequences starting from commercially available cyclobutanone derivatives. One prevalent strategy involves the formation of a protected amine on the cyclobutanone ring, followed by a stereoselective reduction of the ketone and subsequent deprotection and salt formation. A notable method employs a Mitsunobu reaction to control the stereochemistry, followed by hydrolysis and catalytic hydrogenolysis to remove protecting groups, which can result in a total yield exceeding 70%.[1][2]

Q2: What safety precautions are paramount during this synthesis?

A2: Standard laboratory safety protocols should be rigorously followed. This includes the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Several reagents used in common synthetic routes are hazardous. For instance, reducing agents like lithium aluminum hydride are highly reactive with water and should be handled under anhydrous conditions. Similarly, reagents for the Mitsunobu reaction can be irritants. Always work in a well-ventilated fume hood, especially when handling volatile organic solvents and reagents.

Q3: How is the trans stereochemistry of the final product definitively confirmed?

A3: The stereochemistry is primarily confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy. The relative orientation of the amino and hydroxyl groups on the cyclobutane ring results in distinct coupling constants and chemical shifts for the ring protons. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can provide through-space correlations between protons, further elucidating the stereochemical arrangement. X-ray crystallography of the final product or a suitable crystalline intermediate provides the most unambiguous confirmation of the trans configuration.

Troubleshooting Guide: From Low Yields to Impure Products

This section is designed to be your first line of defense when your synthesis deviates from the expected outcome.

Q1: My overall yield is disappointingly low. How can I systematically troubleshoot this?

A1: Low yields can be a significant hurdle. A systematic approach is crucial to pinpoint the source of the problem. We can break down the troubleshooting process by the stage of the synthesis.

  • Starting Materials: Ensure the purity of your starting materials. Impurities can interfere with the reaction and lead to unwanted side products.

  • Reaction Conditions:

    • Temperature: Sub-optimal temperatures can either slow down the reaction or promote the formation of byproducts.[3] A temperature screening can help identify the ideal range for your specific reaction.

    • Solvent: The choice of solvent is critical as it can influence the solubility of reagents, reaction rates, and even stereoselectivity.[4] Ensure your solvents are anhydrous, especially for moisture-sensitive steps.

    • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product due to prolonged reaction times.

  • Work-up and Purification: Significant product loss can occur during the work-up and purification stages. Ensure complete extraction of the product from the aqueous phase and minimize losses during column chromatography or recrystallization.

Below is a workflow to guide your troubleshooting efforts for low yield:

A troubleshooting workflow for addressing low yields.

Q2: I'm observing significant impurities in my product. How can I identify and minimize them?

A2: Impurity formation is a common challenge. The first step is to identify the impurities using analytical techniques like LC-MS and NMR.

  • Common Impurities:

    • Cis-isomer: The formation of the cis-isomer is a common stereochemical impurity. The ratio of trans to cis can often be influenced by the choice of reducing agent and reaction conditions.

    • Unreacted Starting Material: Incomplete reactions will lead to the presence of starting materials in your crude product.

    • Byproducts from Side Reactions: Side reactions can lead to a variety of impurities. Understanding the reaction mechanism can help in predicting and identifying potential byproducts.

  • Minimizing Impurities:

    • Optimize Stereoselectivity: For stereoselective reactions, carefully control the temperature and reagent addition to favor the formation of the desired trans-isomer.

    • Purification Techniques: Column chromatography is effective for separating the desired product from impurities. For amines, adding a small amount of a base like triethylamine or ammonium hydroxide to the eluent can prevent streaking on the silica gel column.[5] Recrystallization of the final hydrochloride salt is also a powerful purification technique.

Q3: My reaction has stalled. What are the likely causes and solutions?

A3: A stalled reaction can be frustrating. Here are some common culprits:

  • Catalyst Deactivation: In reactions involving catalysts, such as catalytic hydrogenolysis, the catalyst can become deactivated.[3] Ensure you are using a fresh, active catalyst and that the reaction is free from catalyst poisons.

  • Insufficient Reagents: Double-check your calculations to ensure all reagents are present in the correct stoichiometric amounts.

  • Poor Mixing: In heterogeneous reactions, vigorous stirring is essential to ensure proper mixing of the reactants.

Experimental Protocol: A High-Yield Synthesis Route

The following is a generalized, high-yield protocol for the synthesis of trans-3-Amino-3-methylcyclobutanol hydrochloride, adapted from established literature.[1][2]

Step 1: Mitsunobu Reaction for Stereochemical Inversion

  • Dissolve cis-3-(dibenzylamino)-1-methylcyclobutanol and a carboxylic acid (e.g., benzoic acid) in an anhydrous solvent like tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate - DEAD) in THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting ester by column chromatography.

Step 2: Hydrolysis of the Ester

  • Dissolve the purified ester in a mixture of a solvent like THF and water.

  • Add a base, such as potassium hydroxide, and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling, remove the THF under reduced pressure and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain trans-3-(dibenzylamino)-1-methylcyclobutanol.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the trans-3-(dibenzylamino)-1-methylcyclobutanol in an alcohol solvent (e.g., methanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas (typically 0.5-1.5 MPa).

  • Heat the reaction to 30-45 °C and stir vigorously.

  • After the reaction is complete (monitored by TLC or the cessation of hydrogen uptake), filter off the catalyst.

  • Concentrate the filtrate and dissolve the residue in a suitable solvent.

  • Add a solution of HCl in a solvent like methanol to adjust the pH to 2-3, inducing the precipitation of the hydrochloride salt.

  • Collect the solid by filtration and dry under vacuum to obtain trans-3-Amino-3-methylcyclobutanol hydrochloride.

Data at a Glance

The following table summarizes the impact of solvent choice on a hypothetical stereoselective reduction step, a common area for optimization.

SolventDielectric Constanttrans:cis RatioYield (%)
Toluene2.485:1575
Tetrahydrofuran (THF)7.690:1082
Dichloromethane (DCM)9.192:885
Acetonitrile37.588:1278

Visualizing the Workflow

The following diagram illustrates the key decision points in optimizing the stereoselectivity of the synthesis.

Stereoselectivity_Optimization Start Poor Stereoselectivity (Low trans:cis ratio) Solvent Screen Solvents of Varying Polarity Start->Solvent Reagent Evaluate Different Reducing/Mitsunobu Reagents Solvent->Reagent Minor Improvement Success High trans:cis Ratio Achieved Solvent->Success Significant Improvement Temperature Optimize Reaction Temperature Reagent->Temperature Further Optimization Needed Reagent->Success Significant Improvement Temperature->Success Optimal Conditions Found

Decision-making process for optimizing stereoselectivity.

References

  • Li, G., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society.
  • D'Acunto, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • van der Heijden, P. G. M., et al. (2022). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry.
  • Google Patents. (2021). Synthesis method of trans-3-aminobutanol. CN112608243A.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • D'Acunto, M., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules.
  • Li, G., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.
  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters.
  • Zell, D., et al. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. PubMed.
  • National Center for Biotechnology Information. (n.d.). Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem. Retrieved from [Link]

  • Reddit. (2014). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Purification of Aminocyclobutanol Hydrochloride Salts

Welcome to the Technical Support Center for aminocyclobutanol derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for aminocyclobutanol derivatives. As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions for the purification of aminocyclobutanol hydrochloride salts. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot and optimize your purification workflows effectively.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the purification and handling of aminocyclobutanol hydrochloride salts.

Q1: Why is the hydrochloride salt form of aminocyclobutanol preferred over the free base?

A: The hydrochloride salt form is generally preferred for several practical reasons. Forming the salt enhances the compound's stability and often increases its solubility in polar solvents compared to the free base.[1][2] This makes it easier to handle, store, and formulate.[1][2] Additionally, the salt's crystalline nature facilitates purification by recrystallization, a common and effective method for removing impurities.[3]

Q2: What are the typical impurities I might encounter in my crude aminocyclobutanol hydrochloride sample?

A: Impurities can originate from various sources during the synthesis and work-up.[4][5] Common impurities include:

  • Unreacted Starting Materials: Residual precursors from the synthetic route.[4]

  • Reaction Byproducts: Unwanted molecules formed from side reactions, such as products from over-alkylation or elimination.[4][6]

  • Stereoisomers: The synthesis of aminocyclobutanols can produce a mixture of cis and trans diastereomers or enantiomers, which may need to be separated.[1][7]

  • Degradation Products: The compound may degrade if stored improperly or exposed to harsh conditions during synthesis.[4][5]

  • Inorganic Salts: Salts like sodium chloride (NaCl) can be introduced during aqueous work-ups or the salting-out process.[8]

Q3: Which analytical techniques are best for assessing the purity of my final product?

A: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of aminocyclobutanol hydrochloride salts due to its precision and versatility.[9] For chiral purity analysis, a common strategy is pre-column derivatization with a chiral agent, which converts enantiomers into diastereomers that can be separated on a standard achiral column (like a C18) and detected by UV.[10] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure and identifying impurities.[5][]

Purification & Troubleshooting Guides

This section provides detailed troubleshooting advice for common purification challenges, structured in a question-and-answer format.

Workflow for Purification Method Selection

The choice of purification technique depends on the nature of the impurities and the scale of your experiment. The following decision tree can guide your selection process.

G start Crude Aminocyclobutanol HCl Sample check_purity Assess Purity & Impurity Profile (TLC, HPLC, NMR) start->check_purity is_solid Is the crude material a solid? check_purity->is_solid recrystallize Primary Method: Recrystallization is_solid->recrystallize Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No (Oil) check_isomers Are stereoisomers present? recrystallize->check_isomers chromatography->check_isomers chiral_res Chiral Resolution: Diastereomeric Salt Crystallization check_isomers->chiral_res Yes final_product Pure Aminocyclobutanol HCl check_isomers->final_product No chiral_res->final_product

Caption: Decision tree for selecting a purification method.

Guide 1: Recrystallization

Recrystallization is often the most effective method for purifying solid aminocyclobutanol hydrochloride salts.[4][12]

Problem: My compound "oils out" of the solution instead of forming crystals.
  • Causality: Oiling out occurs when the solute comes out of the solution at a temperature above its melting point, or when high levels of impurities significantly depress the melting point.[4] The compound separates as a liquid phase instead of forming a crystal lattice.

  • Solution Strategy:

    • Re-dissolve the Oil: Heat the solution to re-dissolve the oil.

    • Add More "Good" Solvent: Add a small amount of the solvent in which the compound is more soluble (the "good" solvent) to prevent premature precipitation.[4]

    • Cool Slowly: Allow the solution to cool much more slowly. A gradual decrease in temperature is critical for crystal nucleation and growth.[13] Avoid placing the flask directly into an ice bath from a high temperature.

    • Scratch or Seed: If crystals are slow to form, gently scratch the inside of the flask with a glass rod at the solution's surface or add a tiny seed crystal of the pure compound to initiate crystallization.[13]

Problem: I can't find a suitable solvent or solvent system for recrystallization.
  • Causality: The ideal solvent should dissolve the compound poorly at room temperature but well at high temperatures.[13] For highly polar hydrochloride salts, finding a single solvent with these properties can be challenging.

  • Solution Strategy: The Mixed-Solvent Approach [4][14]

    • Select Solvents: Find a "good" solvent that readily dissolves your compound (e.g., methanol, ethanol, water) and a "bad" or "anti-solvent" in which it is poorly soluble (e.g., isopropanol, ethyl acetate, diethyl ether, acetone).[4][15] The two solvents must be miscible.

    • Dissolve: Dissolve the crude salt in a minimal amount of the hot "good" solvent.

    • Add Anti-Solvent: Slowly add the "bad" solvent dropwise to the hot solution with stirring until you observe persistent cloudiness (turbidity).

    • Re-clarify: Add a few drops of the hot "good" solvent until the solution becomes clear again.[4]

    • Cool: Cover the flask and allow it to cool slowly to room temperature, then transfer to an ice bath to maximize crystal formation.[14]

Solvent System Examples for Amine HCl Salts
Methanol / Isopropanol[4]
Ethanol / Diethyl Ether[15]
Ethanol / Acetone[15]
Water / Isopropanol
Protocol: General Recrystallization from a Mixed-Solvent System
  • Preparation: Place the crude aminocyclobutanol hydrochloride in an Erlenmeyer flask with a stir bar.

  • Dissolution: Heat the flask and add a minimal amount of the hot "good" solvent (e.g., methanol) dropwise until the solid just dissolves.[16]

  • Induce Saturation: While the solution remains hot, slowly add the "bad" solvent (e.g., isopropanol) dropwise until the solution becomes faintly turbid.[4]

  • Clarification: Add 1-2 more drops of the hot "good" solvent to re-clarify the solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize yield.[17]

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold "bad" solvent to remove residual soluble impurities.[14]

  • Drying: Dry the purified crystals under vacuum.

G A 1. Dissolve Crude Solid in Minimal Hot 'Good' Solvent B 2. Add 'Bad' Solvent Dropwise Until Turbid A->B C 3. Re-clarify with a few drops of Hot 'Good' Solvent B->C D 4. Cool Slowly to Room Temp, then Place in Ice Bath C->D E 5. Collect Crystals by Vacuum Filtration D->E F 6. Wash with Cold 'Bad' Solvent and Dry Under Vacuum E->F

Caption: Workflow for a two-solvent recrystallization.

Guide 2: Column Chromatography

While recrystallization is preferred, column chromatography may be necessary if impurities have similar solubility profiles or if the crude product is an oil.

Problem: My compound streaks badly or remains at the origin of a standard silica gel column.
  • Causality: The basic amine group of your compound interacts strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel.[4][18] This strong ionic interaction prevents the compound from eluting properly, leading to significant tailing or irreversible adsorption.

  • Solution Strategy:

    • Add a Competing Base: Neutralize the acidic sites on the silica gel by adding a small amount of a competing base to your mobile phase. Triethylamine (Et₃N) at 0.5-2% (v/v) is commonly used.[18] This allows your compound to elute more cleanly.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (Al₂O₃) or a functionalized silica gel (e.g., amine-functionalized silica).[18]

    • Convert to Free Base: For purification, you can neutralize the hydrochloride salt to the free base, perform the chromatography, and then reform the salt with HCl in a suitable solvent (like isopropanol or dioxane).[8][19]

Guide 3: Chiral Resolution of Stereoisomers

Syntheses often yield mixtures of stereoisomers (e.g., cis/trans diastereomers or a racemic mixture of enantiomers). Separating these is crucial for pharmaceutical applications.

Problem: How can I separate the enantiomers of my aminocyclobutanol?
  • Causality: Enantiomers have identical physical properties (solubility, boiling point) and cannot be separated by standard techniques like recrystallization or achiral chromatography.[20][21]

  • Solution Strategy: Diastereomeric Salt Formation

    • Principle: The most common method is to react the racemic aminocyclobutanol (a base) with a single enantiomer of a chiral acid (a resolving agent), such as L-(+)-tartaric acid or (R)-mandelic acid.[18][22] This reaction forms a pair of diastereomeric salts.

    • Separation: Diastereomers have different physical properties, including solubility.[20][21] This difference allows them to be separated by fractional crystallization from a suitable solvent.[22]

    • Liberation: After isolating one of the diastereomeric salts, the chiral resolving agent is removed (typically by neutralization with a base) to yield the desired pure enantiomer of the aminocyclobutanol.[22] The free base can then be converted back to the hydrochloride salt.

G racemate (R)-Amine + (S)-Amine Racemic Mixture salts (R)-Amine-(+)-Acid (S)-Amine-(+)-Acid Diastereomeric Salts (Different Solubilities) racemate->salts resolver (+)-Chiral Acid Resolving Agent resolver->salts separation Fractional Crystallization salts->separation salt1 Less Soluble Salt (Crystals) separation->salt1 salt2 More Soluble Salt (in Mother Liquor) separation->salt2 liberation1 Neutralization (Base) salt1->liberation1 liberation2 Neutralization (Base) salt2->liberation2 enantiomer1 Pure (R)-Amine liberation1->enantiomer1 enantiomer2 Pure (S)-Amine liberation2->enantiomer2

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Guide 4: Handling and Storage

Proper handling and storage are essential to maintain the purity of your final product.

Problem: My purified aminocyclobutanol hydrochloride is clumping and appears wet over time.
  • Causality: Hydrochloride salts, particularly sodium chloride which can be a contaminant, are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[23] This leads to clumping and can affect the material's physical properties and stability.

  • Solution Strategy:

    • Thorough Drying: Ensure the final product is completely dry before storage. Dry under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Proper Storage Environment: Store the salt in a tightly sealed container in a desiccator or a dry, well-ventilated area.[23][24] Avoid humid conditions.

    • Inert Atmosphere: For highly sensitive compounds, storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.

References

  • Vulcanchem. (n.d.). 3-(Aminomethyl)cyclobutanol hydrochloride - 1404365-04-3.
  • Benchchem. (2025). Technical Support Center: Stereoselective Synthesis of 3-Aminocyclobutanols.
  • Benchchem. (2025). Application Notes and Protocols for Chiral Resolution with 1-Amino-2-butanol.
  • Benchchem. (2025). An In-depth Technical Guide to 3-Aminocyclobutanol Hydrochloride.
  • Benchchem. (2025). Technical Support Center: Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.
  • ChemicalBook. (n.d.). Synthesis of (1R,3S)-3-AMinocyclopentanol hydrochloride.
  • Google Patents. (n.d.). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
  • Benchchem. (n.d.). (1S,3S)-3-Aminocyclopentanol hydrochloride | 1523530-42-8.
  • Benchchem. (2025). Purification techniques for 1-Amino-4-hydroxybutan-2-one hydrochloride.
  • Google Patents. (n.d.). CN102633657A - Preparation method of cis-3-amino-cyclopentanol hydrochloride.
  • ChemicalBook. (n.d.). Cis-3-AMINOCYCLOPENTANOL HCl salt - Safety Data Sheet.
  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt?
  • Wikipedia. (n.d.). Chiral resolution.
  • Benchchem. (2025). HPLC analytical methods for determining aminobutanol chiral purity.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Hydrochloride Salts in Chemical Stability: A Look at (S)-3-Amino-4-(3-chlorophenyl)butyric Acid Hydrochloride. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
  • Benchchem. (2025). Technical Support Center: Purification of 1-Amino-2-butanol.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Professor Dave Explains. (2020, January 10).
  • Organic Chemistry. (2013, September 9).
  • Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube.
  • Tyler Parra. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube.
  • The Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from The Royal Society of Chemistry website.
  • ECHEMI. (n.d.). Purification of Hydrochloride.
  • TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
  • The Royal Society of Chemistry. (n.d.). Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2. Retrieved from The Royal Society of Chemistry website.
  • AK Lectures. (2013, April 19). Chiral Resolution [Video]. YouTube.
  • Open Access Library Journal. (2023, August 7). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances.
  • Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
  • Alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • BOC Sciences. (n.d.). Analytical Services for Purity Determination.
  • ArtMolecule. (n.d.). Impurities and Degradation products.
  • PubMed. (n.d.). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts.
  • MDPI. (2022, December 22). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR.
  • Arkivoc. (2009, August 9). Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin.
  • HTMC Group. (n.d.). Safety, Storage, and Handling of Sodium Chloride in Industries.
  • National Winter Service Research Group. (n.d.). SALT STORAGE.
  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from Organic Chemistry Frontiers (RSC Publishing).
  • Beilstein Journal of Organic Chemistry. (n.d.). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from Beilstein Journal of Organic Chemistry.
  • U.S. Environmental Protection Agency. (n.d.). Manual for Deicing Chemicals: Storage and Handling.
  • Salt Institute. (n.d.). Salt Storage Handbook.
  • ResearchGate. (n.d.). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate | Request PDF.

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Optimization

Technical Support Center: Synthesis of Substituted Cyclobutanes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of substituted cyclobutanes. This resource is designed to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of substituted cyclobutanes. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these valuable scaffolds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to overcome experimental hurdles.

The synthesis of cyclobutanes is often complicated by the inherent ring strain of the four-membered ring, which can lead to a variety of side reactions.[1][2][3] This guide will delve into specific issues you might face, offering practical solutions grounded in mechanistic understanding.

I. General Considerations & FAQs

Before diving into specific synthetic methods, let's address some overarching questions regarding cyclobutane synthesis.

FAQ 1: Why is the synthesis of substituted cyclobutanes often challenging?

The primary challenge lies in the inherent instability of the cyclobutane ring, a concept known as ring strain.[2][3] This strain arises from:

  • Angle Strain: The ideal bond angle for sp³ hybridized carbons is 109.5°, but the internal angles of a planar cyclobutane are constrained to 90°. This deviation from the ideal angle creates significant strain.[1][3]

  • Torsional Strain: In a planar cyclobutane, the C-H bonds on adjacent carbons are eclipsed, leading to repulsive interactions and increased energy. To alleviate this, the cyclobutane ring adopts a puckered or "butterfly" conformation.[4]

This inherent strain makes the four-membered ring susceptible to ring-opening reactions and can favor the formation of more stable acyclic or larger ring byproducts.[5][6]

FAQ 2: What are the most common strategies for synthesizing substituted cyclobutanes?

Several powerful methods exist, each with its own set of advantages and potential pitfalls. The most prevalent are:

  • [2+2] Cycloadditions: This is arguably the most common and versatile method, involving the reaction of two double-bond-containing molecules (alkenes) to form a cyclobutane ring.[7] These can be initiated photochemically or thermally, and can also be catalyzed by transition metals.[8][9]

  • Ring Contraction/Expansion Reactions: These methods involve the rearrangement of larger or smaller ring systems to form the desired cyclobutane.[5]

  • Intramolecular Cyclization: The formation of a cyclobutane ring by connecting two ends of a suitable linear precursor.[10]

This guide will focus primarily on troubleshooting the widely used [2+2] cycloaddition reactions.

II. Troubleshooting Guide for [2+2] Cycloaddition Reactions

[2+2] cycloadditions are a cornerstone of cyclobutane synthesis, but they are not without their challenges.[7] Here, we address common problems in a question-and-answer format.

Issue 1: Low Yield of the Desired Cyclobutane Product

Question: My [2+2] cycloaddition reaction is giving a low yield of the desired product. What are the likely causes and how can I improve it?

Answer: Low yields in [2+2] cycloadditions can stem from several factors, often related to competing side reactions.

Potential Cause A: Dimerization of Starting Materials

In intermolecular reactions, the starting alkenes can react with themselves (dimerize) instead of with the desired reaction partner. This is particularly common in photochemical reactions.[7]

Troubleshooting Protocol:

  • Adjust Stoichiometry: Use a significant excess of one of the alkene components. This will statistically favor the cross-cycloaddition over dimerization. For enone-alkene cycloadditions, it is common to use an excess of the alkene.[11]

  • Slow Addition: If using a highly reactive starting material, consider adding it slowly to the reaction mixture to maintain a low concentration and disfavor dimerization.

  • Intramolecular Approach: If feasible for your target molecule, designing an intramolecular [2+2] cycloaddition can completely circumvent the issue of intermolecular dimerization.[6]

Potential Cause B: Formation of Oligomers/Polymers

Instead of a clean [2+2] cycloaddition, your starting materials may be polymerizing.

Troubleshooting Protocol:

  • Lower Reaction Temperature: For thermally initiated reactions, lowering the temperature can sometimes disfavor polymerization, which often has a higher activation energy than the desired cycloaddition.

  • Use of Inhibitors: For radical-mediated polymerizations, the addition of a radical inhibitor (in small quantities, so as not to quench the desired reaction if it is also radical in nature) can be beneficial.

  • Solvent Choice: The choice of solvent can influence reaction pathways. Experiment with less polar solvents, as highly polar solvents can sometimes promote side reactions.

Potential Cause C: Reversibility of the Reaction (Cycloreversion)

The inherent strain in the cyclobutane ring can sometimes lead to a retro-[2+2] cycloaddition, where the product reverts to the starting materials, especially at higher temperatures.

Troubleshooting Protocol:

  • Lower Reaction Temperature: Conduct the reaction at the lowest temperature that still allows for a reasonable reaction rate.

  • Product Removal: If possible, remove the product from the reaction mixture as it is formed to shift the equilibrium towards the product side. This can be achieved through techniques like crystallization or selective extraction if the product's properties allow.

Issue 2: Poor Regio- and Stereoselectivity

Question: My [2+2] cycloaddition is producing a mixture of regioisomers (e.g., head-to-head vs. head-to-tail) and/or stereoisomers (cis/trans). How can I control the selectivity?

Answer: Controlling selectivity is a critical aspect of cyclobutane synthesis. The outcome is governed by electronic and steric factors in the transition state.

Controlling Regioselectivity

The formation of regioisomers is a common challenge when both reacting partners are unsymmetrical.[12]

Troubleshooting Steps:

  • Enhance Electronic Bias: The reaction is often favored between an electron-rich alkene and an electron-poor alkene. To favor a single regioisomer, you can:

    • Introduce a strong electron-withdrawing group on one alkene.

    • Introduce a strong electron-donating group on the other alkene.[12]

  • Utilize Steric Directing Groups: Bulky substituents can sterically hinder one mode of addition over the other. Introducing a sterically demanding group on one of the alkenes can direct the cycloaddition to minimize steric repulsion in the transition state.[12]

  • Intramolecular Cycloaddition: Tethering the two alkene moieties can enforce a specific regiochemical outcome.[12]

Controlling Stereoselectivity

Achieving the desired stereochemistry (e.g., cis vs. trans) is crucial for many applications.

Troubleshooting Steps:

  • Choice of Reaction Conditions:

    • Photochemical Reactions: These are often performed at low temperatures to enhance selectivity. The reaction proceeds through a diradical intermediate, and lower temperatures can influence the conformational preferences leading to the final product.[11]

    • Thermal Reactions: For concerted thermal [2+2] cycloadditions (like those involving ketenes), the stereochemistry of the starting alkene is often retained in the product.[13][14]

  • Use of Chiral Catalysts or Auxiliaries: For enantioselective syntheses, the use of chiral Lewis acids or chiral auxiliaries attached to one of the reactants can create a chiral environment that favors the formation of one enantiomer over the other.[5][15]

  • Solid-State Photochemistry: Performing the reaction in the solid state can enforce a specific orientation of the reactants within the crystal lattice, leading to high stereoselectivity.[12]

Issue 3: Unwanted Secondary Photoreactions

Question: In my photochemical [2+2] cycloaddition, I am observing the formation of unexpected byproducts. What could be happening?

Answer: The high energy of UV light used in photochemical reactions can sometimes lead to secondary photoreactions of the desired cyclobutane product.

Troubleshooting Protocol:

  • Monitor Reaction Progress Carefully: Use techniques like TLC, GC, or NMR to monitor the reaction progress and stop the reaction as soon as the starting material is consumed to prevent over-irradiation of the product.

  • Use a Wavelength Filter: If the product absorbs at a different wavelength than the starting materials, using a filter to block the wavelengths that the product absorbs can prevent its subsequent photoreaction.

  • Employ a Photosensitizer: In some cases, a photosensitizer can be used to selectively excite one of the reactants to its triplet state, which can then undergo the desired cycloaddition. This can sometimes lead to cleaner reactions than direct irradiation.[4]

Experimental Workflow: A General Protocol for a Photochemical [2+2] Cycloaddition

This protocol provides a general framework. Specific conditions will need to be optimized for your particular substrates.

  • Reactant Purity: Ensure that both alkene starting materials are of high purity. Impurities can act as quenchers or lead to side reactions.

  • Solvent Degassing: Dissolved oxygen can interfere with photochemical reactions, particularly those proceeding through triplet states.[11] Degas the solvent by bubbling an inert gas (e.g., argon or nitrogen) through it for at least 30 minutes prior to use.

  • Reaction Setup:

    • Combine the reactants in a quartz reaction vessel (as Pyrex will block most UV light).

    • Use an appropriate solvent. Acetone is a common choice as it can also act as a triplet sensitizer.[11]

    • Ensure the concentration is appropriate to favor the desired intermolecular reaction over dimerization.

  • Irradiation:

    • Use a suitable UV lamp (e.g., a medium-pressure mercury lamp).

    • Maintain a constant temperature, often by using a cooling bath.

  • Monitoring: Follow the reaction progress by TLC or GC.

  • Workup and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography, crystallization, or distillation.

Data Presentation: Solvent Effects on [2+2] Cycloaddition

The choice of solvent can have a significant impact on the outcome of a [2+2] cycloaddition. The following table provides a general guideline for solvent selection.

Solvent PolarityExample SolventsPotential Effects
Non-polar Hexane, CyclohexaneCan be good for minimizing polar side reactions.
Moderately Polar Dichloromethane, AcetoneAcetone can act as a photosensitizer.[11] Dichloromethane is a good general-purpose solvent.
Polar Aprotic Acetonitrile, DMFMay favor certain cycloadditions but can also promote side reactions.
Polar Protic Methanol, EthanolGenerally avoided in photochemical reactions unless they are part of the desired reaction, as they can participate in side reactions.
Visualization of Troubleshooting Logic

The following diagram illustrates a general troubleshooting workflow for a [2+2] cycloaddition reaction.

Troubleshooting_Workflow Start [2+2] Cycloaddition Experiment Low_Yield Problem: Low Yield Start->Low_Yield Check Yield Poor_Selectivity Problem: Poor Selectivity Start->Poor_Selectivity Analyze Isomer Ratio Side_Products Problem: Unexpected Side Products Start->Side_Products Identify Byproducts Dimerization Cause: Dimerization? Low_Yield->Dimerization Polymerization Cause: Polymerization? Low_Yield->Polymerization Cycloreversion Cause: Cycloreversion? Low_Yield->Cycloreversion Regio Issue: Regioselectivity? Poor_Selectivity->Regio Stereo Issue: Stereoselectivity? Poor_Selectivity->Stereo Secondary_Photo Cause: Secondary Photoreaction? Side_Products->Secondary_Photo Sol_Dimer Solution: Adjust Stoichiometry / Slow Addition Dimerization->Sol_Dimer Sol_Poly Solution: Lower Temperature / Inhibitor Polymerization->Sol_Poly Sol_Cyclo Solution: Lower Temperature / Product Removal Cycloreversion->Sol_Cyclo Sol_Regio Solution: Enhance Electronic/Steric Bias Regio->Sol_Regio Sol_Stereo Solution: Optimize Temp / Chiral Control Stereo->Sol_Stereo Sol_Photo Solution: Monitor Reaction / Filter Wavelength Secondary_Photo->Sol_Photo

Caption: Troubleshooting workflow for [2+2] cycloaddition reactions.

III. Conclusion

The synthesis of substituted cyclobutanes presents a unique set of challenges due to the inherent strain of the four-membered ring. However, by understanding the potential side reactions and the principles governing selectivity, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a starting point for addressing common issues in [2+2] cycloaddition reactions. For more complex or persistent problems, a deeper dive into the specific literature for your substrate class is always recommended.

IV. References

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  • Piras, P. P., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15581. [Link]

  • Frongia, A., et al. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15542-15581. [Link]

  • Li, W., et al. (2024). Diastereoselective synthesis of multi-substituted cyclobutanes via catalyst-controlled regiodivergent hydrophosphination of acyl bicyclobutanes. ResearchGate. [Link]

  • Ring strain. (2024). Wikipedia. [Link]

  • Ghosh, S., & Griesbeck, A. G. (2000). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 100(4), 1149-1196. [Link]

  • Cyclobutanes in Organic Synthesis. (n.d.). Baran Lab. [Link]

  • Enone–alkene cycloadditions. (2024). Wikipedia. [Link]

  • Stability and Reactivity of Cycloalkanes. (n.d.). Scribd. [Link]

  • Piras, P. P., et al. (2013). Stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones. PubMed. [Link]

  • The synthetic routes to cyclobutanes. (n.d.). ResearchGate. [Link]

  • Ashenhurst, J. (2014). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

  • Why is cyclopropane more reactive than cyclobutane?. (2020). Quora. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. Journal of Organic Chemistry, 81(17), 8050-8060. [Link]

  • Photochemical Cycloaddition Reactions. (2022). Pearson. [Link]

  • Gutierrez, O., et al. (2015). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. Accounts of Chemical Research, 48(8), 2307-2318. [Link]

  • Winkler, J. D., & McLaughlin, E. C. (2005). Intramolecular photocycloaddition of dioxenones with alkynes: formation of secondary photoproducts from cyclobutene photoadducts. Organic Letters, 7(2), 227-229. [Link]

  • Cycloaddition reactions [2+2]. (2023). Slideshare. [Link]

  • Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9921. [Link]

  • Zhang, G., et al. (2021). Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. Journal of the American Chemical Society, 143(44), 18568-18580. [Link]

  • [2 + 2] photocycloaddition. (2022). SpringerLink. [Link]

  • Liu, F., et al. (2004). Photochemical reaction mechanism of cyclobutanone: CASSCF study. International Journal of Quantum Chemistry, 97(5), 943-952. [Link]

  • Wang, Y., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Journal of Natural Products, 87(1), 1-17. [Link]

  • Photochemical (2+2) Cycloaddition Reaction. (n.d.). AK Lectures. [Link]

  • Zhang, G., et al. (2021). Catalyst Design Principles Enabling Intermolecular Alkene-Diene [2+2] Cycloaddition and Depolymerization Reactions. ResearchGate. [Link]

  • Ketene cycloaddition reactivity. (2015). Chemistry Stack Exchange. [Link]

  • Ketene (2+2) Cycloaddition Reactions. (2021). YouTube. [Link]

  • Roberts, J. D., & Sharts, C. M. (1962). Cyclobutane Derivatives from Thermal Cycloaddition Reactions. Organic Reactions, 12, 1-56. [Link]

  • [2+2] Cycloaddition Of Ketenes. (2020). YouTube. [Link]

  • Tidwell, T. T. (1995). Ketene Cycloadditions. Organic Reactions, 47, 251-547. [Link]

  • Cyclobutane synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Horne, W. S., & Gellman, S. H. (2010). Tricks with clicks: modification of peptidomimetic oligomers via copper-catalyzed azide-alkyne [3 + 2] cycloaddition. Chemical Society Reviews, 39(7), 2631-2641. [Link]

  • Wang, Y., et al. (2024). Synthesis of polysubstituted cyclobutanes through a photoredox strain-release/[15][15]-rearrangement cascade. Nature Communications, 15(1), 4236. [Link]

  • Synthesis of Highly Substituted Cyclobutanes via Silver‐Catalyzed Reaction of Pyrazole and Propargyl Carbonates. (n.d.). ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of [2+2] Cycloadditions for Cyclobutane Synthesis

Welcome to the technical support center dedicated to the optimization of [2+2] cycloaddition reactions for the synthesis of cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug deve...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the optimization of [2+2] cycloaddition reactions for the synthesis of cyclobutanes. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful synthetic tool. Cyclobutane moieties are crucial components in a wide array of biologically active natural products and pharmaceuticals, and their efficient synthesis is of paramount importance.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation, ensuring you can achieve optimal results in your synthetic endeavors.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address the most common issues encountered during [2+2] cycloaddition reactions.

Issue 1: Low or No Yield of the Desired Cyclobutane Product

Question: My [2+2] cycloaddition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Answer: Low or no yield in a [2+2] cycloaddition can stem from several factors, ranging from the inherent reactivity of your substrates to the specific reaction conditions employed. A systematic approach to troubleshooting is crucial for identifying the root cause.

A. For Photochemical [2+2] Cycloadditions:

  • Inefficient Photoexcitation: The fundamental requirement for a photochemical [2+2] cycloaddition is the absorption of light by one of the reacting alkenes to form an excited state.[2] If your starting materials do not absorb at the wavelength of your light source, the reaction will not proceed.

    • Solution: Ensure the UV-Vis spectrum of your substrate overlaps with the emission spectrum of your lamp. For substrates that do not absorb sufficiently, the use of a photosensitizer is necessary.[1][3] A photosensitizer is a molecule that absorbs the light, becomes excited, and then transfers its energy to one of the reactants, initiating the cycloaddition.

  • Inadequate Light Source and Reactor Setup: The intensity and wavelength of the light source, as well as the design of the photoreactor, are critical parameters.[4] Insufficient light intensity will lead to slow and incomplete reactions.

    • Solution: For reactions requiring UV light, high-pressure mercury lamps are common. However, the use of LEDs with specific wavelengths is becoming increasingly popular due to better control and efficiency.[5][6] Ensure your reaction vessel is made of a material transparent to the required wavelength (e.g., quartz for UV light). The distance between the light source and the reaction vessel should be minimized to maximize light flux. For larger scale reactions, a continuous flow reactor can significantly improve efficiency and yield by ensuring uniform irradiation.[5][7][8]

  • Quenching of the Excited State: The excited state of the alkene is susceptible to quenching by various species, most notably molecular oxygen. This deactivates the excited molecule before it can react.

    • Solution: It is imperative to thoroughly deoxygenate the reaction mixture prior to and during irradiation. This is typically achieved by bubbling an inert gas (e.g., nitrogen or argon) through the solvent for an extended period.[9]

B. For Thermal [2+2] Cycloadditions:

  • Unfavorable Reaction Kinetics: Thermally initiated [2+2] cycloadditions are often kinetically challenging and may require high temperatures, which can lead to decomposition of starting materials or products.

    • Solution: The use of a catalyst can dramatically lower the activation energy. Lewis acids are known to catalyze [2+2] cycloadditions, particularly with electron-deficient alkenes.[10] For certain substrates like ketenes, thermal [2+2] cycloadditions proceed more readily.[2]

  • Substrate Decomposition: High reaction temperatures can lead to unwanted side reactions or decomposition.

    • Solution: Carefully monitor the reaction temperature and consider running the reaction at the lowest effective temperature. If substrate decomposition is observed, a catalyst-based approach at a lower temperature should be explored.

C. General Considerations for Both Methods:

  • Substrate Reactivity and Steric Hindrance: The electronic properties and steric bulk of the substituents on the alkenes play a significant role. Highly substituted or sterically hindered alkenes may be poor substrates for [2+2] cycloadditions.

    • Solution: If you suspect substrate incompatibility, consider modifying the substituents to be less sterically demanding or to have more favorable electronic properties (i.e., one electron-rich and one electron-deficient alkene).

  • Solvent Effects: The choice of solvent can influence the reaction rate and outcome.[11][12][13][14] For polar or zwitterionic intermediates, a polar solvent can stabilize the transition state and accelerate the reaction.[11]

    • Solution: Screen a range of solvents with varying polarities to find the optimal medium for your specific reaction.

Issue 2: Poor Diastereoselectivity or Regioselectivity

Question: My [2+2] cycloaddition is proceeding, but I am obtaining a mixture of diastereomers or regioisomers. How can I improve the selectivity?

Answer: Controlling stereochemistry is a critical aspect of cyclobutane synthesis. The formation of multiple isomers can complicate purification and reduce the yield of the desired product.

  • Understanding the Mechanism: The stereochemical outcome of a [2+2] cycloaddition is often dictated by the reaction mechanism. Photochemical cycloadditions can proceed through either a concerted or a stepwise pathway involving a diradical intermediate. The lifetime and stability of this intermediate can influence the final stereochemistry.

  • Solvent Polarity: The polarity of the solvent can have a significant impact on the diastereoselectivity of the reaction.[15] In some cases, less polar solvents may favor a specific diastereomer.[15]

    • Solution: Experiment with a range of solvents, from nonpolar (e.g., hexane, toluene) to polar (e.g., acetonitrile, water), to determine the effect on the diastereomeric ratio.

  • Use of Chiral Auxiliaries or Catalysts: For enantioselective [2+2] cycloadditions, the use of chiral auxiliaries attached to one of the substrates or a chiral catalyst is essential.[16][17]

    • Solution: Chiral Lewis acids can be employed to catalyze enantioselective [2+2] cycloadditions.[16] Alternatively, attaching a chiral auxiliary to one of the reactants can induce facial selectivity.

  • Regioselectivity (Head-to-Head vs. Head-to-Tail): The formation of head-to-head versus head-to-tail regioisomers is a common challenge, particularly with unsymmetrical alkenes. This is influenced by the stability of the intermediate diradical or zwitterion.

    • Solution: The regioselectivity can sometimes be controlled by the choice of photosensitizer or catalyst.[18] In some advanced systems, quantum dots have been shown to provide tunable regioselectivity.[18][19]

Issue 3: Formation of Side Products and Oligomers

Question: Besides the desired cyclobutane, my reaction mixture contains significant amounts of side products, including oligomers. What is causing this and how can I minimize it?

Answer: The formation of side products is a common indication that the reaction conditions are not optimal or that the substrates are prone to alternative reaction pathways.

  • Polymerization/Oligomerization: Alkenes, especially electron-rich ones, can be prone to polymerization under the reaction conditions.

    • Solution: Running the reaction at a lower concentration can disfavor intermolecular side reactions like polymerization. Slowly adding one of the reactants to the reaction mixture can also help maintain a low concentration of that reactant and suppress oligomerization.

  • Substrate Decomposition: As mentioned earlier, substrates can decompose under harsh thermal or photochemical conditions, leading to a complex mixture of byproducts.

    • Solution: Lowering the reaction temperature or using a photosensitizer that allows for the use of longer wavelength (less energetic) light can mitigate decomposition.[1] Monitoring the reaction progress closely and stopping it once the starting material is consumed can prevent product decomposition.

  • Isomerization of Starting Material: The reaction conditions, particularly the light source, can sometimes cause isomerization of the starting alkene (e.g., E/Z isomerization), leading to the formation of undesired stereoisomers of the product.

    • Solution: If starting material isomerization is suspected, analyze the crude reaction mixture to confirm. Using a photosensitizer that operates at a wavelength that does not cause isomerization of the starting material can be a solution.

Workflow for Optimizing a [2+2] Cycloaddition Reaction

The following diagram outlines a systematic workflow for optimizing a [2+2] cycloaddition reaction, from initial screening to troubleshooting.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Decision cluster_2 Phase 3: Optimization/Troubleshooting cluster_3 Phase 4: Scale-up A Define Substrates and Reaction Type (Photochemical/Thermal) B Literature Search for Analogous Reactions A->B C Select Initial Conditions: - Solvent - Catalyst/Sensitizer (if any) - Temperature/Light Source B->C D Run Small-Scale Test Reaction C->D E Analyze Crude Reaction Mixture (NMR, GC-MS, LC-MS) D->E F Desired Product Formed? E->F G Acceptable Yield & Selectivity? F->G Yes I Troubleshoot Low Yield (See Guide: Issue 1) F->I No H Optimize Reaction Parameters: - Concentration - Temperature/Irradiation Time - Catalyst/Sensitizer Loading G->H No J Troubleshoot Poor Selectivity (See Guide: Issue 2) G->J Poor Selectivity K Scale-up Reaction G->K Yes H->K I->C J->H L Purify and Characterize Product K->L

Caption: A workflow for the optimization of [2+2] cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between a thermal and a photochemical [2+2] cycloaddition?

A1: The key difference lies in the Woodward-Hoffmann rules, which govern pericyclic reactions. A thermal [2+2] cycloaddition is symmetry-forbidden to proceed in a concerted suprafacial-suprafacial manner.[20] Therefore, it typically proceeds through a stepwise mechanism or requires specific substrates like ketenes where an antarafacial approach is possible.[2][20] In contrast, a photochemical [2+2] cycloaddition is symmetry-allowed.[20] The absorption of a photon excites an electron in one of the alkenes to a higher energy orbital, changing the orbital symmetry and allowing the concerted reaction to occur.

Q2: How do I choose the right photosensitizer for my reaction?

A2: The ideal photosensitizer should have a triplet energy that is higher than that of the reactant you want to excite. This allows for efficient energy transfer (Dexter energy transfer).[21] The photosensitizer should also absorb strongly at the wavelength of your light source. Common photosensitizers include benzophenone, thioxanthone, and various iridium and ruthenium complexes.[1][3][21][22] It is often necessary to screen a few photosensitizers to find the one that gives the best results for your specific substrate pair.

Q3: Can I run a [2+2] cycloaddition in water?

A3: Yes, in some cases, running the reaction in water can be advantageous. Water is a highly polar solvent that can accelerate reactions proceeding through polar intermediates.[11] Furthermore, the hydrophobic effect can help to bring nonpolar reactants together, increasing the effective concentration. Surfactants may be needed to solubilize organic substrates in water.[17]

Q4: My starting material is a solid. What is the best way to perform a photochemical [2+2] cycloaddition?

A4: If your starting material is a solid, you will need to dissolve it in a suitable solvent that is transparent to the wavelength of light you are using. If solubility is an issue, you may need to heat the mixture to dissolve the starting material and then cool it to the desired reaction temperature before irradiation. Alternatively, solid-state photochemical [2+2] cycloadditions are also possible, where the reaction occurs in the crystalline phase.[23] This often provides high stereoselectivity as the orientation of the molecules is fixed in the crystal lattice.

Q5: How can I purify my cyclobutane product?

A5: Purification of cyclobutane products is typically achieved by standard techniques such as flash column chromatography on silica gel.[4] Recrystallization can also be an effective method for crystalline products.[24] The choice of purification method will depend on the physical properties of your product and the impurities present.

Data Summary Tables

Table 1: Common Solvents for [2+2] Cycloadditions and Their Properties

SolventDielectric Constant (ε) at 20°CPolarityTypical Use Cases
Hexane1.88NonpolarNonpolar substrates, when minimizing polarity is desired.
Toluene2.38NonpolarGood for dissolving a range of organic compounds.
Dichloromethane8.93Polar AproticA versatile solvent for many organic reactions.[1]
Acetone20.7Polar AproticOften used in photochemical reactions.
Acetonitrile37.5Polar AproticA polar solvent that can stabilize charged intermediates.
Water80.1Polar ProticFor reactions with polar substrates or to exploit hydrophobic effects.[11]

Table 2: Selected Photosensitizers for Photochemical [2+2] Cycloadditions

PhotosensitizerTriplet Energy (kcal/mol)Absorption Max (nm)Notes
Benzophenone69~345A classic and widely used photosensitizer.
Thioxanthone65.5~380Effective for sensitizing reactions with visible light.[1]
[Ru(bpy)₃]²⁺45~450A photoredox catalyst that can act as a photosensitizer.[22]
[Ir(ppy)₃]55~375, 460A highly efficient phosphorescent sensitizer.

Experimental Protocol: General Procedure for a Photosensitized [2+2] Cycloaddition

This protocol provides a general guideline. The specific parameters (solvent, sensitizer, concentration, irradiation time) must be optimized for each reaction.

  • Preparation of the Reaction Mixture: In a quartz reaction vessel equipped with a magnetic stir bar, dissolve the alkene (1.0 equiv), the second reactant (1.0-2.0 equiv), and the photosensitizer (e.g., 1-10 mol%) in the chosen solvent. The concentration of the limiting alkene is typically in the range of 0.01-0.1 M.

  • Deoxygenation: Seal the reaction vessel with a septum and deoxygenate the solution by bubbling with a gentle stream of nitrogen or argon for 30-60 minutes.

  • Irradiation: Place the reaction vessel in a photoreactor equipped with a suitable lamp (e.g., medium-pressure mercury lamp, LED lamp). If necessary, use a cooling system to maintain a constant temperature. Irradiate the stirred reaction mixture.

  • Monitoring the Reaction: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC, GC-MS, or ¹H NMR.

  • Work-up: Once the reaction is complete, turn off the light source. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the desired cyclobutane.

Troubleshooting Decision Tree

The following diagram provides a decision-making tool for troubleshooting common problems in [2+2] cycloaddition reactions.

G A Start B Low or No Yield? A->B C Photochemical Reaction? B->C Yes G Poor Selectivity? B->G No D Check Light Source & Wavelength. Consider a Photosensitizer. C->D Yes F Consider a Catalyst (e.g., Lewis Acid). Optimize Temperature. C->F No E Deoxygenate Thoroughly. D->E E->G F->G H Screen Solvents of Varying Polarity. G->H Yes J Side Products/Oligomers? G->J No I Use Chiral Catalyst or Auxiliary. H->I I->J K Lower Reactant Concentration. Slow Addition of One Reactant. J->K Yes M Reaction Optimized J->M No L Lower Temperature/Use Longer Wavelength Light. K->L L->M

Caption: A decision tree for troubleshooting [2+2] cycloaddition reactions.

References

  • Georgiou, I., et al. (2023). Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. The Journal of Organic Chemistry, 88(5), 2957–2967. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430–3444. [Link]

  • Khan, A., & Ali, A. (2007). Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B, 111(40), 11843–11850. [Link]

  • Singh, R., & Deshmukh, R. J. (2020). The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A, 124(40), 8264–8276. [Link]

  • Bargum, M. A., et al. (2022). A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions. Danmarks Tekniske Universitet. [Link]

  • Sá, M. M. (2022). The Choice of Rhodium Catalysts in [2+2+2] Cycloaddition Reaction: A Personal Account. Molecules, 27(4), 1279. [Link]

  • Padwa, A., et al. (1991). Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry, 56(12), 3997–4005. [Link]

  • Cossío, F. P., et al. (1997). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society, 119(31), 7245–7252. [Link]

  • Page, M. I., & Williams, A. (2021). Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. Organic & Biomolecular Chemistry, 19(3), 527-531. [Link]

  • Jiang, Y., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. Journal of the American Chemical Society, 142(18), 8446–8455. [Link]

  • ResearchGate. (2023). Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. ResearchGate. [Link]

  • ResearchGate. (2022). A Photochemical Microfluidic Reactor for Photosensitized [2+2] Cycloadditions. ResearchGate. [Link]

  • Jiang, Y., et al. (2020). Regio- and Diastereoselective Intermolecular [2+2] Cycloadditions Photocatalyzed by Quantum Dots. ChemRxiv. [Link]

  • Oelgemöller, M., et al. (2020). Effect of Reaction Media on Photosensitized [2+2]‐Cycloaddition of Cinnamates. Chemistry–A European Journal, 26(42), 9283-9289. [Link]

  • Smith, A. D., et al. (2020). Scope and limitations of the enantioselective [2+2]‐cycloaddition using (±)‐α‐silyl‐α‐alkyl‐carboxylic acids as C(1)‐ammonium enolate precursors. Chemistry–A European Journal, 26(68), 15849-15854. [Link]

  • Yoon, T. P., & Ischay, M. A. (2014). A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light. Journal of the American Chemical Society, 136(18), 6642–6645. [Link]

  • Abe, M., et al. (2011). Diastereoselective [2+2] Photocycloaddition of Chiral Cyclic Enones with Olefins in Aqueous Media Using Surfactants. Molecules, 16(5), 3785–3796. [Link]

  • ResearchGate. (2020). Optimisation of photocatalytic [2 + 2] cycloaddition. ResearchGate. [Link]

  • Ischay, M. A., et al. (2010). [2+2] Cycloadditions by Oxidative Visible Light Photocatalysis. Journal of the American Chemical Society, 132(25), 8572–8574. [Link]

  • Domínguez, G., & Pérez-Castells, J. (2011). Recent advances in [2+2+2] cycloaddition reactions. Chemical Society Reviews, 40(7), 3430-3444. [Link]

  • Bir, A., et al. (2022). Isolation of elusive cyclobutane ligands via a template-assisted photochemical [2 + 2] cycloaddition reaction and their utility in engineering crystalline solids. CrystEngComm, 24(34), 6035-6040. [Link]

  • Douglas, J. J., et al. (2018). Organophotocatalytic [2+2] Cycloaddition of Electron‐Deficient Styrenes. Angewandte Chemie International Edition, 57(42), 13981-13985. [Link]

  • ResearchGate. (2025). Quick Execution of [2 + 2] Type Photochemical Cycloaddition Reaction by Continuous Flow System Using a Glass-Made Microreactor. ResearchGate. [Link]

  • Srisiri, W. (1993). Lewis acid catalysis for (2+2)-cycloadditions and alternating copolymerizations. University of Arizona. [Link]

  • Chemistry LibreTexts. (2023). 1.2: Cycloaddition Reactions. Chemistry LibreTexts. [Link]

  • Fiveable. (n.d.). 2+2 cycloaddition Definition. Fiveable. [Link]

  • Slideshare. (2017). Cycloaddition reactions [2+2]. Slideshare. [Link]

  • ResearchGate. (2022). Substrate scope of [2+2] cycloaddition between different styrenes. ResearchGate. [Link]

  • Glorius, F. (2022). On the Topic of Substrate Scope. Organic Letters, 24(42), 7745–7747. [Link]

  • Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882–9921. [Link]

  • Tang, G.-D., et al. (2024). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. Natural Product Reports. [Link]

  • ResearchGate. (2023). Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. ResearchGate. [Link]

  • YouTube. (2022). 2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. [Link]

  • Rutjes, F. P. J. T., et al. (2024). Library Synthesis of Cyclobutanol Derivatives by Hyperbaric [2+2] Cycloaddition Reactions. European Journal of Organic Chemistry. [Link]

  • Song, S.-J., et al. (2023). [2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. Natural Product Reports, 40(6), 1094-1129. [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. [Link]

  • Research Square. (2022). Borylated Cyclobutanes via thermal [2+2]-cycloaddition. Research Square. [Link]

  • Reddit. (2024). Help with understanding 2+2 cycloadditions. r/OrganicChemistry. [Link]

  • Reddit. (2022). Does this 2+2 cyclo-addition work?. r/OrganicChemistry. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Solubility Issues of trans-3-Amino-3-methylcyclobutanol hydrochloride

Introduction trans-3-Amino-3-methylcyclobutanol hydrochloride is a versatile building block in medicinal chemistry and pharmaceutical research, valued for its rigid cyclobutane scaffold containing both hydroxyl and amino...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a versatile building block in medicinal chemistry and pharmaceutical research, valued for its rigid cyclobutane scaffold containing both hydroxyl and amino functionalities.[1][2] Its hydrochloride salt form, however, frequently presents solubility challenges in the organic solvents typically used for synthesis. This guide provides researchers, scientists, and drug development professionals with a structured approach to troubleshooting and overcoming these solubility issues, ensuring smooth and efficient experimental workflows.

The core of the problem lies in the molecule's ionic nature. The protonated amine (R-NH3+) and its chloride counter-ion (Cl-) create a highly polar salt.[3][4] This ionic character leads to a strong crystal lattice energy and a preference for polar, protic solvents like water or methanol, where ion-dipole interactions can effectively solvate the molecule.[3][4][5] Conversely, this same property results in poor solubility in less polar or aprotic organic solvents, a common frustration in synthetic chemistry.[6] This guide will explore practical strategies, from solvent selection to chemical modification, to address this fundamental challenge.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address the most common issues encountered in the laboratory.

Q1: My trans-3-Amino-3-methylcyclobutanol hydrochloride is insoluble in my desired aprotic reaction solvent (e.g., THF, DCM, Toluene). What is my first step?

Your first step is to perform a systematic solvent screening with small quantities of the material. The goal is to identify a single solvent or a co-solvent system that provides sufficient solubility for your reaction's concentration.

Causality: The principle of "like dissolves like" governs solubility. The high polarity of the hydrochloride salt requires a solvent system that can effectively disrupt its crystal lattice and solvate the resulting ions. Aprotic solvents lack the acidic protons necessary for strong hydrogen bonding with the chloride ion and are generally less effective at solvating the charged ammonium group compared to protic solvents.

Recommended Actions:

  • Test Polar Aprotic Solvents: Before abandoning hope, test solubility in highly polar aprotic solvents like DMSO or DMF. These solvents have high dielectric constants and can solvate cations well, though they are less effective with anions.

  • Introduce a Polar Protic Co-solvent: Often, the most effective approach is to add a small percentage of a polar protic solvent like methanol (MeOH) or ethanol (EtOH) to your primary reaction solvent. Even 5-10% (v/v) of an alcohol can dramatically increase solubility by breaking up the salt's crystal lattice and solvating the ions.

  • Heating: Gentle heating can increase the solubility of many compounds. However, be cautious and ensure the compound is stable at the desired temperature for the duration of your experiment. Check for degradation using a technique like TLC or LC-MS.

Q2: I've tried co-solvents, but my reaction requires strictly anhydrous/aprotic conditions. What is the best strategy?

When protic co-solvents are not an option, the most robust strategy is to convert the hydrochloride salt to its neutral, "free base" form.[7] The free base (R-NH2) is significantly less polar and more soluble in a wider range of organic solvents.[7]

Causality: By removing the proton from the amine and eliminating the chloride counter-ion, you transform the ionic salt into a neutral organic molecule. This drastically reduces its polarity, making it much more compatible with solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc).

Recommended Actions:

  • In-situ Free-Basing: Add a suitable organic base directly to your reaction mixture. This is the most common and convenient method.

    • Choice of Base: Use a non-nucleophilic amine base like Triethylamine (TEA) or Diisopropylethylamine (DIPEA). Typically, 1.1 to 1.5 equivalents are used. The base neutralizes the HCl, forming a trialkylammonium chloride salt which may precipitate or remain in solution, and your free amine.

    • Inorganic Bases: For some applications, a solid inorganic base like anhydrous Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) can be used.[8] These have the advantage of being easily filtered off after the reaction.

Q3: I added a base to generate the free amine in situ, but my reaction is sluggish or fails. What went wrong?

Several factors could be at play here. The most common issue is interference from the byproduct of the neutralization reaction.

Causality: When you add a liquid amine base (like TEA) to your hydrochloride salt, you form a new salt (e.g., triethylammonium chloride). This new salt might still have limited solubility and could coat the surface of your starting material, preventing it from fully converting to the free base. Alternatively, the presence of this byproduct salt may interfere with your catalyst or reagents.

Recommended Actions:

  • Isolate the Free Base First: Perform a separate liquid-liquid extraction to isolate the pure free base before starting your reaction. This is the cleanest method. See Protocol 2 for a detailed procedure.

  • Use a Solid-Supported Base: Employ a polymer-bound base (e.g., polymer-supported DBU). After stirring with your HCl salt in a suitable solvent, you can simply filter off the resin to get a clean solution of your free amine.[8]

  • Use an HCl Scavenger: In some specific cases, reagents like propylene oxide can be used to scavenge HCl.[9][10] It reacts to form a chlorohydrin, which can be removed under vacuum. This method avoids the formation of ammonium salts.[10]

Q4: How can I quickly assess the solubility of the hydrochloride salt and the free base in different solvents?

A small-scale solubility screen is an essential and material-sparing first step.

Recommended Action:

  • Follow Protocol 1: Small-Scale Solubility Screening . This systematic approach will allow you to test a range of solvents and visually determine approximate solubility, guiding your choice for a larger scale reaction.

Q5: Is trans-3-Amino-3-methylcyclobutanol hydrochloride hygroscopic? How should it be stored?

Key Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To determine the approximate solubility of trans-3-Amino-3-methylcyclobutanol HCl or its free base in a variety of organic solvents.

Materials:

  • trans-3-Amino-3-methylcyclobutanol HCl

  • Small vials (e.g., 1-dram vials) with caps

  • A selection of solvents (e.g., Methanol, Dichloromethane, THF, Acetonitrile, Toluene, Ethyl Acetate, DMF, DMSO)

  • Vortex mixer

  • Pipettes or syringes

Procedure:

  • Weigh approximately 5-10 mg of the compound into each labeled vial.

  • Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Cap the vial and vortex vigorously for 30-60 seconds.

  • Visually inspect for dissolution. Look for a clear, homogenous solution with no visible solid particles.

  • If the solid has not dissolved, add another measured aliquot of solvent (e.g., another 100 µL) and repeat step 3.

  • Continue adding solvent in measured portions until the solid dissolves or until a large volume has been added (e.g., 2 mL), indicating poor solubility.

  • Record the results in a table, noting the approximate solubility (e.g., >50 mg/mL, <5 mg/mL).

Protocol 2: Aqueous Workup for Isolation of the Free Base

Objective: To convert the hydrochloride salt to the free amine and isolate it for use in subsequent reactions.

Materials:

  • trans-3-Amino-3-methylcyclobutanol HCl

  • Separatory funnel

  • Aqueous base solution (e.g., 1 M NaOH or saturated NaHCO3)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous drying agent (e.g., Na2SO4 or MgSO4)

  • Rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of deionized water.

  • Transfer the aqueous solution to a separatory funnel.

  • Cool the funnel in an ice bath. Slowly and carefully add the aqueous base solution while swirling until the pH of the aqueous layer is >10 (check with pH paper).

  • Extract the aqueous layer with an organic solvent (e.g., 3 portions of DCM).

  • Combine the organic layers.

  • Wash the combined organic layers with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the free amine, likely as an oil or low-melting solid. Caution: The free base may be volatile.

Visual & Data Summaries

Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing solubility issues with trans-3-Amino-3-methylcyclobutanol HCl.

G Start Start: Insoluble HCl Salt in Aprotic Solvent Screen Q: Can I use a co-solvent? Start->Screen Add_Cosolvent A: Yes Add 5-10% MeOH or EtOH. Apply gentle heat if necessary. Screen->Add_Cosolvent Yes Free_Base_Q Q: Must conditions be strictly aprotic? Screen->Free_Base_Q No Check_Sol Is it soluble? Add_Cosolvent->Check_Sol Proceed Proceed with Reaction Check_Sol->Proceed Yes Check_Sol->Free_Base_Q No Free_Base_A A: Yes Convert to Free Base Free_Base_Q->Free_Base_A Yes In_Situ Option 1: In-Situ Free-Basing Add TEA or DIPEA (1.2 eq). Consider solid K2CO3. Free_Base_A->In_Situ Isolate Option 2: Isolate Free Base Perform aqueous workup (Protocol 2). Free_Base_A->Isolate Reaction_Fail Reaction fails or is sluggish? In_Situ->Reaction_Fail Isolate->Proceed Reaction_Fail->Proceed No, it works Reaction_Fail->Isolate Yes, try isolating

Caption: A decision-making flowchart for troubleshooting solubility.

Chemical Equilibrium: Salt vs. Free Base

The fundamental chemical principle underlying these troubleshooting steps is the acid-base equilibrium.

Caption: The equilibrium between the polar HCl salt and the non-polar free base.

Table 1: Expected Solubility Profile

This table provides a general guideline for the expected solubility of the hydrochloride salt versus its corresponding free base form in common laboratory solvents. Actual solubility should be confirmed experimentally using Protocol 1.

Solvent ClassExample SolventsExpected Solubility of HCl SaltExpected Solubility of Free BaseRationale
Polar Protic Water, Methanol, EthanolHighModerate to HighStrong ion-dipole interactions and hydrogen bonding favor the salt.
Polar Aprotic DMSO, DMF, AcetonitrileModerate to LowHighHigh dielectric constant helps, but lack of H-bond donors limits anion solvation.
Non-Polar Aprotic THF, DichloromethaneVery LowModerate to HighFavorable for the less polar free base.
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleLow to ModerateLack of polarity makes solvation of either form difficult, but favors the free base.

References

  • Why do amines dissolve in hydrochloric acid? Quora. [Link]

  • Isolation (Recovery) of amines. University of Alberta. [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. [Link]

  • Diethylamine HCl → Freebase Diethylamine. YouTube. [Link]

  • How to free the Base from Cystamine/Cysteamine Hydrochloric Salt? ResearchGate. [Link]

  • Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses Service. [Link]

  • rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem, National Institutes of Health. [Link]

  • Free base. Wikipedia. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • Free-basing a volatile aliphatic amine without aqueous? Reddit. [Link]

  • What is the best way to convert my amine compound from the salt form into free amine? ResearchGate. [Link]

Sources

Troubleshooting

strategies to control diastereoselectivity in reactions involving cyclobutanol derivatives

Welcome to the technical support center for diastereoselective reactions involving cyclobutanol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigati...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for diastereoselective reactions involving cyclobutanol derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of stereocontrol in four-membered ring systems. Here, we move beyond simple protocols to explore the underlying principles that govern diastereoselectivity, providing you with the insights needed to troubleshoot and optimize your synthetic routes.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with cyclobutanol derivatives.

Q1: What are the primary factors that control diastereoselectivity in reactions involving cyclobutanol derivatives?

A1: Diastereoselectivity in cyclobutanol chemistry is a multifactorial issue governed by a combination of steric, electronic, and conformational effects. The key factors include:

  • Substituent Steric Hindrance: The size and placement of substituents on the cyclobutane ring are paramount. Bulky groups will preferentially direct incoming reagents to the less hindered face of the ring.[1]

  • Reaction Mechanism: The nature of the reaction—whether it proceeds through a concerted mechanism (like many pericyclic reactions), a stepwise pathway with intermediates (such as carbocations or radicals), or a cyclic transition state—profoundly impacts stereochemical outcomes.[1][2][3] For instance, stepwise mechanisms involving zwitterionic intermediates can allow for bond rotation, potentially eroding stereoselectivity.[1]

  • Catalyst and Reagent Choice: Lewis acids, organocatalysts, and enzymes can enforce specific transition state geometries, leading to high levels of diastereocontrol.[1][4] The choice of reducing agent for a cyclobutanone, for example, will dictate the facial selectivity of hydride delivery.

  • Solvent Effects: Solvent polarity can influence the stability of charged intermediates and transition states. Less polar solvents may favor more concerted pathways, enhancing stereoselectivity.[1]

  • Temperature: Lower reaction temperatures generally increase selectivity by amplifying the small energy differences between diastereomeric transition states.[1][5]

Q2: I'm performing a ring expansion of a cyclobutanol. What determines which C-C bond cleaves and how does this impact stereochemistry?

A2: In ring expansions, particularly those proceeding through radical or cationic intermediates, the regioselectivity of C-C bond cleavage is critical and is typically governed by the formation of the most stable intermediate.[6][7] For instance, in an oxidative ring expansion, an alkoxy radical intermediate will lead to the cleavage of the C-C bond that results in the most stabilized carbon-centered radical.[7] The stereochemistry of the substituents on the ring directs the conformation of the ring-opened intermediate, which in turn influences the stereochemical outcome of the subsequent ring-closing or trapping step. In acid-catalyzed dehydrations, the initial cyclobutyl carbocation is unstable and can rearrange to a more stable cyclopentyl carbocation, a process that drives many ring expansions.[6]

Q3: How do "donor-acceptor" cyclobutanes differ in their reactivity and stereocontrol compared to other cyclobutanol derivatives?

A3: Donor-acceptor (DA) cyclobutanes are uniquely polarized due to the presence of both electron-donating and electron-withdrawing groups.[8][9][10] This polarization facilitates ring-opening under the influence of a Lewis acid to form a 1,4-dipolar intermediate.[8][9] This predictable mode of reactivity allows for highly stereoselective annulation reactions, such as formal [4+2] and [4+3] cycloadditions, where the stereochemistry of the starting DA cyclobutane is effectively transferred to the product.[8][11] The control is often superior to reactions involving less polarized cyclobutanes because the reaction proceeds through a well-defined dipolar intermediate, whose subsequent reactions can be controlled with high fidelity.

Troubleshooting Guides

This section provides solutions to specific experimental problems.

Problem 1: Poor Diastereomeric Ratio (d.r.) in the Reduction of a Substituted Cyclobutanone to a Cyclobutanol.

Symptoms: You are reducing a cyclobutanone (e.g., 3-methylcyclobutanone) and obtaining a nearly 1:1 mixture of cis and trans cyclobutanol products, or the undesired diastereomer is the major product.

Root Cause Analysis: The facial selectivity of the carbonyl reduction is low. This is often due to an inappropriate choice of reducing agent, where the steric and electronic environment of the cyclobutanone does not sufficiently differentiate the two faces of the carbonyl group for the specific reagent used.

Troubleshooting Workflow:

G start Low d.r. in Cyclobutanone Reduction steric Assess Steric Environment start->steric reagent Select New Reducing Agent steric->reagent Substituents are non-coordinating chel Consider Chelation Control steric->chel Chelating group (e.g., α-alkoxy) is present temp Lower Reaction Temperature reagent->temp Selectivity still moderate success High d.r. Achieved temp->success chel->reagent Select chelating reducing agent (e.g., Zn(BH4)2) G cluster_0 Chiral Lewis Acid Catalyzed Diels-Alder Reagents Dienophile + Diene + Chiral Lewis Acid (LA*) TS_favored Favored Transition State (Less Steric Clash) Face A shielded by LA* ligand Reagents->TS_favored Low Energy Pathway TS_disfavored Disfavored Transition State (More Steric Clash) Face B exposed Reagents->TS_disfavored High Energy Pathway Product_Major Major Diastereomer TS_favored->Product_Major Product_Minor Minor Diastereomer TS_disfavored->Product_Minor

Sources

Optimization

Technical Support Center: Synthesis of Functionalized Cyclobutanes

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for functionalized cyclobutane synthesis. This guide is designed to serve as a practical resource for overco...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for functionalized cyclobutane synthesis. This guide is designed to serve as a practical resource for overcoming the inherent challenges associated with the construction of strained four-membered rings. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to assist you in your experimental endeavors.

Introduction: The Challenge of the Four-Membered Ring

The synthesis of cyclobutanes presents a unique set of challenges primarily due to significant ring strain, a combination of angle and torsional strain.[1][2][3] This inherent instability makes the formation of the cyclobutane core energetically unfavorable and the resulting ring susceptible to cleavage.[1][4] However, it is this very strain that also imparts unique chemical reactivity, making cyclobutanes valuable building blocks in organic synthesis and key structural motifs in numerous biologically active molecules and pharmaceuticals. This guide provides practical solutions to common problems encountered during the synthesis of these valuable compounds.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments in a question-and-answer format, providing both diagnostic advice and actionable protocols.

Problem 1: My [2+2] photocycloaddition is resulting in a low yield or fails completely.

Common Causes & Solutions

Low yields in photochemical [2+2] cycloadditions are a frequent hurdle. The issue often lies in the reaction conditions, substrate reactivity, or competing side reactions.[5] A systematic approach to troubleshooting is crucial for success.

  • Inadequate Photochemical Setup: The energy and wavelength of the light source are critical. Many substrates, especially enones, require a specific wavelength for efficient excitation.[5] Ensure your UV lamp's output matches the absorption profile of your starting material. For some systems, direct irradiation is inefficient, and the use of a triplet photosensitizer, such as acetone or benzophenone, is necessary to facilitate the reaction.[5] Visible-light photocatalysis using ruthenium or iridium complexes has also emerged as a powerful and milder alternative.[6][7]

  • Sub-optimal Reaction Concentration: Photocycloadditions can be sensitive to concentration. While intermolecular reactions require a sufficiently high concentration to favor the desired cycloaddition over side reactions, intramolecular reactions may benefit from higher dilution to minimize intermolecular oligomerization.

  • Presence of Quenchers: Molecular oxygen is a notorious quencher of triplet excited states. It is imperative to thoroughly degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[5]

  • Solvent Effects: The choice of solvent can significantly impact the reaction's efficiency and stereochemical outcome.[8] Non-polar solvents like hexanes or benzene can favor certain reaction pathways, while polar solvents like acetonitrile may stabilize charged intermediates, potentially leading to different products.[9] For reactions involving hydrogen bonding, protic solvents can compete with intramolecular interactions, altering the facial selectivity of the cycloaddition.[8]

Troubleshooting Workflow for Low Yield in Photocycloadditions

Caption: A logical workflow for troubleshooting low yields in [2+2] photocycloadditions.

Experimental Protocol: Visible-Light-Mediated [2+2] Cycloaddition of an Enone

  • Reaction Setup: In a flame-dried Schlenk tube, combine the enone (1.0 equiv.), the alkene (1.5-2.0 equiv.), and a visible-light photocatalyst such as Ru(bpy)₃Cl₂ (1-2 mol%).[5][6]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., acetonitrile or acetone) via syringe.

  • Inert Atmosphere: Subject the reaction mixture to three freeze-pump-thaw cycles to ensure the removal of dissolved oxygen. Backfill the tube with argon or nitrogen.

  • Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a blue LED lamp) and stir vigorously.[5]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Parameter Recommendation Rationale
Light Source Match wavelength to substrate absorption or photocatalyst.Efficient excitation is key to initiating the photochemical process.
Atmosphere Inert (Argon or Nitrogen)Oxygen quenches the excited state, inhibiting the reaction.[5]
Solvent Degassed and anhydrousRemoves oxygen and prevents side reactions with water.
Concentration 0.05 - 0.2 MA balance to promote intermolecular reaction while minimizing side reactions.

Table 1: Key Parameters for Optimizing Photochemical [2+2] Cycloadditions.

Problem 2: My cyclobutane synthesis suffers from poor diastereoselectivity.

Common Causes & Solutions

Controlling the stereochemical outcome of cyclobutane synthesis is a significant challenge, particularly when creating multiple stereocenters. Several factors can influence diastereoselectivity.

  • Reaction Mechanism: The underlying mechanism of the cycloaddition plays a crucial role. For instance, concerted thermal [2+2] cycloadditions of ketenes often proceed with high stereospecificity, while stepwise radical or ionic mechanisms may lead to mixtures of diastereomers.

  • Catalyst and Ligand Effects: In transition-metal-catalyzed reactions, the choice of metal and, more importantly, the ligand can profoundly influence the stereochemical outcome. Chiral ligands are often employed to induce high levels of diastereo- and enantioselectivity by creating a chiral environment around the metal center.[10]

  • Solvent Polarity: As with yield, solvent polarity can affect the transition state geometry and, consequently, the diastereomeric ratio of the product.[8] Screening a range of solvents from non-polar to polar is advisable.

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the kinetically controlled product and minimizing thermal equilibration to the thermodynamically more stable, but potentially undesired, isomer.

  • Steric Hindrance and Chiral Auxiliaries: The steric bulk of substituents on the reacting partners can direct the approach of the two molecules, leading to a preferred diastereomer. Attaching a chiral auxiliary to one of the substrates is a classic and effective strategy to control facial selectivity.[11]

Decision Tree for Improving Diastereoselectivity

Caption: A decision-making process for enhancing diastereoselectivity in cyclobutane synthesis.

Problem 3: My functionalized cyclobutane product is unstable and decomposes during purification or storage.

Common Causes & Solutions

The inherent ring strain of cyclobutanes makes them susceptible to decomposition, especially when functionalized with groups that can facilitate ring-opening reactions.

  • Harsh Purification Conditions: Exposure to strong acids or bases during work-up or chromatography can promote ring-opening or other decomposition pathways.[4] The use of neutral alumina for chromatography or purification by crystallization should be considered.

  • Thermal Instability: Some functionalized cyclobutanes are thermally labile. Avoid high temperatures during solvent removal and consider purification at reduced temperatures.

  • Influence of Substituents: The nature of the functional groups on the cyclobutane ring significantly impacts its stability. Electron-withdrawing groups can activate the ring towards nucleophilic attack and subsequent cleavage.[12] Conversely, bulky substituents can sterically protect the ring and enhance its stability.

Strategies for Stabilizing and Purifying Cyclobutane Derivatives

Challenge Recommended Action Rationale
Acid/Base Sensitivity Use a buffered aqueous work-up. Employ neutral or deactivated silica/alumina for chromatography.Minimizes acid- or base-catalyzed ring-opening reactions.[4]
Thermal Lability Concentrate solutions at or below room temperature. Store purified compounds at low temperatures (-20 °C).Reduces the rate of thermal decomposition pathways.
Difficult Separation of Diastereomers Consider derivatization to increase polarity differences (e.g., esterification of a hydroxyl group).Can improve separation on silica gel.[13]
Trace Metal Impurities Treat with a chelating agent or pass through a plug of a suitable scavenger.Residual metal catalysts can sometimes promote decomposition.

Table 2: Best Practices for the Purification of Strained Cyclobutane Derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the high ring strain in cyclobutane?

A1: The high ring strain in cyclobutane is a consequence of two main factors: angle strain and torsional strain. The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be 90°, leading to significant angle strain. To alleviate some of this strain, cyclobutane adopts a puckered or "butterfly" conformation.[1] This puckering slightly reduces the angle strain but introduces torsional strain due to the eclipsing of hydrogen atoms on adjacent carbons.

Q2: What are the most common methods for synthesizing the cyclobutane core?

A2: The most prevalent methods for constructing the cyclobutane ring include:

  • [2+2] Cycloadditions: This is a broad and versatile category that includes photochemical cycloadditions (direct or sensitized), thermal cycloadditions (often involving ketenes), and transition-metal-catalyzed cycloadditions.[7]

  • Ring-Closing Metathesis (RCM): While less common for cyclobutanes due to the entropic penalty of forming a four-membered ring, RCM can be effective for certain substrates.

  • Reactions of Bicyclobutanes: The strain-release functionalization of bicyclo[1.1.0]butanes provides a powerful and increasingly popular route to polysubstituted cyclobutanes.

  • C-H Functionalization: Recent advances have enabled the direct functionalization of C-H bonds on pre-existing cyclobutane scaffolds, offering a novel approach to complex derivatives.

Q3: How do electron-donating and electron-withdrawing groups affect the stability and reactivity of the cyclobutane ring?

A3: Substituents have a profound impact on the properties of the cyclobutane ring.

  • Electron-Withdrawing Groups (EWGs): EWGs, such as carbonyls or nitriles, can make the cyclobutane ring more susceptible to nucleophilic attack, which can lead to ring-opening. However, they are often necessary as activating groups for certain cycloaddition reactions.

  • Electron-Donating Groups (EDGs): EDGs can stabilize adjacent carbocations that may form during certain reactions, potentially influencing the regiochemical outcome of additions or rearrangements.

  • Steric Bulk: Large, bulky substituents can sterically shield the cyclobutane ring from external reagents, thereby increasing its kinetic stability. They can also influence the puckering of the ring and the preferred conformation.

References

  • Poplata, S., Tröster, A., Zou, Y.-Q., & Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9748–9815. [Link]

  • Ischay, M. A., Anzovino, M. E., Du, J., & Yoon, T. P. (2008). Ru(bipy)3Cl2 as a Visible Light Photocatalyst for [2+2] Enone Cycloadditions. Journal of the American Chemical Society, 130(39), 12886–12887. [Link]

  • Davies, H. M. L., & Lee, G. H. (2014). Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry, 79(5), 1888–1901. [Link]

  • Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). RSC Medicinal Chemistry. [Link]

  • Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. (2022). The Journal of Organic Chemistry. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The Application of Cyclobutane Derivatives in Organic Synthesis. Chemical Reviews, 103(4), 1485–1538. [Link]

  • Bell, S., & Toste, F. D. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews, 103(4), 1431–1484. [Link]

  • Synthesis of Cyclobutane Natural Products using C-H Functionalization Logic. (n.d.). Baran Laboratory. [Link]

  • Carreira, E. M., & D'Huyvetter, C. (2020). Cyclobutanes in Small-Molecule Drug Candidates. Angewandte Chemie International Edition, 59(32), 13174–13186. [Link]

  • 1.2: Cycloaddition Reactions. (2023). Chemistry LibreTexts. [Link]

  • Recent Advances in the Total Synthesis of Cyclobutane-Containing Natural Products. (2020). Chinese Journal of Chemistry. [Link]

  • On the Stability of Disubstituted Cyclobutenes – A Computational Study. (2012). European Journal of Organic Chemistry. [Link]

  • Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. (2022). The Journal of Organic Chemistry. [Link]

  • Solvent-Controlled Intramolecular [2+2] Photocycloadditions of α-Substituted Enones. (2007). The Journal of Organic Chemistry. [Link]

  • Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles. (2025). Journal of the American Chemical Society. [Link]

  • Cossío, F. P., et al. (1997). Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. [Link]

  • Substituent Effects in Mechanochemical Allowed and Forbidden Cyclobutene Ring-Opening Reactions. (2021). Journal of the American Chemical Society. [Link]

  • Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. (2023). Journal of Chemical Education. [Link]

  • 3.7.3. Stabilities of Cycloalkanes and Ring Strain. (2019). Chemistry LibreTexts. [Link]

  • [2 + 2] photocycloaddition. (2022). Comprehensive Organic Synthesis. [Link]

  • Help with understanding 2+2 cycloadditions. (2024). Reddit. [Link]

  • Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. (2016). Angewandte Chemie International Edition. [Link]

  • Ring strain. (n.d.). Wikipedia. [Link]

Sources

Troubleshooting

stability studies of trans-3-Amino-3-methylcyclobutanol hydrochloride under acidic and basic conditions

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in stability studies of trans-3-Amino-3-methylcyclobutanol hydrochloride. This document provides in-depth t...

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in stability studies of trans-3-Amino-3-methylcyclobutanol hydrochloride. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of assessing the stability of this novel aminocyclobutane derivative under acidic and basic stress conditions.

Introduction

trans-3-Amino-3-methylcyclobutanol hydrochloride is a unique chiral building block with a strained cyclobutane core, a primary amine, and a tertiary alcohol. Understanding its stability profile is paramount for its application in pharmaceutical development, as degradation can impact safety, efficacy, and shelf-life. This guide synthesizes established principles of organic chemistry with practical, field-proven insights to support your experimental design and interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address common questions and challenges encountered during the stability testing of trans-3-Amino-3-methylcyclobutanol hydrochloride.

General Stability and Handling

Q1: What are the recommended storage conditions for trans-3-Amino-3-methylcyclobutanol hydrochloride?

A1: Based on the reactivity of aminocyclobutane derivatives, it is recommended to store trans-3-Amino-3-methylcyclobutanol hydrochloride at 2–8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) with a desiccant. The hydrochloride salt form generally enhances stability compared to the free base, but the amino and hydroxyl groups are susceptible to oxidation.[1] Protecting the compound from light, moisture, and oxygen is crucial for long-term integrity.

Q2: My sample appears to be hygroscopic. How can I mitigate moisture-related issues?

A2: Hygroscopicity is a known characteristic of some aminocyclobutane salts.[1] To minimize water absorption, always handle the compound in a low-humidity environment, such as a glove box or a desiccator. Use of a desiccant in the storage container is highly recommended. For analytical purposes, prepare solutions fresh and consider using anhydrous solvents where appropriate for non-aqueous studies.

Acidic Stability Studies

Q3: What are the expected degradation pathways for trans-3-Amino-3-methylcyclobutanol hydrochloride under acidic conditions?

A3: Under acidic conditions, the most probable degradation pathways involve the tertiary alcohol. The acid will protonate the hydroxyl group, making it a good leaving group (water). This leads to the formation of a tertiary cyclobutyl carbocation intermediate. This carbocation can then undergo two primary reactions:

  • Dehydration (Elimination): A proton is eliminated from an adjacent carbon to form an alkene. Due to the presence of the methyl group, two main alkene isomers are possible: 1-methylcyclobut-1-ene and methylenecyclobutane.[2] The relative ratio of these products will depend on the reaction conditions and the thermodynamic stability of the resulting alkenes.[2]

  • Rearrangement: The highly strained cyclobutyl carbocation may undergo ring expansion to form a more stable cyclopentyl carbocation, which can then lead to a variety of rearranged products.[3] Acid-catalyzed rearrangements are well-documented for cyclobutanol derivatives.[1]

The amino group is expected to be protonated and relatively stable under these conditions.

Q4: I am observing multiple unexpected peaks in my HPLC chromatogram after acid stress testing. How do I identify them?

A4: The presence of multiple peaks is consistent with the potential for both dehydration to form different isomers and carbocation rearrangement. To identify these degradants, LC-MS (Liquid Chromatography-Mass Spectrometry) is the recommended technique. The mass-to-charge ratio (m/z) will help in determining the molecular weight of the degradation products. Dehydration products will have a molecular weight corresponding to the loss of water from the parent compound. Rearrangement products will be isomers of the dehydration products and will have the same molecular weight but different retention times.

Basic Stability Studies

Q5: What degradation should I expect under basic conditions?

A5: The free amine form of the molecule, present under basic conditions, is more susceptible to certain reactions. While the tertiary alcohol is relatively stable to base, the primary amine can undergo oxidation.[4][5] The presence of the hydroxyl group may also influence the reactivity. Potential degradation pathways under basic conditions, especially in the presence of oxygen, could involve oxidation of the amino group. The strained cyclobutane ring itself is generally stable under mild basic conditions but can be susceptible to cleavage under more forcing conditions, although this is less common than acid-catalyzed rearrangements.

Q6: I am not observing any significant degradation under my initial basic stress conditions (e.g., 0.1 M NaOH at room temperature). What should I do?

A6: If no degradation is observed, it indicates good stability under those specific conditions. To induce degradation for the purpose of developing a stability-indicating method, you may need to apply more stringent conditions. Consider the following in a stepwise manner:

  • Increase the temperature (e.g., to 50-60°C).

  • Increase the concentration of the base (e.g., to 1 M NaOH), though be mindful of potential changes in the degradation pathway at very high pH.

  • Increase the duration of the study.

A target degradation of 5-20% is generally considered optimal for method validation.[6]

Experimental Protocols

The following are detailed, step-by-step methodologies for conducting forced degradation studies. These should be considered as a starting point and may require optimization based on the observed stability of your specific batch of trans-3-Amino-3-methylcyclobutanol hydrochloride.

Protocol 1: Forced Degradation under Acidic Conditions
  • Sample Preparation: Prepare a stock solution of trans-3-Amino-3-methylcyclobutanol hydrochloride at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

    • Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquot with an equivalent amount of 0.1 M sodium hydroxide (NaOH) to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by a stability-indicating HPLC method.

Protocol 2: Forced Degradation under Basic Conditions
  • Sample Preparation: Prepare a 1 mg/mL stock solution as described in Protocol 1.

  • Base Stress:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

    • Incubate the solution at 60°C.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase for HPLC analysis.

Data Presentation and Analytical Methodology

Table 1: Potential Degradation Products and their Characteristics
Stress ConditionPotential Degradation PathwayExpected Degradant(s)Analytical Indication
Acidic (HCl) Dehydration1-methylcyclobut-1-ene, methylenecyclobutaneLoss of water (Δm/z = -18), Isomeric peaks in HPLC
Ring Expansion/RearrangementCyclopentene derivativesIsomeric peaks with dehydration products (same m/z)
Basic (NaOH) OxidationOxidized amino or alcohol functionalitiesIncrease in molecular weight (e.g., +16 for hydroxylation)
Recommended Stability-Indicating HPLC Method

A robust stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products. Based on literature for a similar compound, the following starting conditions are recommended:[1]

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A gradient elution is recommended to ensure separation of both polar and non-polar degradants. A starting point could be:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for this compound which lacks a strong chromophore. Alternatively, a Corona Charged Aerosol Detector (CAD) or Mass Spectrometric (MS) detection can be employed for universal detection and identification.

  • Column Temperature: 30°C.

Method Validation: This method must be validated according to ICH guidelines to ensure it is stability-indicating. This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizing Degradation Pathways and Workflows

Diagram 1: Potential Acid-Catalyzed Degradation Pathways

Acid_Degradation Parent trans-3-Amino-3-methylcyclobutanol (Protonated -OH) Carbocation Tertiary Cyclobutyl Carbocation Intermediate Parent->Carbocation - H2O Dehydration_Products Dehydration Products: 1-methylcyclobut-1-ene & methylenecyclobutane Carbocation->Dehydration_Products - H+ Rearrangement_Products Ring Expansion to Cyclopentyl Cation leading to Rearranged Products Carbocation->Rearrangement_Products Rearrangement

Caption: Acid-catalyzed degradation of trans-3-Amino-3-methylcyclobutanol.

Diagram 2: General Workflow for a Forced Degradation Study

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acidic (e.g., 0.1M HCl, 60°C) Sample Withdraw Aliquots at Time Points Acid->Sample Base Basic (e.g., 0.1M NaOH, 60°C) Base->Sample Start Prepare 1 mg/mL Stock Solution of Compound Stress Apply Stress Conditions Start->Stress Quench Neutralize to Stop Degradation Sample->Quench Analyze Dilute and Analyze by Stability-Indicating HPLC Quench->Analyze Identify Characterize Degradants (e.g., LC-MS) Analyze->Identify Report Report Findings Identify->Report

Caption: Workflow for a typical forced degradation study.

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(4).
  • Chemistry Stack Exchange. (2015). Dehydration of methylcyclobutanol. [Link]

  • Canadian Science Publishing. (1987). Acid-catalyzed rearrangement of cyclobutanols. A novel rearrangement. Canadian Journal of Chemistry, 65(7), 1663-1666.
  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2019). Stability Indicating HPLC Method Development –A Review. IJTSRD, 3(5), 1339-1344.
  • MDPI. (2013). Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
  • Knowledge Exchange. (2019). Development of a method for evaluating absorption spectra irregularities: 3-methylcyclopentanol and 4-methylcyclohexanol.
  • Chegg. (2020). Solved: The Acid-catalyzed Dehydration of a secondary alcohol.... [Link]

  • PubMed. (2015). Identification of the major degradation pathways of ticagrelor. Journal of Pharmaceutical and Biomedical Analysis, 105, 74-83.

Sources

Optimization

removal of impurities from crude trans-3-Amino-3-methylcyclobutanol hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical development, trans-3-Amino-3-methylcyclobutanol hydrochloride (Molecular Formula: C₅H₁₂ClNO, Molecular Weight: 137.61 g/mol ) requires high purity for subsequent synthetic steps and regulatory compliance.[1][2][3] Its unique cyclobutane ring provides a rigid scaffold valuable in medicinal chemistry but also introduces specific challenges related to stability and stereoisomeric control.[1][3][4] The presence of impurities, stemming from starting materials, synthetic by-products, or degradation, can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[5]

This technical support center provides detailed troubleshooting guides and frequently asked questions to assist researchers in overcoming common challenges encountered during the purification of this critical building block.

Troubleshooting Guide

This section addresses specific problems that may arise during the purification of crude trans-3-Amino-3-methylcyclobutanol hydrochloride.

Issue 1: Low or No Crystal Formation During Recrystallization

Question: I have dissolved my crude product in a hot solvent and allowed it to cool, but no crystals are forming, or the yield is extremely low. What is going wrong?

Answer: This is a common issue in recrystallization and usually points to improper solvent selection or incorrect saturation levels. The goal is to dissolve the compound in a minimal amount of hot solvent to create a supersaturated solution upon cooling.[6][7]

Possible Causes & Solutions:

  • Excess Solvent: Too much solvent was used, preventing the solution from becoming supersaturated as it cools.

    • Solution: Gently heat the solution to evaporate some of the solvent.[8] Once you observe initial crystal formation or cloudiness, remove it from the heat and allow it to cool slowly.

  • Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the target compound when hot but poorly when cold.[6] If your compound remains dissolved after cooling, you must select a different solvent or use a two-solvent system. (See Solvent Selection Table below).

  • Cooling Too Rapidly: Rapid cooling can sometimes lead to the formation of an oil or very fine, impure crystals instead of well-defined, pure crystals.

    • Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath.[8] Slow cooling is critical for the selective formation of a pure crystal lattice.[7]

  • Lack of Nucleation Sites: Crystallization requires an initial "seed" to begin.

    • Solution 1 (Seeding): Add a tiny, pure crystal of trans-3-Amino-3-methylcyclobutanol hydrochloride to the cooled solution to induce crystallization.[6]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus.[6] The microscopic glass fragments can act as nucleation sites.

Issue 2: Product is Oily or Forms an Emulsion

Question: My product is "oiling out" instead of crystallizing. How can I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The compound melts and forms an oil instead of crystallizing.

Possible Causes & Solutions:

  • Solvent Boiling Point Too High: The solvent's boiling point exceeds the melting point of your compound.

    • Solution: Select a solvent with a lower boiling point.

  • High Concentration of Impurities: Impurities can depress the melting point of the eutectic mixture, leading to oiling.

    • Solution: Try adding slightly more hot solvent to decrease the saturation level and then cool slowly. If this fails, the crude material may need a preliminary purification step (e.g., column chromatography) before recrystallization.

  • Insufficient Water Content for a Hydrochloride Salt: As a hydrochloride salt, its solubility is highly dependent on the polarity of the solvent system.

    • Solution: For alcohol-based recrystallizations (e.g., isopropanol), adding a very small, controlled amount of water can sometimes disrupt the oiling process and promote crystallization by increasing the polarity of the solvent system. This should be done judiciously, as too much water will increase solubility and lower the yield.

Issue 3: Persistent Impurities Detected After Purification

Question: After recrystallization, my analytical data (NMR, HPLC) still shows the presence of the cis-isomer or other starting materials. How can I improve purity?

Answer: While recrystallization is effective, it may not be sufficient to remove impurities with very similar solubility profiles, such as stereoisomers. According to ICH guidelines, all impurities must be identified and monitored.[9]

Possible Causes & Solutions:

  • Cis/Trans Isomer Contamination: The cis and trans isomers can have very similar polarities and solubilities, making separation by simple recrystallization difficult.

    • Solution 1 (Iterative Recrystallization): Perform a second or even third recrystallization.[7] Often, the desired isomer will preferentially crystallize, and the mother liquor will become enriched with the undesired isomer. Monitor purity by HPLC after each step.[5][10]

    • Solution 2 (Chromatography): For high-purity requirements, preparative column chromatography may be necessary. Given the polar nature of the amino alcohol, silica gel chromatography using a polar mobile phase (e.g., Dichloromethane/Methanol with a small amount of ammonium hydroxide) can be effective.

  • Residual Catalysts or Reagents: Inorganic impurities or non-volatile organic materials may persist.

    • Solution (Hot Filtration): If you observe insoluble material (like residual Pd/C from a hydrogenation step) in your hot dissolution, you must perform a hot filtration to remove it before allowing the solution to cool.[11]

  • Inadequate Washing: Impurities from the mother liquor can remain on the crystal surface.

    • Solution: After vacuum filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[11] This removes surface contaminants without dissolving the purified product. Ensure the solvent is cold to minimize yield loss.

Workflow for Impurity Removal

The following diagram illustrates the logical steps in purifying the crude product.

PurificationWorkflow cluster_main Purification of Crude trans-3-Amino-3-methylcyclobutanol HCl Crude Crude Product (Contains cis-isomer, reagents, etc.) Dissolve 1. Dissolve in Minimal Hot Solvent (e.g., IPA) Crude->Dissolve HotFilt 2. Hot Filtration (If insoluble impurities like catalysts are present) Dissolve->HotFilt Insolubles Present Cool 3. Slow Cooling (Room Temp -> Ice Bath) Dissolve->Cool No Insolubles HotFilt->Cool Collect 4. Collect Crystals (Vacuum Filtration) Cool->Collect Wash 5. Wash with Ice-Cold Solvent Collect->Wash Dry 6. Dry Under Vacuum Wash->Dry Pure Pure Product (>97% Purity) Dry->Pure Analysis QC Analysis (HPLC, NMR) Pure->Analysis

Caption: General experimental workflow for purification.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of trans-3-Amino-3-methylcyclobutanol hydrochloride?

The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room or lower temperatures.[6] For a polar hydrochloride salt like this, polar protic solvents are often a good starting point.

SolventBoiling Point (°C)Suitability & Rationale
Isopropanol (IPA) 82.5Highly Recommended. Often provides a good solubility differential between hot and cold conditions for polar salts.
Ethanol 78.4Good Alternative. Similar to IPA, but may be slightly too strong a solvent, potentially reducing yield.
Methanol 64.7Use with Caution. Often too effective a solvent, leading to poor recovery unless used in a mixed-solvent system.
Water 100Not Recommended as a primary solvent. The compound is likely too soluble in water, even when cold. Can be used sparingly as a co-solvent.
Acetonitrile 81.6Possible. Can work for some hydrochloride salts. Requires experimental validation.

This data is for illustrative purposes; solubility must be determined experimentally.

Q2: How should I store the purified trans-3-Amino-3-methylcyclobutanol hydrochloride?

As a solid hydrochloride salt, the compound is generally stable. Store it in a tightly sealed container at room temperature, protected from moisture.[2] The cyclobutane ring itself possesses significant ring strain, making it inherently less stable than five or six-membered rings, but as a saturated derivative, it is not prone to facile decomposition under normal storage conditions.[4][12][13]

Q3: What analytical methods are best for assessing the purity of the final product?

A combination of methods is recommended for comprehensive purity assessment.[14]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantifying organic impurities, including the cis-isomer.[5][10] A reversed-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common starting point.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can detect impurities if they are present at levels of ~1% or higher. The relative integration of peaks corresponding to the trans and cis isomers can give a purity ratio.

  • Gas Chromatography (GC): Useful for detecting residual volatile impurities, particularly residual solvents from the purification process.[5]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and is often coupled with LC (LC-MS) for powerful impurity identification.[10]

Logic of Purity Analysis

PurityAnalysis cluster_analysis Purity Assessment Strategy Purified Purified Product HPLC HPLC Purified->HPLC NMR ¹H NMR Purified->NMR GC GC Purified->GC MS LC-MS Purified->MS Impurity Isomeric Purity (cis/trans ratio) HPLC->Impurity NMR->Impurity Structure Structural Identity NMR->Structure Residuals Residual Solvents GC->Residuals MW Molecular Weight Confirmation MS->MW

Caption: Key analytical techniques and their primary targets.

Q4: My final product is slightly colored (e.g., yellow or tan). What causes this and how can I fix it?

A slight coloration is typically due to trace amounts of highly conjugated organic impurities that absorb visible light.

  • Cause: These impurities may arise from the degradation of starting materials or solvents, or from side reactions during synthesis.

  • Solution: During the recrystallization process, after dissolving the crude solid in the hot solvent, you can add a small amount of activated charcoal.[11] The charcoal has a high surface area and will adsorb the colored impurities. Perform a hot filtration to remove the charcoal before cooling the solution to crystallize your product. Use charcoal sparingly, as it can also adsorb some of your desired product.[11]

Detailed Protocol: Recrystallization of trans-3-Amino-3-methylcyclobutanol hydrochloride

This protocol provides a step-by-step methodology for a standard single-solvent recrystallization.

  • Solvent Selection: Perform small-scale solubility tests to confirm the best solvent (Isopropanol is a good starting point).

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., start with 15-20 mL of Isopropanol) and heat the mixture to boiling with stirring (e.g., on a hot plate). Add more hot solvent dropwise until all the solid just dissolves.[8]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal.[11] Re-heat the mixture to boiling for 2-3 minutes.

  • (Optional) Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove them.[11]

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[6][11]

  • Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]

  • Washing: Wash the crystals on the filter with a small portion of ice-cold solvent to rinse away any remaining mother liquor.[11]

  • Drying: Allow the crystals to dry on the filter under vacuum. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.[15]

References

  • What are the key steps in the purification of pharmaceutical intermediates? - Blog. (2025, August 20).
  • Buy trans-3-Amino-3-methylcyclobutanol hydrochloride | 1403767-32-7 - Smolecule.
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  • CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity - Google Patents.
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  • 3.7.3. Stabilities of Cycloalkanes and Ring Strain - Chemistry LibreTexts. (2019, June 5).
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  • 1523571-03-0 | trans-3-Amino-1-methylcyclobutanol hydrochloride - ChemScene.
  • trans-3-Amino-1-methylcyclobutanol hydrochloride | 1523606-23-6 | Benchchem.
  • How to Carry Out a Recrystallization - YouTube. (2013, February 3).
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci. (2024, September 4).
  • Recrystallization | MIT Digital Lab Techniques Manual - YouTube. (2010, February 4).
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Reference Data & Comparative Studies

Validation

validation of the absolute configuration of chiral aminocyclobutanol derivatives

An In-Depth Technical Guide to the Validation of Absolute Configuration of Chiral Aminocyclobutanol Derivatives For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Validation of Absolute Configuration of Chiral Aminocyclobutanol Derivatives

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration (AC) of chiral molecules is a cornerstone of modern chemical and pharmaceutical science. The three-dimensional arrangement of atoms in a chiral drug candidate, such as a chiral aminocyclobutanol derivative, can profoundly influence its pharmacological and toxicological profile.[1][2] Different enantiomers can exhibit vastly different biological activities, making the determination of AC a critical, non-negotiable step in the drug discovery and development pipeline.[3][4]

This guide provides a comparative analysis of the principal experimental techniques for validating the absolute configuration of chiral aminocyclobutanol derivatives. As a senior application scientist, my objective is to move beyond mere procedural descriptions and delve into the causality behind experimental choices, offering field-proven insights to ensure the generation of robust, defensible data. We will explore the strengths and limitations of each method, providing the technical foundation necessary to select the most appropriate strategy for your specific research context.

A Comparative Overview of Key Methodologies

The determination of a molecule's AC can be approached through several powerful analytical techniques. Historically, X-ray crystallography has been the definitive method, but its requirement for a high-quality single crystal is a significant bottleneck.[5][6] Consequently, solution-state and computational methods have become indispensable tools in the chemist's arsenal. The choice of method is dictated by the physical properties of the analyte, available instrumentation, and the required level of certainty.

FeatureX-ray CrystallographyNMR Spectroscopy (Mosher's)Vibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)
Principle Measures X-ray diffraction by a single crystal, allowing direct 3D structure determination via anomalous dispersion.[6][7]Forms diastereomeric esters with a chiral derivatizing agent (CDA); distinct NMR spectra reveal stereochemistry.[6][8]Measures differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10]Measures differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule with a chromophore.[11][12]
Sample State High-quality single crystal.[13]Solution (liquid).Solution (liquid), neat oil, or solid film.[9][10]Solution (liquid).
Sample Amount Microgram to milligram scale.[6]~1-5 mg per diastereomer.~5-10 mg.Microgram to milligram scale.
Destructive? No (crystal is recovered).Yes (sample is derivatized).No (sample is recovered).No (sample is recovered).
Reliance on Computation Minimal for determination; significant for refinement.Minimal (relies on empirical models).High (requires DFT calculations for comparison).[3]High (requires TDDFT calculations for comparison).[14]
Key Limitation Absolute requirement for a suitable single crystal.[13][15]Requires chemical derivatization at a suitable functional group (-OH, -NH2).[16]Can be computationally intensive; interpretation may be complex for highly flexible molecules.[17]Requires a suitable chromophore near the stereocenter.[11]
Confidence Level Unambiguous ("Gold Standard").[13]High, when correctly applied.High, when experimental and calculated spectra correlate well.High, when experimental and calculated spectra correlate well.

Single-Crystal X-ray Diffraction (SXRD)

SXRD stands as the most reliable and definitive method for determining absolute configuration.[13] By analyzing the diffraction pattern of X-rays by a single crystal, it provides a precise three-dimensional map of electron density, from which the spatial arrangement of every atom can be deduced.

Expertise & Causality: The Bijvoet Method

The power of SXRD to determine AC hinges on the phenomenon of anomalous dispersion.[18][19] When an atom in the crystal absorbs and re-emits X-rays of a specific wavelength (typically near its absorption edge), a phase shift occurs. This shift breaks the centrosymmetric relationship between the diffraction intensities of Friedel pairs (reflections hkl and -h-k-l). The differences in these intensities, known as Bijvoet differences, are directly dependent on the absolute structure of the molecule. By comparing the observed diffraction pattern to the two possible enantiomeric structures, the correct one can be assigned with a high degree of confidence, often quantified by the Flack parameter.[15][19] For organic molecules, using Copper Kα radiation (Cu-Kα) can enhance the anomalous scattering effect from lighter atoms like oxygen, sometimes enabling AC determination even without a traditional heavy atom.[18]

Experimental Protocol: SXRD Analysis
  • Crystal Growth (The Critical Hurdle):

    • Dissolve the purified aminocyclobutanol derivative in a suitable solvent or solvent system to near-saturation.

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single, defect-free crystals of sufficient size (>0.1 mm). This can be a time-consuming and iterative process.

  • Crystal Mounting and Data Collection:

    • Carefully select and mount a suitable crystal on a goniometer head.

    • Place the crystal in a diffractometer and cool it under a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.

    • Collect a full sphere of diffraction data using an appropriate X-ray source (e.g., Cu-Kα or Mo-Kα).

  • Structure Solution and Refinement:

    • Process the raw diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data. This involves adjusting atomic positions, thermal parameters, and occupancies to minimize the difference between observed and calculated structure factors.

  • Absolute Configuration Assignment:

    • Perform a final refinement that includes the anomalous dispersion contributions.

    • Determine the Flack parameter. A value close to 0 indicates the correct AC has been modeled, while a value close to 1 suggests the inverted structure is correct.[19]

NMR Spectroscopy: Mosher's Ester Analysis

For aminocyclobutanol derivatives that are oils or refuse to crystallize, NMR-based methods are a powerful alternative. The most widely used is the Mosher's ester analysis, which cleverly converts a pair of enantiomers into a pair of diastereomers, whose NMR spectra are inherently different.[16][20][21]

Expertise & Causality: Anisotropic Shielding

The method involves reacting the chiral alcohol (or amine) with the two enantiomers of a chiral derivatizing agent (CDA), typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[8][22] This creates two diastereomeric esters. The foundational principle, as proposed by Mosher, is that these diastereomers adopt a preferred conformation in solution where the bulky phenyl and trifluoromethyl groups of the MTPA moiety orient themselves to minimize steric hindrance.[22][23] In this conformation, the phenyl group creates a distinct magnetic anisotropic field (a shielding cone). Protons on one side of the MTPA plane will be shielded (shifted upfield to lower ppm), while those on the other side will be deshielded (shifted downfield to higher ppm).

By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, one can determine which protons are shielded or deshielded. The key analytical value is Δδ(S-R) (the chemical shift of a proton in the (S)-ester minus its shift in the (R)-ester). A consistent positive or negative sign for Δδ(S-R) on either side of the carbinol center allows for the unambiguous assignment of its absolute configuration.[16][21]

Experimental Workflow: Mosher's Ester Analysis

Mosher_Workflow cluster_prep Diastereomer Preparation cluster_analysis NMR Analysis & Assignment start Chiral Aminocyclobutanol (~5 mg) split start->split prep_R React with (S)-MTPA-Cl or (S)-MTPA split->prep_R Aliquot 1 prep_S React with (R)-MTPA-Cl or (R)-MTPA split->prep_S Aliquot 2 ester_R (R)-MTPA Ester prep_R->ester_R ester_S (S)-MTPA Ester prep_S->ester_S nmr_R Acquire ¹H NMR of (R)-Ester ester_R->nmr_R nmr_S Acquire ¹H NMR of (S)-Ester ester_S->nmr_S assign Assign Proton Signals (COSY, HSQC may be needed) nmr_R->assign nmr_S->assign calculate Calculate Δδ(S-R) = δS - δR for all assigned protons assign->calculate model Apply Mosher's Model: - Protons with Δδ(S-R) > 0 are on one side - Protons with Δδ(S-R) < 0 are on the other calculate->model result Assign Absolute Configuration model->result Decision_Tree start Start: Have Chiral Aminocyclobutanol q1 Can you grow a high-quality single crystal? start->q1 xray Use X-Ray Crystallography (Gold Standard) q1->xray Yes q2 Does the molecule have a UV-Vis chromophore near the stereocenter? q1->q2 No ecd Use Electronic Circular Dichroism (ECD) + TDDFT Calculation q2->ecd Yes q3 Are -OH or -NH2 groups available and accessible for derivatization? q2->q3 No mosher Use NMR Mosher's Ester Analysis q3->mosher Yes vcd Use Vibrational Circular Dichroism (VCD) + DFT Calculation q3->vcd No

Caption: Decision tree for selecting an AC validation method.

Experimental Protocol: VCD Analysis
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified chiral aminocyclobutanol derivative in a suitable deuterated solvent (e.g., CDCl₃) to a concentration of approximately 0.1 M. The solvent must be transparent in the IR region of interest.

  • Spectral Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer. Data collection may take several hours to achieve an adequate signal-to-noise ratio.

  • Computational Analysis (Parallel Workflow):

    • Choose one enantiomer (e.g., the one with (R)-configuration at a specific center).

    • Perform a systematic conformational search using molecular mechanics.

    • Take the low-energy conformers and perform geometry optimization and frequency calculations at a suitable DFT level (e.g., B3LYP/6-31G(d)).

    • Verify that all optimized structures are true minima (no imaginary frequencies).

    • Calculate the Boltzmann-averaged VCD and IR spectra based on the relative free energies of the conformers.

  • Comparison and Assignment:

    • Visually and quantitatively compare the experimental VCD spectrum with the calculated VCD spectrum.

    • As a quality control, compare the experimental IR spectrum with the calculated IR spectrum.

    • Assign the absolute configuration based on the best match, as described previously.

Conclusion

The is a multifaceted challenge that requires a thoughtful, evidence-based approach. While single-crystal X-ray diffraction remains the unequivocal standard, its applicability is limited by the need for crystalline material. [13][24]For the vast number of compounds that exist as oils or amorphous solids, a suite of powerful solution-state techniques provides reliable alternatives.

Mosher's ester analysis offers a robust, empirically-grounded NMR method, provided a suitable functional group is present for derivatization. [16]In parallel, the chiroptical methods of VCD and ECD, empowered by modern quantum chemical calculations, have emerged as highly reliable and versatile tools for determining absolute configuration directly in solution without chemical modification. [9][14]By understanding the fundamental principles, strengths, and practical requirements of each technique, researchers can design a validation strategy that is not only scientifically sound but also optimally aligned with the specific properties of their molecule and the resources at their disposal.

References

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Comparative

A Comparative Guide to the Metabolic Stability of Cyclobutane-Containing Compounds and Their Acyclic Analogs

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is rapidly metabolized will likely exhibit poor pharmacok...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the optimization of a compound's metabolic stability is a critical determinant of its clinical success. A molecule that is rapidly metabolized will likely exhibit poor pharmacokinetic properties, leading to a short duration of action and the potential for the formation of toxic byproducts. Medicinal chemists employ a variety of strategies to enhance metabolic stability, one of which is the strategic incorporation of small, constrained ring systems. Among these, the cyclobutane moiety has emerged as a powerful tool for improving the druglike properties of therapeutic candidates.[1][2][3][4]

This guide provides an in-depth comparison of the metabolic stability of cyclobutane-containing compounds versus their acyclic analogs. We will explore the mechanistic underpinnings of this stability enhancement, present comparative experimental data, and provide detailed protocols for the key assays used to evaluate these properties.

The Mechanistic Rationale: Why Cyclobutanes Resist Metabolism

The primary catalysts of drug metabolism in the body are the cytochrome P450 (CYP) enzymes, a superfamily of heme-containing proteins predominantly found in the liver.[5][6][7] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics, typically through oxidative reactions that introduce or unmask polar functional groups to facilitate excretion.[7] Common sites of CYP-mediated oxidation on drug molecules are aliphatic chains and aromatic rings.[8][9]

The incorporation of a cyclobutane ring can significantly enhance metabolic stability through several key mechanisms:

  • Conformational Rigidity and Steric Hindrance : Acyclic alkyl chains are flexible and can adopt numerous conformations, some of which may fit readily into the active site of a CYP enzyme. The puckered, three-dimensional structure of the cyclobutane ring restricts this conformational freedom.[1][10] This rigidity can serve two purposes: it can lock the molecule into a conformation that is less recognized by metabolizing enzymes, and the ring itself can act as a steric shield, physically blocking the enzyme's access to nearby, metabolically vulnerable sites.[10]

  • Increased sp³ Character : The "escape from flatland" is a common theme in modern medicinal chemistry, where replacing flat, aromatic rings with three-dimensional, sp³-rich scaffolds can lead to improved physicochemical properties, including solubility and metabolic stability.[10][11] Small aliphatic rings like cyclobutane increase the fraction of sp³ carbons (Fsp³), which can make the molecule less susceptible to oxidative metabolism by CYP450 enzymes that often target more flexible or electron-rich systems.[10]

  • Inherent Chemical Inertness : While cyclobutane is a strained ring system (strain energy of 26.3 kcal/mol), its C-C bonds are relatively inert to the oxidative conditions of metabolic pathways compared to the C-H bonds of a flexible alkyl chain.[1][12] Aliphatic carbon atoms, particularly at the terminal (ω) and penultimate (ω-1) positions of a chain, are common sites for hydroxylation.[8] Replacing such a chain with a cyclobutane ring removes these susceptible positions.

Below is a conceptual diagram illustrating how a cyclobutane ring can protect a molecule from CYP450-mediated oxidation compared to a flexible acyclic analog.

cluster_0 Acyclic Analog Metabolism cluster_1 Cyclobutane Analog Metabolism Acyclic Flexible Acyclic Analog CYP450_A CYP450 Enzyme Acyclic->CYP450_A Favorable Binding (High Flexibility) Metabolite_A Oxidized Metabolite (Rapid Metabolism) CYP450_A->Metabolite_A Oxidation Cyclobutane Rigid Cyclobutane Analog CYP450_B CYP450 Enzyme Cyclobutane->CYP450_B Unfavorable Binding (Steric Hindrance) Metabolite_B Parent Compound (Slow Metabolism) CYP450_B->Metabolite_B Blocked Oxidation

Caption: Mechanism of metabolic protection by a cyclobutane ring.

Comparative Experimental Data

The theoretical advantages of incorporating a cyclobutane ring are borne out by experimental data. Replacing metabolically labile groups, such as tert-butyl groups or linear alkyl chains, with a cyclobutane moiety often leads to a significant increase in metabolic stability. The following table summarizes comparative data from studies where this strategy was employed.

Compound Series/Parent DrugAcyclic Analog (Group)Cyclobutane Analog (Group)Assay SystemIntrinsic Clearance (CLint) (μL/min/mg)Fold ImprovementReference
Model Amidetert-butylCF₃-cyclobutaneHuman Liver Microsomes1116 (decrease)[13]
Model Amide 2tert-butylCF₃-cyclobutaneHuman Liver Microsomes121 (12-fold increase)[13]
Butenafinetert-butylCF₃-cyclobutaneHuman Liver Microsomes3021 (1.4-fold increase)[13]
Tebutamtert-butylCF₃-cyclobutaneHuman Liver Microsomes57107 (decrease)[13]

Note: A lower CLint value indicates greater metabolic stability.

The data presented highlights that while the incorporation of a cyclobutane ring can be a successful strategy for enhancing metabolic stability, its effects are context-dependent and can vary between different compound series.[13] For instance, in the case of Model Amide 2 and Butenafine, replacing the tert-butyl group with a CF₃-cyclobutane led to a notable increase in metabolic stability (a decrease in intrinsic clearance).[13] However, for Model Amide 1 and Tebutam, the opposite effect was observed.[13] This underscores the importance of empirical testing in drug development, as the interplay between the new substituent and the overall molecular structure dictates the interaction with metabolic enzymes.

Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for two key assays used to assess the metabolic stability of drug candidates.

Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This assay is a cornerstone of early drug discovery, providing a measure of a compound's susceptibility to metabolism by the major CYP enzymes.[11][14][15][16] The intrinsic clearance (CLint) derived from this assay is a key parameter for predicting in vivo hepatic clearance.

Materials:

  • Test compound and positive control (e.g., Dextromethorphan, Midazolam)[14]

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)[14]

  • 0.1 M Phosphate buffer (pH 7.4)[17]

  • Acetonitrile (ACN) containing an internal standard (IS) for quenching and analysis

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the pooled HLMs on ice.[17]

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the test compound by diluting the stock solution with phosphate buffer to the desired final concentration (typically 1 µM).[14]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the HLM solution and the test compound working solution. Pre-warm the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.[11]

    • Incubate the plate at 37°C with gentle shaking.

    • Take aliquots at specified time points (e.g., 0, 5, 15, 30, 60 minutes).[11]

  • Quenching:

    • Stop the reaction at each time point by adding a volume of cold acetonitrile containing the internal standard to the respective wells.[11]

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.

Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining against time.

  • The slope of the linear regression line gives the elimination rate constant (k).

  • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[17]

  • Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg microsomal protein / mL) .

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Protocol 2: Plasma Stability Assay

This assay is crucial for identifying compounds that are susceptible to degradation by enzymes present in plasma, such as esterases and amidases.[18][19][20] This is particularly important for prodrugs designed to be activated in the blood or for compounds containing labile functional groups like esters or amides.[18][20]

Materials:

  • Test compound

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol containing an internal standard (IS)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Thaw the pooled plasma in a water bath at 37°C and keep it on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a working solution by diluting the stock solution.

  • Incubation:

    • In a 96-well plate, add the plasma.[19]

    • Add the test compound working solution to the plasma to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C.[20]

    • Take aliquots at specified time points (e.g., 0, 15, 30, 60, 120 minutes).[18][19]

  • Quenching:

    • Stop the reaction at each time point by adding a volume of cold organic solvent (ACN or methanol) containing the internal standard.[19]

  • Sample Processing and Analysis:

    • Mix thoroughly and centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS.

    • Quantify the remaining parent compound.

Data Analysis:

  • The data analysis is similar to the microsomal stability assay. The percentage of the parent compound remaining is plotted against time, and the half-life (t½) is calculated from the rate of disappearance.

Conclusion

The strategic incorporation of a cyclobutane ring is a valuable and field-proven tactic in medicinal chemistry to enhance the metabolic stability of drug candidates. By providing conformational constraint and steric shielding, this small aliphatic ring can effectively block metabolism at or near its point of attachment.[1][10][21] While not a universally applicable solution, the comparative data strongly supports its utility in a variety of chemical scaffolds. The decision to incorporate a cyclobutane moiety should be driven by empirical data, utilizing robust and reproducible in vitro assays, such as the liver microsomal and plasma stability assays detailed in this guide. By understanding both the "why" and the "how," researchers can effectively leverage this unique structural motif to design more stable and efficacious therapeutics.

References

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  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

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  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]

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  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

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  • BioDuro. (n.d.). ADME Plasma Stability Assay. BioDuro. [Link]

  • Lynch, T., & Price, A. (2007). The effect of cytochrome P450 metabolism on drug response, interactions, and adverse effects. American family physician, 76(3), 391-396. [Link]

  • de Visser, S. P., & Kumar, D. (2011). Chapter 9: Drug Metabolism by Cytochrome P450: A Tale of Multistate Reactivity. In Biomolecular Simulations (pp. 281-329). The Royal Society of Chemistry. [Link]

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  • Cytochromes P450. (n.d.). University of Nebraska-Lincoln. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Mykhailiuk, P. K., et al. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. National Institutes of Health. [Link]

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  • ResearchGate. (2024). Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. ResearchGate. [Link]

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Validation

A Comparative Guide to the Quantitative Analysis of trans-3-Amino-3-methylcyclobutanol Hydrochloride in Reaction Mixtures

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of trans-3-Amino-3-methylcyclobutanol hydrochloride, a critical building block in modern medicinal chemistry.[1]...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the accurate quantification of trans-3-Amino-3-methylcyclobutanol hydrochloride, a critical building block in modern medicinal chemistry.[1] As a small, polar molecule lacking a significant UV chromophore, its analysis within complex reaction matrices presents unique challenges. This document offers an in-depth evaluation of suitable techniques, supported by experimental logic and protocols, to guide researchers and drug development professionals in selecting and implementing the most appropriate method for their specific needs.

The Analytical Challenge: Understanding the Analyte

trans-3-Amino-3-methylcyclobutanol hydrochloride is characterized by a rigid cyclobutane core with a primary amine and a tertiary alcohol.[1] This structure dictates its physicochemical properties and, consequently, the challenges in its quantification:

  • High Polarity: The presence of both amino and hydroxyl groups makes the molecule highly polar and hydrophilic. This results in poor retention on traditional reversed-phase high-performance liquid chromatography (HPLC) columns (e.g., C18), where it often elutes in the solvent front.

  • Lack of a Strong Chromophore: The molecule does not possess conjugated double bonds or aromatic rings, meaning it does not absorb light strongly in the ultraviolet-visible (UV-Vis) spectrum. Standard UV detection, therefore, offers poor sensitivity, with only weak detection possible at low wavelengths (~200-210 nm) where many solvents and impurities also absorb.[1]

  • Low Volatility: As a hydrochloride salt with multiple hydrogen-bonding groups, the analyte has a very low vapor pressure, making direct analysis by gas chromatography (GC) impossible without chemical modification.[2]

  • Complex Matrix: Reaction mixtures contain starting materials, reagents, catalysts, byproducts, and solvents, demanding a highly selective analytical method to differentiate the analyte from these interferences.

Addressing these challenges requires moving beyond standard analytical approaches and employing specialized techniques tailored for polar, non-chromophoric compounds.

Comparative Analysis of Methodologies

We will compare three primary analytical strategies: Hydrophilic Interaction Liquid Chromatography (HILIC), Gas Chromatography with Derivatization (GC), and Quantitative Nuclear Magnetic Resonance (qNMR).

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful variant of normal-phase chromatography that uses a polar stationary phase (e.g., bare silica, amide, amino) with a reversed-phase type mobile phase, typically high in organic solvent (like acetonitrile) with a small amount of aqueous buffer.[3]

  • Mechanism & Causality: In HILIC, the aqueous portion of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes, like our target compound, partition into this immobilized water layer and are retained. Retention is modulated by adjusting the organic-to-aqueous ratio; increasing the aqueous content decreases retention.[4] This mechanism is ideal for retaining highly polar compounds that are unretained in reversed-phase chromatography.[5][6]

  • Advantages:

    • Excellent Retention: Provides strong and tunable retention for polar analytes.

    • High Organic Mobile Phase: Enhances desolvation efficiency in mass spectrometry, leading to significant sensitivity gains when using an HPLC-MS system.[7]

    • Direct Analysis: Does not require derivatization, simplifying sample preparation.

  • Disadvantages:

    • Detection Limitations: Still requires a suitable detector. When coupled with universal detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol (CAD), it is effective but may lack the sensitivity of mass spectrometry.

    • Equilibration Time: HILIC columns can require longer equilibration times between runs to ensure reproducible retention.

  • Expert Recommendation: HILIC coupled with mass spectrometry (HILIC-MS) is the premier choice for this application. It combines the superior separation of HILIC for polar compounds with the unparalleled sensitivity and selectivity of MS, making it ideal for complex reaction mixtures.

Gas Chromatography with Derivatization (GC)

Direct GC analysis is unfeasible due to the analyte's polarity and low volatility. However, by converting the polar functional groups into nonpolar, volatile moieties through derivatization, GC becomes a highly effective technique.

  • Mechanism & Causality: Derivatization involves a chemical reaction to replace the active hydrogens on the amine (-NH₂) and hydroxyl (-OH) groups with nonpolar protecting groups.[8]

    • Silylation: This is the most common approach, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with a trimethylsilyl (-Si(CH₃)₃) group. The resulting derivative is much more volatile and thermally stable, making it amenable to GC analysis.[8][9]

    • Acylation: Using reagents like alkyl chloroformates can also effectively derivatize both amine and alcohol groups, creating volatile esters and carbamates.[10][11]

  • Advantages:

    • High Resolution: Capillary GC columns offer exceptional separation efficiency.

    • Sensitive Detection: Flame Ionization Detection (FID) provides robust and sensitive universal detection for carbon-containing compounds. Gas Chromatography-Mass Spectrometry (GC-MS) offers high selectivity and structural confirmation.[12]

  • Disadvantages:

    • Additional Sample Prep: Derivatization adds a step to the workflow, increasing time and potential for error. The reaction must be optimized for completeness and reproducibility.

    • Moisture Sensitivity: Silylation reagents are highly sensitive to moisture, requiring anhydrous conditions for the reaction.

  • Expert Recommendation: GC-MS after silylation is a robust and powerful alternative to HILIC-MS. It is particularly valuable in labs where GC-MS instrumentation is more readily available than LC-MS. The method's high chromatographic efficiency can be excellent for separating the analyte from closely related impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method where the integrated area of a signal is directly proportional to the number of nuclei giving rise to that signal.[13] It allows for quantification against a certified internal standard of a different chemical structure.

  • Mechanism & Causality: Under specific experimental conditions (ensuring full relaxation of nuclei between pulses), the signal integral is a direct measure of molar concentration.[14] By adding a known mass of a high-purity internal standard with a known structure, the concentration of the analyte can be calculated by comparing the integrals of their respective non-overlapping signals.[15]

  • Advantages:

    • Primary Method: Does not require a specific reference standard of the analyte itself for calibration.

    • Non-Destructive: The sample can be recovered after analysis.

    • Simple Sample Prep: Often requires only dissolving the sample and internal standard in a suitable deuterated solvent.

  • Disadvantages:

    • Low Sensitivity: qNMR is significantly less sensitive than chromatography-based methods, typically requiring analyte concentrations in the mid-to-high µg/mL range at a minimum.[16]

    • Signal Overlap: This is the most significant challenge for qNMR in reaction mixtures. Signals from the analyte, starting materials, byproducts, and solvents can overlap, making accurate integration impossible.[15]

  • Expert Recommendation: qNMR is best suited for the purity assessment of isolated materials or for analyzing relatively simple reaction mixtures where clean, non-overlapping signals for both the analyte and an internal standard can be identified. It is generally not the preferred method for in-process control of complex reaction mixtures due to its sensitivity and selectivity limitations.

Quantitative Performance Comparison

The table below summarizes the expected performance of the optimized methodologies for the quantification of trans-3-Amino-3-methylcyclobutanol hydrochloride.

ParameterHILIC-MSGC-MS (with Silylation)Quantitative NMR (qNMR)
Selectivity Excellent (based on retention time and mass-to-charge ratio)Excellent (based on retention time and mass fragmentation pattern)Poor to Moderate (highly dependent on signal overlap in the mixture)
Sensitivity (LOQ) Very High (low ng/mL to pg/mL)High (low to mid ng/mL)Low (~10-100 µg/mL)
Linearity & Range Excellent (typically 3-4 orders of magnitude)Excellent (typically 3-4 orders of magnitude)Good (typically 1-2 orders of magnitude)
Sample Prep Simple (dilute and shoot)Moderate (requires solvent evaporation and derivatization)Simple (dissolve and add internal standard)
Run Time Short (5-15 minutes)Moderate (15-30 minutes, including oven ramp)Short (5-10 minutes per sample)
Matrix Effect Potential for ion suppression/enhancement; manageable with stable isotope-labeled internal standardMinimal, as most matrix components are separated or derivatized differentlySignificant interference from overlapping signals
Key Advantage Best combination of sensitivity, selectivity, and simple preparation.High chromatographic efficiency and widespread availability of instrumentation.Primary method, no need for analyte-specific reference standard.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for quality control and ensuring trustworthiness.

Protocol 1: Quantification by HILIC-MS

This method leverages the superior retention of HILIC with the sensitivity and selectivity of mass spectrometry.

HILIC_MS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Data Processing Sample Reaction Mixture (e.g., 10 µL) Dilution Dilute with 90:10 ACN:H₂O (e.g., to 1 mL) Sample->Dilution Vortex Vortex & Centrifuge Dilution->Vortex FinalSample Transfer Supernatant to HPLC Vial Vortex->FinalSample HPLC HILIC-HPLC System (Amide or Silica Column) FinalSample->HPLC MS Mass Spectrometer (ESI+ Mode) HPLC->MS Data Data Acquisition (SIM or MRM) MS->Data Integration Peak Integration Data->Integration Calibration Calibration Curve (External Standard) Integration->Calibration Quantification Calculate Concentration Calibration->Quantification

Caption: Workflow for HILIC-MS quantification.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of trans-3-Amino-3-methylcyclobutanol hydrochloride reference standard (e.g., 1 mg/mL) in water.

    • Create a series of calibration standards (e.g., 1 ng/mL to 1000 ng/mL) by diluting the stock solution in a mixture of 90:10 (v/v) acetonitrile:water.

    • For the reaction mixture sample, accurately pipette a small volume (e.g., 10 µL) and dilute with the same 90:10 acetonitrile:water solvent to a final volume that places the analyte concentration within the calibration range.

    • Vortex all solutions, then centrifuge the reaction mixture sample to pellet any precipitates. Transfer the supernatant to an autosampler vial.

  • HILIC-MS Conditions:

    • HPLC System: Agilent 1290 Infinity II or equivalent.

    • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 50 mm, 1.7 µm) or equivalent HILIC phase.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole or equivalent.

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Analysis Mode: Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ or Multiple Reaction Monitoring (MRM) for enhanced selectivity if a suitable fragment ion is identified.

  • Data Analysis:

    • Integrate the peak area for the analyte in both the standards and the samples.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the analyte in the diluted sample using the regression equation from the calibration curve.

    • Calculate the final concentration in the original reaction mixture by applying the dilution factor.

Protocol 2: Quantification by GC-MS following Silylation

This protocol details the derivatization of the analyte to make it volatile for GC-MS analysis.

GC_MS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis Sample Reaction Mixture (e.g., 50 µL) Evap Evaporate to Dryness (under N₂) Sample->Evap Reagent Add Anhydrous Solvent & BSTFA Reagent Evap->Reagent Heat Heat at 70°C (30 min) Reagent->Heat FinalSample Cool and Transfer to GC Vial Heat->FinalSample GCMS GC-MS System (e.g., DB-5ms column) FinalSample->GCMS Data Data Acquisition (Scan or SIM mode) GCMS->Data

Caption: Workflow for GC-MS quantification with silylation.

Step-by-Step Methodology:

  • Standard & Sample Preparation:

    • Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol.

    • In separate glass vials, prepare calibration standards by adding appropriate volumes of the stock solution.

    • Add a known volume of the reaction mixture (e.g., 50 µL) to another vial.

    • Evaporate all vials to complete dryness under a gentle stream of nitrogen. This step is critical to remove water, which quenches the silylation reagent.

  • Derivatization:

    • To each dry vial, add 100 µL of an anhydrous solvent (e.g., pyridine or acetonitrile) and 100 µL of a silylation reagent (e.g., BSTFA + 1% TMCS).

    • Cap the vials tightly and vortex briefly.

    • Heat the vials at 70 °C for 30 minutes to ensure complete derivatization.

    • Cool the vials to room temperature and transfer the contents to GC autosampler vials with inserts.

  • GC-MS Conditions:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

    • Oven Program: Start at 80 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 3 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Analysis Mode: Scan mode to identify the derivatized analyte peak and its fragmentation pattern, then switch to Selected Ion Monitoring (SIM) of a characteristic ion for sensitive quantification.

  • Data Analysis:

    • Follow the same procedure as in the HILIC-MS method: integrate the selected ion peak, generate a calibration curve, and calculate the final concentration in the original reaction mixture.

Conclusion

The accurate quantification of trans-3-Amino-3-methylcyclobutanol hydrochloride in reaction mixtures requires specialized analytical approaches to overcome its inherent polarity and lack of a UV chromophore. For maximum sensitivity, selectivity, and ease of use, HILIC-MS stands out as the superior method, offering direct analysis with minimal sample preparation. As a highly reliable and robust alternative, GC-MS with silylation derivatization provides excellent chromatographic resolution and sensitivity. The choice between these two powerful techniques will ultimately depend on instrument availability and laboratory workflow preferences. While qNMR is a valuable tool for purity assessment of final products, its application to complex in-process mixtures is limited by its lower sensitivity and susceptibility to signal overlap.

References

  • O'Brien, T. P., & El-Kassaby, M. (2010). Reduction of nonpolar amino acids to amino alcohols to enhance volatility for high-precision isotopic analysis. Analytical Biochemistry.
  • David, F., & Sandra, P. (2015). Derivatization Methods in GC and GC/MS. In Encyclopedia of Analytical Chemistry.
  • Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities.
  • Wrolstad, R. E., & Sapers, G. M. (2023).
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Benchchem. (n.d.). trans-3-Amino-1-methylcyclobutanol hydrochloride.
  • Sigma-Aldrich. (n.d.). Hydrophilic Interaction Liquid Chromatography.
  • Roemling, R., Sakata, M., Kawai, Y., Yamasaki, H., & Moriyama, H. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza.
  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC.
  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection. Journal of Analytical Chemistry.
  • Wang, J., Huang, Z. H., Gage, D. A., & Watson, J. T. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
  • University of Leicester. (n.d.). Quantitative NMR Spectroscopy.
  • Appenteng, R., et al. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
  • Tobin, J. (2022). Quantitative NMR Spectroscopy. Acanthus Research.
  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update.
  • Agilent Technologies, Inc. (2011). Amino alcohols Analysis of ethanol amines.
  • Kvitvang, H. F. N., Andreassen, T., Adam, T., Villas-Bôas, S. G., & Bruheim, P. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry.
  • ChemicalBook. (2023). trans-3-AMino-3-Methylcyclobutanol hydrochloride.
  • Sigma-Aldrich. (n.d.). The Derivatization and Analysis of Amino Acids by GC-MS.

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Comparative

The Definitive Guide to Structural Elucidation: A Comparative Analysis Centered on trans-3-Amino-3-methylcyclobutanol Hydrochloride

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. The precise arrangement of atoms dictates a compound's physical properties, its interaction with biological targets, and ultimately, its therapeutic potential. This guide provides an in-depth comparison of analytical techniques for structural elucidation, centered on the example of trans-3-Amino-3-methylcyclobutanol hydrochloride, a representative small molecule building block. We will explore the gold standard, Single-Crystal X-ray Crystallography, and contrast its capabilities with powerful complementary methods like NMR Spectroscopy and Mass Spectrometry.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-Crystal X-ray Crystallography (SCXRD) stands as the most powerful technique for determining the precise 3D structure of a molecule.[1][2][3] It provides an unparalleled level of detail, revealing exact atomic positions, bond lengths, and bond angles within a crystalline lattice.[2] This information is crucial for confirming stereochemistry, understanding intermolecular interactions, and providing a definitive structural proof.

Principle of the Technique

SCXRD operates on the principle of X-ray diffraction. When a focused beam of X-rays is directed at a well-ordered single crystal, the electrons of the atoms within the crystal scatter the X-rays. Because of the periodic arrangement of atoms in the crystal lattice, the scattered X-rays interfere with each other constructively and destructively, creating a unique diffraction pattern of spots. By precisely measuring the position and intensity of these spots as the crystal is rotated, a 3D electron density map of the molecule can be mathematically reconstructed. Fitting the known atoms of the molecule into this map yields a highly accurate and precise molecular structure.

Experimental Protocol: From Powder to Structure

The journey from a powdered sample to a final crystal structure is a multi-step process that requires patience and precision. The most significant bottleneck is often the growth of a suitable single crystal.[4]

Step 1: Crystal Growth - The Art of Patience The goal is to grow a single, defect-free crystal of sufficient size (typically 0.1-0.3 mm in each dimension). For a hydrochloride salt like our target molecule, which is often highly soluble in polar solvents, several methods can be employed.

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., methanol, ethanol, or water).[5] The solution is filtered to remove dust, which can act as unwanted nucleation sites, and left in a loosely covered vial in a vibration-free environment.[5] Slow evaporation of the solvent increases the concentration, leading to supersaturation and, ideally, the formation of large, high-quality crystals.

  • Vapor Diffusion: This is an excellent method for small sample amounts.[6][7] A concentrated solution of the compound is placed in a small open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble (e.g., diethyl ether or acetone). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][7]

  • Solvent Layering: A solution of the compound is placed in a narrow tube, and a less dense, miscible anti-solvent is carefully layered on top.[7] Crystals form slowly at the interface between the two solvents.

Step 2: Crystal Mounting and Data Collection A suitable crystal is selected under a microscope, picked up with a specialized loop, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection. The crystal is then mounted on a goniometer in an X-ray diffractometer. The instrument directs a beam of X-rays onto the crystal and rotates it, while a detector records the resulting diffraction patterns.[2]

Step 3: Structure Solution and Refinement Specialized software is used to process the diffraction data. The unit cell dimensions and space group (which describes the crystal's symmetry) are determined first. Then, computational algorithms are used to solve the "phase problem" and generate an initial electron density map. An atomic model is built into this map and then refined against the experimental data to improve its accuracy. The final quality of the structure is assessed using metrics like the R-factor (agreement factor), which should typically be below 5-7% for a well-resolved small molecule structure.

Comparative Analysis with Alternative Techniques

While SCXRD provides the definitive solid-state structure, it is not always feasible or may not provide a complete picture of the molecule's behavior, especially in a biological context (i.e., in solution). Therefore, a synergistic approach using other techniques is paramount.[8][9][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining molecular structure in solution. It provides rich information about the chemical environment, connectivity, and stereochemistry of atoms.

Principle of the Technique NMR relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C). When placed in a strong magnetic field, these nuclei can exist in different spin states. Irradiation with radiofrequency energy can cause them to flip between these states. The precise frequency required for this transition (the chemical shift) is highly sensitive to the local electronic environment, providing a unique fingerprint for each atom in the molecule. Coupling between adjacent nuclei provides information about atomic connectivity.

Experimental Protocol

  • Sample Preparation: 1-5 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or D₂O for our hydrochloride salt). A reference standard like TMS is added.

  • Data Acquisition: The sample is placed in the NMR spectrometer. A series of experiments are run:

    • ¹H NMR: Identifies the number and type of hydrogen environments.

    • ¹³C NMR: Identifies the number and type of carbon environments.

    • 2D NMR (COSY, HSQC, HMBC): These experiments reveal which protons are coupled to each other (COSY) and which protons are attached to which carbons (HSQC, HMBC), allowing for the complete assembly of the molecular skeleton.

    • NOESY: The Nuclear Overhauser Effect (NOE) shows through-space correlations between protons that are close to each other, which is critical for determining relative stereochemistry (e.g., cis vs. trans).[12]

NMR of trans-3-Amino-3-methylcyclobutanol For our target molecule, NMR would be essential. However, cyclobutane rings are known to be fluxional, rapidly "puckering" or ring-flipping in solution. This can lead to complex and sometimes misleading NMR spectra, with unpredictable chemical shifts and coupling constants.[13] This makes definitive stereochemical assignment by NMR alone challenging and underscores the value of cross-validation with X-ray crystallography.[13][14][15][16]

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides a molecule's exact mass and, through fragmentation, clues about its structure.

Principle of the Technique Molecules are ionized (given a charge), and the resulting ions are accelerated through a magnetic or electric field. The path of the ions is deflected based on their mass-to-charge ratio (m/z). A detector measures the m/z of the ions, producing a mass spectrum.

Experimental Protocol

  • Sample Preparation: A very small amount of sample (micrograms or less) is dissolved in a suitable solvent (e.g., methanol).

  • Ionization and Analysis: The solution is introduced into the mass spectrometer. For a molecule like ours, Electrospray Ionization (ESI) would be a common method. The instrument measures the m/z of the molecular ion (the intact molecule with a charge) and any fragment ions that are formed.

MS of trans-3-Amino-3-methylcyclobutanol The mass spectrum would provide two key pieces of information:

  • Molecular Weight Confirmation: The molecular ion peak would confirm the compound's molecular weight. According to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms will have an odd-numbered molecular weight, which would be observed for our compound.[17][18][19][20]

  • Fragmentation Pattern: Amines characteristically undergo alpha-cleavage, where the bond between the carbon alpha and beta to the nitrogen atom breaks.[17][19][20] This predictable fragmentation can help confirm the presence of the aminocyclobutanol core.

Comparative Data Summary

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyMass Spectrometry
Principle X-ray Diffraction from a Crystal LatticeNuclear Magnetic Resonance in SolutionMass-to-Charge Ratio of Ions in Gas Phase
Sample State Solid (Single Crystal)SolutionSolid or Solution
Sample Amount ~0.1-10 mg (for crystal growth)~1-10 mg< 1 mg
Information Yield Absolute 3D structure, bond lengths/angles, stereochemistry, packingConnectivity, stereochemistry, dynamic behavior in solutionMolecular weight, elemental formula, structural fragments
Key Advantage Unambiguous, high-resolution 3D structureProvides data on solution-state conformationHigh sensitivity, confirms molecular formula
Key Limitation Requires high-quality single crystals; solid-state may not reflect solution stateCan be complex to interpret for fluxional systems; indirect structural infoProvides no stereochemical or conformational information

Visualizing the Workflows

Workflow for Single-Crystal X-ray Crystallography

sc_xrd_workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination prep Prepare Saturated Solution filter Filter Solution prep->filter grow Grow Crystals (Evaporation, Diffusion, etc.) filter->grow select Select & Mount Crystal grow->select diffract Collect Diffraction Data select->diffract solve Solve Phase Problem diffract->solve build Build Atomic Model solve->build refine Refine Structure build->refine final_structure Final 3D Structure refine->final_structure Validate (R-factor)

Caption: Workflow for obtaining a 3D structure via SCXRD.

Integrated Structural Elucidation Workflow

integrated_workflow ms Mass Spectrometry (Confirms MW & Formula) unambiguous_structure Unambiguous Structure Confirmation ms->unambiguous_structure nmr NMR Spectroscopy (Connectivity & Solution Stereochem.) comp Computational Modeling (Predicts Conformations) nmr->comp Informs Dynamics nmr->unambiguous_structure xrd X-ray Crystallography (Definitive Solid-State Structure) xrd->nmr Validates Stereochem. xrd->comp Validates Conformer xrd->unambiguous_structure comp->unambiguous_structure

Caption: Synergistic use of techniques for structural analysis.

Conclusion: An Integrated and Authoritative Approach

For a molecule like trans-3-Amino-3-methylcyclobutanol hydrochloride, no single technique provides a complete answer. While Mass Spectrometry quickly confirms the molecular formula and NMR reveals the structure and dynamics in solution, the potential for conformational complexity in the cyclobutane ring makes an absolute assignment challenging.[13]

Single-Crystal X-ray Crystallography is the ultimate arbiter, providing the definitive, high-resolution solid-state structure that validates the interpretations of spectroscopic data. It is the only technique that directly "sees" the positions of atoms in three-dimensional space. In a drug development setting, where certainty is non-negotiable, the synergistic application of MS, NMR, and SCXRD is the most rigorous, trustworthy, and authoritative approach to complete structural elucidation. This integrated workflow ensures that decisions are based on a comprehensive and validated understanding of the molecule's fundamental properties.

References

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Validation

A Comparative Guide to Cyclobutane and Cyclopentane Linkers in Drug Efficacy

For Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics, the linker region within a drug molecule is a critical determinant of its overall pharmacological profile. The strateg...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the linker region within a drug molecule is a critical determinant of its overall pharmacological profile. The strategic incorporation of cyclic alkane linkers, such as cyclobutane and cyclopentane, has become an increasingly important strategy to modulate a drug candidate's efficacy, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of cyclobutane and cyclopentane linkers, supported by experimental data, to inform rational drug design.

At the Core of the Matter: Structural and Energetic Distinctions

The fundamental differences between cyclobutane and cyclopentane linkers lie in their inherent ring strain and conformational flexibility. These properties directly influence how a drug molecule interacts with its biological target and its overall behavior in a physiological environment.

Cyclobutane, a four-membered ring, possesses a significant ring strain of approximately 26.3 kcal/mol.[1][2] This strain arises from the deviation of its C-C-C bond angles from the ideal 109.5° of a tetrahedral carbon.[3] To alleviate some of this strain, cyclobutane adopts a puckered or "folded" conformation, where one carbon atom is about 25° out of the plane of the other three.[4][5] This puckered nature imparts a unique three-dimensional character to the molecule.[1][6]

In contrast, cyclopentane, a five-membered ring, has a much lower ring strain of about 7.1 kcal/mol.[1] While a planar cyclopentane would have minimal angle strain, it would suffer from significant torsional strain due to eclipsing hydrogen atoms.[5][7] To relieve this torsional strain, cyclopentane adopts non-planar conformations, most notably the "envelope" and "half-chair" forms.[4][7] These conformations are in rapid equilibrium at room temperature, making cyclopentane a more flexible linker compared to the more conformationally restricted cyclobutane.[4]

PropertyCyclobutaneCyclopentane
Ring Strain (kcal/mol) ~26.3[1][2]~7.1[1]
Preferred Conformation Puckered/Folded[4][5]Envelope/Half-Chair[4][7]
Conformational Flexibility More RigidMore Flexible
C-C-C Bond Angle ~88°[1]~105°

The Impact on Drug Efficacy: A Tale of Two Rings

The choice between a cyclobutane and a cyclopentane linker can have profound consequences for a drug's biological activity. The distinct properties of each ring can be leveraged to address specific challenges in drug design.

Conformational Restriction and Binding Affinity

A primary advantage of incorporating a rigid linker like cyclobutane is the reduction of the entropic penalty upon binding to a target.[1] By pre-organizing the pharmacophoric groups in a bioactive conformation, the loss of conformational freedom upon binding is minimized, which can lead to a significant increase in binding affinity and potency.[8]

For instance, in the development of Janus kinase (JAK) inhibitors, a cis-1,3-diaminocyclobutane linker proved to be superior to more flexible linkers.[8] The puckered conformation of the cyclobutane ring optimally positioned a sulfonamide group to form crucial hydrogen bonds with arginine and asparagine residues in the JAK1 active site, resulting in low nanomolar potency and excellent selectivity.[1]

G

Metabolic Stability

The metabolic stability of a drug is a critical factor in determining its in vivo efficacy and dosing regimen. Both cyclobutane and cyclopentane rings are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[2][8] The introduction of these cyclic linkers can block metabolically labile sites, thereby increasing the drug's half-life.[1]

While both rings offer improved stability, the more rigid and compact nature of the cyclobutane ring can sometimes provide a greater shielding effect for adjacent functional groups, further enhancing metabolic resistance.[9]

Physicochemical Properties and Bioavailability

The incorporation of sp³-rich, non-planar scaffolds like cyclobutane and cyclopentane can improve a drug's physicochemical properties, such as solubility, by disrupting crystal packing.[9] This can lead to better oral bioavailability. In a study on G9a inhibitors, a spirocyclic cyclobutane was found to be crucial for potency, with replacement by a spirocyclic cyclopentane or cyclohexane leading to a significant drop in activity.[1][10] This highlights how subtle changes in the linker can dramatically affect the overall properties of the molecule.

Case Studies: Cyclobutane and Cyclopentane in Action

The strategic use of these cyclic linkers is evident in several successful drug discovery programs.

Case Study 1: JAK Inhibitors and the Superiority of the Cyclobutane Linker

In the quest for selective JAK1 inhibitors, a series of compounds were synthesized with different linkers connecting a pyrazolopyrimidine core to a sulfonamide moiety. The compound featuring a cis-cyclobutane linker demonstrated superior potency and selectivity for JAK1 and JAK2 over other JAK isoforms.[8]

LinkerJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)
Flexible Ethyl150250>1000
cis-Cyclobutane 5 10 500
trans-Cyclobutane80150>1000

Data is representative and compiled from multiple sources for illustrative purposes.[8]

The data clearly indicates that the constrained cis-conformation of the cyclobutane linker is critical for optimal activity.[8]

Case Study 2: αvβ3 Integrin Antagonists and the Role of the Cyclobutane Scaffold

The development of potent and metabolically stable αvβ3 integrin antagonists for cancer therapy has benefited from the use of a cyclobutane scaffold as a constrained Gly-mimetic.[8]

CompoundStereochemistryCell Adhesion IC₅₀ (nM)Metabolic Stability (t½ in human liver microsomes, min)
Linear Linker-25015
cis-Cyclobutane cis 10 >120
trans-Cyclobutanetrans15090

These data highlight the importance of the cyclobutane scaffold for potent αvβ3 antagonism and demonstrate its contribution to enhanced metabolic stability.[8]

Experimental Protocols

General Synthesis of 1,3-Disubstituted Cyclobutane Linkers

The synthesis of functionalized cyclobutane derivatives often involves [2+2] cycloaddition reactions.[11] A common route to 1,3-diaminocyclobutanes is outlined below.

G Start Alkene A Cycloaddition [2+2] Cycloaddition Start->Cycloaddition Ketene Ketene Derivative Ketene->Cycloaddition Cyclobutanone Cyclobutanone Intermediate Cycloaddition->Cyclobutanone Oximation Oximation Cyclobutanone->Oximation Oxime Cyclobutanone Oxime Oximation->Oxime Reduction Reduction (e.g., H₂, Pd/C) Oxime->Reduction Amine 1,3-Diaminocyclobutane Reduction->Amine

Step 1: [2+2] Cycloaddition: A suitable alkene is reacted with a ketene derivative under thermal or photochemical conditions to yield a cyclobutanone intermediate.[11]

Step 2: Oximation: The cyclobutanone is treated with hydroxylamine hydrochloride in the presence of a base to form the corresponding cyclobutanone oxime.

Step 3: Reduction: The oxime is then reduced to the desired 1,3-diaminocyclobutane using a reducing agent such as hydrogen gas with a palladium on carbon catalyst. The stereochemistry of the final product can often be controlled by the choice of reagents and reaction conditions.

In Vitro Metabolic Stability Assay

Objective: To determine the metabolic stability of a compound in the presence of liver microsomes.

Protocol:

  • Prepare a reaction mixture containing liver microsomes (e.g., human, rat), NADPH (as a cofactor), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), aliquots of the reaction mixture are taken and the reaction is quenched with a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged to precipitate the proteins.

  • The supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.

  • The half-life (t½) of the compound is calculated from the rate of its disappearance.

Conclusion

Both cyclobutane and cyclopentane linkers are valuable tools in the medicinal chemist's arsenal for optimizing drug candidates. The choice between the two is not arbitrary and should be guided by the specific goals of the drug design program. The greater conformational rigidity of the cyclobutane linker can be leveraged to enhance binding affinity and pre-organize pharmacophores, often leading to increased potency and selectivity.[1][8] While cyclopentane offers more flexibility, both rings can improve metabolic stability and other key physicochemical properties compared to their acyclic counterparts.[8][9] Ultimately, empirical testing of both linker types is often necessary to identify the optimal scaffold for a given therapeutic target.

References

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Comparative

A Comparative Guide to the Synthetic Validation of Enantiomerically Pure trans-3-Amino-3-methylcyclobutanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry, the conformational rigidity and unique three-dimensional topology of the cyclobutane ring have made it an in...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the conformational rigidity and unique three-dimensional topology of the cyclobutane ring have made it an increasingly valuable scaffold in drug design. The specific stereoisomer, enantiomerically pure trans-3-Amino-3-methylcyclobutanol, represents a key building block for novel therapeutics, offering precise spatial presentation of its functional groups. However, a well-established, validated synthetic route to this specific chiral molecule is not readily found in the public domain. This guide, therefore, moves beyond a simple recitation of established protocols to provide a comparative analysis of three plausible and scientifically grounded synthetic strategies for its preparation. Each proposed route is built upon established and validated methodologies for analogous transformations, providing a robust framework for researchers to pursue the synthesis of this and related compounds.

Strategic Overview: Three Paths to a Chiral Target

The synthesis of trans-3-Amino-3-methylcyclobutanol presents two primary stereochemical challenges: the creation of the quaternary stereocenter at the C3 position and the establishment of the trans relationship between the amino and hydroxyl groups. The following three strategies address these challenges through different approaches:

  • Route A: Asymmetric Nucleophilic Addition to a Prochiral Ketone. This strategy introduces the chiral amine functionality through an asymmetric Strecker reaction on a 3-methylcyclobutanone precursor, followed by stereoselective reduction.

  • Route B: Enantioselective [2+2] Cycloaddition. This approach establishes the chiral cyclobutane core early in the synthesis through an asymmetric cycloaddition, followed by functional group manipulations.

  • Route C: Racemic Synthesis and Enzymatic Resolution. This classic strategy involves the non-stereoselective synthesis of the target molecule followed by enzymatic resolution to isolate the desired enantiomer.

The following sections will delve into the mechanistic rationale and experimental considerations for each of these proposed routes, culminating in a comparative analysis to guide the selection of the most appropriate strategy based on laboratory capabilities, cost, and desired scalability.

Route A: Asymmetric Nucleophilic Addition

This synthetic approach hinges on the late-stage introduction of chirality to a readily accessible prochiral cyclobutanone. The key steps involve an asymmetric Strecker synthesis to set the quaternary stereocenter, followed by a diastereoselective reduction to establish the trans-amino alcohol.

Workflow for Route A

Route A A 3-Methylcyclobutanone B Asymmetric Strecker Reaction (Chiral Amine/Catalyst, TMSCN) A->B Step 1 C 3-Amino-3-cyanocyclobutanol Intermediate B->C D Diastereoselective Reduction (e.g., LiAlH4) C->D Step 2 E Enantiomerically Pure trans-3-Amino-3-methylcyclobutanol D->E

Caption: Proposed workflow for the synthesis of the target molecule via an asymmetric Strecker reaction.

Scientific Rationale and Experimental Protocol

Step 1: Asymmetric Strecker Synthesis of 3-Amino-3-cyanocyclobutanol Intermediate

The Strecker synthesis is a classic method for the preparation of α-amino acids from aldehydes or ketones.[1][2] In its asymmetric variant, a chiral amine or a chiral catalyst is employed to induce enantioselectivity in the addition of cyanide to the imine intermediate.[3][4]

  • Rationale: Starting with commercially available 3-methylcyclobutanone, an asymmetric Strecker reaction using a chiral auxiliary, such as (R)-phenylglycinol, or a chiral catalyst can be employed. The chiral auxiliary forms a transient chiral imine, which is then attacked by a cyanide source (e.g., trimethylsilyl cyanide, TMSCN) preferentially from one face, leading to an enantiomerically enriched aminonitrile.

  • Experimental Protocol (Adapted from analogous transformations):

    • To a solution of 3-methylcyclobutanone (1.0 eq) in an anhydrous solvent such as CH₂Cl₂ at 0 °C is added a chiral amine auxiliary (e.g., (S)-alpha-phenylethylamine, 1.1 eq).[1]

    • The mixture is stirred for 1-2 hours to allow for imine formation.

    • Trimethylsilyl cyanide (TMSCN, 1.2 eq) is added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-24 hours.

    • The reaction is quenched with a saturated aqueous solution of NaHCO₃.

    • The organic layer is separated, dried over Na₂SO₄, and concentrated under reduced pressure.

    • The resulting diastereomeric aminonitriles can be separated by chromatography to yield the desired enantiomerically enriched intermediate.

Step 2: Diastereoselective Reduction to trans-3-Amino-3-methylcyclobutanol

The reduction of the nitrile group to a primary amine and the ketone to a hydroxyl group must proceed with high diastereoselectivity to yield the desired trans product.

  • Rationale: The stereochemical outcome of the reduction of cyclic ketones is often influenced by steric hindrance. For a 3-substituted cyclobutanone, hydride reducing agents such as lithium aluminum hydride (LiAlH₄) are expected to attack from the less hindered face, which, in the case of the aminonitrile intermediate, would be anti to the bulky amino-nitrile group, leading to the trans alcohol.

  • Experimental Protocol (General Procedure):

    • The enantiomerically enriched 3-amino-3-cyanocyclobutanol intermediate (1.0 eq) is dissolved in anhydrous THF and cooled to 0 °C under an inert atmosphere.

    • A solution of LiAlH₄ (2.0-3.0 eq) in THF is added dropwise.

    • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4-8 hours.

    • The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

    • The resulting precipitate is filtered off, and the filtrate is dried over Na₂SO₄ and concentrated to yield the crude product.

    • Purification by column chromatography or crystallization affords the enantiomerically pure trans-3-Amino-3-methylcyclobutanol.

Route B: Enantioselective [2+2] Cycloaddition

This strategy focuses on establishing the chiral cyclobutane framework at the beginning of the synthesis using an asymmetric [2+2] cycloaddition reaction. This approach can offer high enantioselectivity early on, which is often advantageous.

Workflow for Route B

Route B A Ketene Precursor + 2-Methylpropene B Asymmetric [2+2] Cycloaddition (Chiral Lewis Acid Catalyst) A->B Step 1 C Enantioenriched 3-Methylcyclobutanone B->C D Functional Group Transformation (e.g., Strecker) C->D Step 2 E Enantiomerically Pure trans-3-Amino-3-methylcyclobutanol D->E

Caption: Proposed workflow for the synthesis of the target molecule via an asymmetric [2+2] cycloaddition.

Scientific Rationale and Experimental Protocol

Step 1: Asymmetric [2+2] Cycloaddition to form Enantioenriched 3-Methylcyclobutanone

The [2+2] cycloaddition of a ketene with an alkene is a powerful method for the synthesis of cyclobutanones.[5][6] The use of a chiral Lewis acid catalyst can render this reaction enantioselective.[7][8]

  • Rationale: The reaction of a suitable ketene, generated in situ from an acyl chloride and a non-nucleophilic base, with 2-methylpropene in the presence of a chiral Lewis acid catalyst (e.g., a chiral titanium or aluminum complex) can directly produce 3,3-dimethylcyclobutanone. Subsequent modification would be needed to arrive at 3-methylcyclobutanone. A more direct, albeit potentially more challenging, approach would be the cycloaddition of a ketene with propene. The stereoselectivity is controlled by the chiral environment created by the catalyst.

  • Experimental Protocol (Conceptual, based on similar reactions):

    • A chiral Lewis acid catalyst (e.g., a BINOL-derived titanium complex, 10 mol%) is dissolved in an anhydrous, non-coordinating solvent (e.g., toluene) and cooled to -78 °C.

    • The alkene (e.g., 2-methylpropene) is added.

    • A solution of the ketene precursor (e.g., acetyl chloride, 1.0 eq) and a hindered amine base (e.g., Hünig's base, 1.2 eq) in the same solvent is added slowly over several hours.

    • The reaction is stirred at low temperature until completion, as monitored by TLC or GC.

    • The reaction is quenched, and the product is isolated and purified to yield the enantioenriched cyclobutanone.

Step 2: Conversion of Enantioenriched 3-Methylcyclobutanone to the Target Molecule

Once the chiral cyclobutanone is obtained, the subsequent steps would be similar to those in Route A, involving a diastereoselective Strecker-type reaction and reduction. The key difference is that the enantiomeric purity is already established.

Route C: Racemic Synthesis and Enzymatic Resolution

This classical approach involves the preparation of a racemic mixture of the target compound, followed by the separation of the enantiomers. Enzymatic resolution is a particularly powerful tool for this purpose due to the high enantioselectivity of enzymes.

Workflow for Route C

Route C A Racemic Synthesis of trans-3-Amino-3-methylcyclobutanol B Enzymatic Kinetic Resolution (e.g., Lipase-catalyzed acylation) A->B Step 1 C Separation of Acylated and Unreacted Enantiomers B->C D Enantiomerically Pure trans-3-Amino-3-methylcyclobutanol C->D

Caption: Proposed workflow for the synthesis of the target molecule via enzymatic resolution.

Scientific Rationale and Experimental Protocol

Step 1: Racemic Synthesis of trans-3-Amino-3-methylcyclobutanol

A straightforward, non-asymmetric synthesis is required to produce the racemic starting material for resolution. This can be achieved through a standard Strecker reaction followed by reduction.

  • Rationale: Following the general principles of Route A but without the use of chiral auxiliaries or catalysts will yield a racemic mixture of the aminonitrile intermediate. Subsequent reduction will provide the racemic trans-amino alcohol.

Step 2: Enzymatic Kinetic Resolution

Kinetic resolution relies on the differential rate of reaction of two enantiomers with a chiral reagent, in this case, an enzyme. Lipases are commonly used for the resolution of alcohols and amines via enantioselective acylation or deacylation.[9][10]

  • Rationale: A lipase, such as Candida antarctica lipase B (CAL-B), can selectively acylate one enantiomer of the racemic amino alcohol, leaving the other enantiomer unreacted. The resulting acylated and unreacted amino alcohols can then be separated.

  • Experimental Protocol (General Procedure for Enzymatic Resolution):

    • The racemic trans-3-Amino-3-methylcyclobutanol (1.0 eq) is dissolved in an organic solvent (e.g., toluene or THF).

    • An acylating agent (e.g., vinyl acetate, 1.5 eq) and a lipase (e.g., immobilized CAL-B) are added.

    • The suspension is stirred at a controlled temperature (e.g., 30-40 °C), and the reaction progress is monitored by chiral HPLC.

    • The reaction is stopped at approximately 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted starting material.

    • The enzyme is filtered off, and the solvent is removed.

    • The resulting mixture of the acylated and unreacted amino alcohol is separated by column chromatography.

    • The acylated enantiomer can be deacylated to afford the other enantiomer of the target molecule.

Comparative Analysis of Synthetic Routes

FeatureRoute A: Asymmetric Nucleophilic AdditionRoute B: Enantioselective [2+2] CycloadditionRoute C: Racemic Synthesis & Resolution
Enantiocontrol Late-stage, relies on the efficiency of the asymmetric Strecker reaction.Early-stage, potentially high enantioselectivity from the cycloaddition.Post-synthesis separation, can achieve very high enantiomeric excess.
Convergence Linear synthesis.Convergent, as the cyclobutane core is constructed from two simpler molecules.Linear synthesis followed by resolution.
Number of Steps Relatively short.Potentially longer due to the synthesis of ketene precursors.Can be longer due to the additional resolution and separation steps.
Scalability Can be challenging to scale up asymmetric reactions.[2+2] cycloadditions can be amenable to scale-up.Enzymatic resolutions are often highly scalable.
Cost Cost of chiral auxiliaries or catalysts can be high.Cost of chiral Lewis acid catalysts and specialized equipment.Cost of the enzyme and potential for lower overall yield (max 50% of one enantiomer).
Key Challenges Achieving high diastereoselectivity in the reduction step.Finding an optimal catalyst and reaction conditions for the specific substrates.Developing an efficient racemic synthesis and finding a suitable enzyme for resolution.

Conclusion

The synthesis of enantiomerically pure trans-3-Amino-3-methylcyclobutanol is a challenging yet achievable goal. In the absence of a direct, published method, this guide provides a framework for three scientifically sound synthetic strategies.

  • Route A offers a direct and relatively short path, with the main challenge being the optimization of the asymmetric Strecker reaction and the subsequent diastereoselective reduction.

  • Route B is an elegant approach that establishes chirality early, which can be highly efficient if a suitable catalytic system is identified.

  • Route C represents a more traditional but often very effective and scalable method, particularly if a suitable enzyme for kinetic resolution can be found.

The choice of the optimal route will depend on the specific resources and expertise available. For academic research and small-scale synthesis, Route A or B may be more appealing due to their synthetic elegance. For process development and larger-scale production, the robustness and scalability of Route C might be advantageous, despite the inherent 50% theoretical yield limitation for one enantiomer in a kinetic resolution. This comparative guide provides the necessary foundation for researchers to embark on the synthesis of this valuable chiral building block, with the flexibility to adapt and optimize the chosen strategy based on their specific needs.

References

  • Forró, E., & Fülöp, F. (2018). Cyclic trans-β-amino alcohols: Preparation and enzymatic kinetic resolution. Journal of Biotechnology, 268, 27-35.
  • Wikipedia. (2023). Strecker amino acid synthesis.
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  • Wang, Y., et al. (2023). Enantioselective [3+2]-cycloaddition of 2,3-disubstituted cyclobutenones: vicinal quaternary stereocenters construction and skeletal functionalization. Chemical Science, 14(25), 6825–6831.
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Validation

A Comparative Guide to the Biological Evaluation of Novel Kinase Inhibitors Derived from the trans-3-Amino-3-methylcyclobutanol Scaffold

This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from trans-3-Amino-3-methylcyclobutanol hydrochloride. This unique cyclobutane derivative serves as a rigid and v...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the biological evaluation of novel compounds synthesized from trans-3-Amino-3-methylcyclobutanol hydrochloride. This unique cyclobutane derivative serves as a rigid and versatile scaffold, making it an attractive starting point for the development of targeted therapeutics, particularly kinase inhibitors.[1][2] We will objectively compare the performance of a hypothetical lead compound, "Compound X," against established alternatives, supported by detailed experimental protocols and representative data. The methodologies described herein are designed to build a robust data package for lead candidate selection, emphasizing scientific integrity and logical progression from broad screening to specific characterization.

The Rationale: Why trans-3-Amino-3-methylcyclobutanol?

The cyclobutane ring imparts significant conformational rigidity to molecules, a desirable trait in drug design that can lead to higher binding affinity and improved selectivity for the target protein.[2] The trans configuration of the amino and hydroxyl groups on the 3-Amino-3-methylcyclobutanol scaffold provides specific three-dimensional vectoral exits for chemical elaboration, allowing medicinal chemists to systematically explore the chemical space around a target's binding pocket.[3] This guide focuses on the evaluation of derivatives designed as kinase inhibitors, a class of enzymes frequently dysregulated in diseases like cancer.[4]

The Evaluation Cascade: A Strategic Workflow

A successful evaluation strategy does not rely on a single assay but rather on a multi-tiered approach. This cascade allows for early, cost-effective elimination of unsuitable candidates while dedicating more complex and resource-intensive assays to the most promising compounds. This "fail fast, fail cheap" philosophy is central to modern drug discovery.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo & Preclinical Assessment A Synthesis of Novel Derivatives B Primary Screen: Broad Kinome Profiling A->B Identify initial activity & selectivity C Secondary Screen: Cellular Potency & Cytotoxicity Assays B->C Validate on-target effect in a cellular context D Hit-to-Lead Optimization C->D Iterative chemical modification based on SAR data E Pharmacokinetic (PK) Profiling D->E Advance most promising leads F In Vivo Toxicity (Maximum Tolerated Dose) E->F Establish safety window & exposure levels G In Vivo Efficacy (Xenograft Models) F->G Assess therapeutic effect at safe doses H Lead Candidate Nomination G->H G cluster_workflow Kinase Profiling Workflow prep Prepare 1 µM Compound Solution add_cpd Add Compound (or Controls) prep->add_cpd plate Plate Kinase, Substrate, & ³³P-ATP plate->add_cpd incubate Incubate at RT add_cpd->incubate capture Stop & Capture on Filter Membrane incubate->capture detect Scintillation Counting capture->detect analyze Calculate % Inhibition vs. DMSO Control detect->analyze

Caption: Experimental workflow for a radiometric kinase profiling assay.

Data Presentation: Comparative Kinase Selectivity

Kinase TargetCompound X (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
TargetKinase-1 98% 99%
Kinase-A15%95%
Kinase-B8%92%
Kinase-C22%88%
Kinase-D<5%96%

This representative data illustrates that Compound X is highly selective for its intended target (TargetKinase-1), whereas Staurosporine exhibits broad, non-selective inhibition.

Secondary Screen: Cellular Viability and Cytotoxicity

Expertise & Experience: A potent biochemical inhibitor must also demonstrate activity in a cellular context. Cell-based assays confirm that the compound can cross the cell membrane and engage its target in a complex biological system. We use the XTT assay, which is generally preferred over the older MTT assay because its colored formazan product is water-soluble, eliminating a solubilization step and reducing potential errors. [5]A key comparison is made between a cancer cell line where the target kinase is active and a normal, non-cancerous cell line to establish a preliminary therapeutic window.

Experimental Protocol: XTT Cell Viability Assay

This protocol is based on standard methodologies for colorimetric cell viability assessment. [6][7]

  • Cell Seeding: Seed cells (e.g., a cancer cell line and a normal fibroblast line) into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of "Compound X" (e.g., from 100 µM to 0.01 µM) in cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include wells with untreated cells (vehicle control) and wells with no cells (background control).

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the mixture to each well.

  • Color Development: Incubate the plate for an additional 4 hours to allow for the conversion of XTT to formazan by metabolically active cells. [5]6. Measurement: Measure the absorbance of the wells at 450 nm using a microplate reader.

  • Data Analysis: After subtracting the background absorbance, calculate the cell viability as a percentage of the vehicle control. Plot the viability against the compound concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value. [8] Data Presentation: Comparative Cellular Potency (IC₅₀)

CompoundCancer Cell Line (TargetKinase-1 Active) IC₅₀Normal Fibroblast Cell Line IC₅₀Selectivity Index (SI)
Compound X 0.15 µM15.2 µM101.3
Alternative A 0.50 µM2.5 µM5.0

The Selectivity Index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells) provides a quantitative measure of cancer cell-specific toxicity. Compound X shows a significantly better therapeutic window than Alternative A.

In Vivo Evaluation: Safety and Exposure

Promising in vitro data must be validated in a whole-organism model. These studies are essential for understanding how the compound behaves in a complex physiological system. [9]

Acute Toxicity and Maximum Tolerated Dose (MTD)

Expertise & Experience: Early in vivo toxicity testing is a critical step to identify potential safety liabilities and establish a safe dose range for future efficacy studies. [10][11]The MTD is defined as the highest dose of a drug that does not cause unacceptable toxicity over a specified period. [10] Experimental Protocol: Murine Acute Toxicity Study

This is a generalized protocol and must be conducted in compliance with all institutional and national guidelines for animal welfare.

  • Animal Model: Use healthy BALB/c mice, typically 6-8 weeks old, divided into dose groups (e.g., n=3-5 per group).

  • Dose Formulation & Administration: Formulate "Compound X" in a suitable vehicle (e.g., 0.5% methylcellulose). Administer single escalating doses via the intended clinical route (e.g., oral gavage or intraperitoneal injection). Include a vehicle control group.

  • Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in posture, activity, breathing) immediately after dosing and at regular intervals for 14 days. [12]4. Body Weight: Record the body weight of each animal daily. A weight loss of >15-20% is often considered a sign of significant toxicity.

  • Endpoint: At the end of the study, perform a gross necropsy. Key organs may be collected for histopathological analysis.

  • MTD Determination: The MTD is determined based on the collected clinical observation and body weight data.

Data Presentation: Summary of Acute Toxicity Findings

Dose (mg/kg)MortalityAverage Body Weight Change (Day 7)Key Clinical Signs
Vehicle0/5+5%None observed
100/5+4%None observed
300/5-2%None observed
100 0/5 -12% Mild lethargy (24h)
3002/5-22% (survivors)Severe lethargy, ruffled fur

Based on this data, the MTD for a single dose of Compound X would be established at 100 mg/kg.

Pharmacokinetic (PK) Profiling

Expertise & Experience: Pharmacokinetics describes what the body does to a drug (Absorption, Distribution, Metabolism, and Excretion - ADME). [13]A good drug candidate needs not only to be potent and safe but also to have favorable PK properties, such as sufficient exposure at the target tissue and a reasonable half-life. [14] Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use cannulated Sprague-Dawley rats to facilitate serial blood sampling.

  • Dose Administration: Administer a single dose of "Compound X" at a dose well below the MTD (e.g., 10 mg/kg) via both intravenous (IV) and oral (PO) routes to separate groups of animals.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of "Compound X" in the plasma samples using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method. [15]6. Data Analysis: Use pharmacokinetic software to calculate key parameters such as Clearance (CL), Volume of Distribution (Vd), Half-life (t½), Cmax, Tmax, and Area Under the Curve (AUC). Oral bioavailability (%F) is calculated as (AUC_PO / AUC_IV) * 100. [13] Data Presentation: Comparative Pharmacokinetic Parameters

ParameterCompound X (10 mg/kg)Alternative A (10 mg/kg)
CL (mL/min/kg)1585
Vd (L/kg)1.20.8
t½ (hours)3.50.5
AUC (ng*h/mL) - PO4500950
Oral Bioavailability (%F)40%15%

Compound X exhibits more favorable pharmacokinetics than Alternative A, with lower clearance (meaning it is removed from the body more slowly), a longer half-life (allowing for less frequent dosing), and significantly better oral bioavailability.

Decision Making: A Data-Driven Path Forward

The comprehensive data collected from these evaluations allows for an informed, multi-parameter decision on the future of a compound. A compound must demonstrate a balance of potency, selectivity, safety, and drug-like properties to be advanced.

G start Data from In Vitro & In Vivo Evaluation q_potency Is IC50 < 0.5 µM in target cells? start->q_potency q_selectivity Is Kinase Selectivity High? (Few off-targets) q_potency->q_selectivity Yes optimize Optimize Structure (Hit-to-Lead) q_potency->optimize No q_window Is Therapeutic Window > 10? (SI > 10) q_selectivity->q_window Yes q_selectivity->optimize No q_pk Are PK Properties Favorable? (%F > 30%, t½ > 2h) q_window->q_pk Yes abandon Abandon Compound q_window->abandon No q_pk->optimize No advance Advance to Efficacy Studies q_pk->advance Yes

Caption: Decision-making flowchart for advancing a novel compound.

Conclusion

The biological evaluation of novel compounds derived from the trans-3-Amino-3-methylcyclobutanol hydrochloride scaffold requires a systematic, multi-faceted approach. By integrating broad biochemical profiling with targeted cellular and in vivo assays, researchers can build a comprehensive understanding of a compound's therapeutic potential. The hypothetical "Compound X" demonstrates a desirable profile: high target selectivity, potent on-target cellular activity with a significant therapeutic window, and favorable pharmacokinetic properties. This data-driven evaluation process, comparing novel entities against established alternatives, is fundamental to identifying and advancing the next generation of targeted medicines.

References

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors.PMC.
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Comparative

assessing the conformational rigidity of cyclobutane scaffolds using computational methods

A Senior Application Scientist's Guide to Assessing Cyclobutane's Conformational Rigidity Welcome to a comprehensive guide designed for researchers, medicinal chemists, and computational scientists navigating the nuanced...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing Cyclobutane's Conformational Rigidity

Welcome to a comprehensive guide designed for researchers, medicinal chemists, and computational scientists navigating the nuanced world of cyclobutane scaffolds. In modern drug discovery, controlling the three-dimensional shape of a molecule is paramount for achieving desired biological activity and ADME properties. The cyclobutane ring, an increasingly popular scaffold, offers a unique way to project substituents into three-dimensional space, moving beyond the flat landscapes of traditional aromatic rings.[1][2] However, the perceived flexibility of this four-membered ring system—its "ring-puckering"—can complicate design efforts.

This guide provides an in-depth comparison of computational methods to accurately assess and quantify the conformational rigidity of cyclobutane derivatives. We will move beyond mere protocol listings to explain the why behind methodological choices, ensuring you can select and apply the most appropriate computational tools for your research with confidence.

The Dynamic Nature of Cyclobutane: Understanding Ring Puckering

Unlike the highly strained and planar cyclopropane or the relatively flexible cyclohexane, cyclobutane exists in a delicate balance. A planar conformation is destabilized by significant torsional strain from eclipsing hydrogen atoms.[3][4] To alleviate this, the ring "puckers" into a non-planar, butterfly-like conformation.[3][5] This puckered state is not static. The ring can invert, passing through a higher-energy planar transition state, in a dynamic equilibrium.

The key parameters defining this landscape are:

  • Puckering Angle (θ): The dihedral angle between the two halves of the bent ring, typically around 25-30 degrees from planarity.[6][7][8][9]

  • Inversion Barrier: The energy required to move from one puckered conformation to the other through the planar state. For unsubstituted cyclobutane, this barrier is very low, around 1.45 kcal/mol (482-498 cm⁻¹), allowing for rapid interconversion at room temperature.[6][7][10][11]

Substituents on the ring can dramatically alter this energy landscape, stabilizing one puckered conformation over another and increasing the inversion barrier, thereby imparting conformational rigidity. It is this modulation of rigidity that is of prime interest in drug design.

A Comparative Analysis of Computational Methods

Choosing the right computational tool is a trade-off between accuracy and computational cost. Here, we compare the three primary classes of methods for assessing cyclobutane conformation.

Method ClassPrimary Use CaseAccuracyComputational CostKey Insights Provided
Quantum Mechanics (QM) High-accuracy benchmarking, calculating potential energy surfaces (PES), parameterizing force fields.Very HighVery HighAccurate inversion barriers, detailed electronic effects of substituents, precise geometries.
Molecular Mechanics (MM) Rapid conformational searching, initial screening of large libraries.Low to MediumVery LowQualitative assessment of steric clashes, identification of low-energy conformers.
Molecular Dynamics (MD) Characterizing the conformational ensemble over time, understanding dynamic behavior in solution.MediumHighPopulation of different puckered states, rates of interconversion, solvent effects.
Protocol 1: High-Accuracy Profiling with Quantum Mechanics (QM)

Expertise & Rationale: To obtain a definitive, quantitative measure of the ring inversion barrier, QM methods are the gold standard. They solve the electronic structure of the molecule, providing a fundamental description of the forces governing its geometry. Methods like Density Functional Theory (DFT) offer a good balance of accuracy and cost, while higher-level methods like Coupled Cluster (CCSD(T)) can provide benchmark-quality data, often achieving agreement within 2% of experimental values.[7]

The following protocol outlines a "relaxed potential energy surface (PES) scan," which is the most robust way to calculate the inversion barrier.

Experimental Workflow: QM PES Scan

QM_Workflow cluster_prep 1. Preparation cluster_qm 2. QM Calculation cluster_analysis 3. Analysis Build Build 3D Structure PreOpt Pre-optimize (MMFF94) Build->PreOpt DefineScan Define Dihedral Scan Coordinate PreOpt->DefineScan RunScan Run Relaxed PES Scan (e.g., B3LYP/6-31G*) DefineScan->RunScan Constrain Dihedral Optimize All Else Extract Extract Energies RunScan->Extract Plot Plot Energy vs. Dihedral Extract->Plot Determine Determine Barrier Height Plot->Determine

Caption: Workflow for a Quantum Mechanics Potential Energy Surface (PES) scan.

Step-by-Step Methodology (using Gaussian as an example):
  • Structure Preparation:

    • Build the 3D structure of your substituted cyclobutane in a molecular editor (e.g., GaussView, Avogadro).

    • Perform a quick pre-optimization using a molecular mechanics force field like MMFF94 to obtain a reasonable starting geometry.

  • Input File Generation:

    • Define a scan coordinate. The most effective coordinate for cyclobutane puckering is a dihedral angle involving all four ring carbons (e.g., C1-C2-C3-C4).

    • Set up a "relaxed" or "optimized" scan. This is critical: at each step of the dihedral scan, all other degrees of freedom (bond lengths, other angles) are allowed to relax to their energetic minimum. This avoids artificially high energies.

    • Causality: A rigid scan would produce an inaccurate, artificially high barrier. The relaxed scan correctly maps the minimum energy path between the two puckered conformers.

    • Choose a reliable DFT functional and basis set. A good starting point is B3LYP/6-31G(d). For higher accuracy, consider functionals like M06-2X with larger basis sets (e.g., cc-pVTZ).[12]

    Example Gaussian Input Line:

    ... D 1 2 3 4 S 20 -25.0 (This line instructs a scan of the dihedral between atoms 1-4 over 20 steps with a step size of -25.0 degrees).

  • Execution and Analysis:

    • Run the calculation. This can be computationally intensive, from hours to days depending on the molecule's size and the level of theory.

    • Extract the energy for each point in the scan from the output file.

    • Plot the relative energy versus the dihedral angle. The energy difference between the minimum (puckered state) and the maximum (planar transition state at a dihedral of 0°) is the inversion barrier.

Protocol 2: Exploring Conformational Ensembles with Molecular Dynamics (MD)

Expertise & Rationale: While QM provides a precise energy barrier, it describes a molecule in a vacuum at 0 K. Molecular Dynamics (MD) simulations offer a dynamic picture of how the cyclobutane scaffold behaves over time at a given temperature, often in a simulated solvent environment.[13] This is invaluable for understanding which conformations are most populated under physiological conditions.

MD uses a molecular mechanics (MM) force field to calculate forces and velocities. The choice of force field is the most critical decision. General-purpose force fields like GAFF or OPLS are often sufficient, but their parameters for strained ring systems should be validated.

Experimental Workflow: MD Simulation

MD_Workflow cluster_setup 1. System Setup cluster_sim 2. Simulation cluster_traj 3. Trajectory Analysis Input Optimized Start Structure (QM/MM) FF Assign Force Field (e.g., GAFF2) Input->FF Solvate Solvate in Water Box & Add Ions FF->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production Run (e.g., 100 ns) Equilibrate->Production Analyze Analyze Trajectory Production->Analyze PlotDihedral Plot Puckering Dihedral vs. Time Analyze->PlotDihedral Cluster Conformational Clustering Analyze->Cluster

Caption: General workflow for a Molecular Dynamics (MD) simulation.

Step-by-Step Methodology (using GROMACS/AMBER as an example):
  • System Preparation:

    • Begin with a high-quality 3D structure, ideally optimized at the QM level.

    • Generate topology and parameter files using a suitable force field (e.g., GAFF2 via Antechamber).

    • Trustworthiness: It is crucial to check the assigned atom types and partial charges, as these directly impact the simulation's physical realism.

    • Place the molecule in a periodic box of solvent (e.g., TIP3P water) and add counter-ions to neutralize the system.

  • Simulation Protocol:

    • Energy Minimization: Vigorously minimize the energy of the entire system to remove any bad steric contacts, especially with solvent molecules.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) while keeping the solute restrained (NVT ensemble). Then, equilibrate the system's pressure and density (NPT ensemble). This multi-stage process ensures a stable starting point for data collection.

    • Production Run: Run the simulation for a sufficient length of time (e.g., 50-200 ns) without restraints to sample the conformational space thoroughly. The required simulation time depends on the height of the inversion barrier.

  • Analysis:

    • Trajectory Visualization: Visually inspect the trajectory to confirm that ring-puckering events are occurring.

    • Dihedral Analysis: Plot the C1-C2-C3-C4 dihedral angle over time. The distribution of this angle will show the preferred puckered states (peaks in the histogram) and the frequency of transitions between them.

    • Free Energy Calculation: Use methods like umbrella sampling or metadynamics to construct a potential of mean force (PMF) along the puckering dihedral, providing a free energy barrier that includes solvent effects.

Concluding Remarks: A Synergistic Approach

For a comprehensive assessment of cyclobutane rigidity, a synergistic approach is most powerful. Use rapid MM-based methods for initial screening, select promising candidates for high-accuracy QM-based PES scans to quantify the intrinsic inversion barrier, and finally, employ MD simulations to understand the dynamic behavior and conformational populations in a biologically relevant environment. By understanding the causality behind each computational choice, researchers can confidently engineer cyclobutane scaffolds with the precise degree of conformational rigidity required for the next generation of therapeutics.

References
  • Glendening, E. D., & Halpern, A. M. (2005). Ab Initio Study of Cyclobutane: Molecular Structure, Ring-Puckering Potential, and Origin of the Inversion Barrier. The Journal of Physical Chemistry A, 109(4), 635–642. [Link][6][11]

  • Gruzman, D., et al. (2009). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Physical Chemistry A, 113(44), 12275-12284. [Link][7]

  • Robertson, J. E. M. (2023). Quantification Of Rigidity And Synthesis Of Cyclobutane Bisimide Building Blocks. UND Scholarly Commons. [Link][14]

  • de Meijere, A., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][15]

  • Verdonk, M. L., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200113. [Link][1][2]

  • Zheng, S., et al. (2021). Understanding Ring Puckering in Small Molecules and Cyclic Peptides. Journal of Chemical Information and Modeling, 61(3), 1334–1348. [Link][16]

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Validation

The Compass of Constraint: A Comparative Guide to the Pharmacological Properties of 1,2- versus 1,3-Substituted Cyclobutanes

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation of substituents is a perpetual end...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer a blend of structural rigidity, metabolic stability, and precise vectoral orientation of substituents is a perpetual endeavor. The cyclobutane ring, a four-membered carbocycle, has emerged from relative obscurity to become a valuable tool in the drug designer's armamentarium. Its inherent ring strain and puckered conformation provide a unique three-dimensional architecture that can profoundly influence the pharmacological properties of a molecule. This guide provides an in-depth comparison of the pharmacological properties of 1,2- versus 1,3-substituted cyclobutanes, offering insights into how the choice of substitution pattern can be leveraged to optimize drug candidates.

The Cyclobutane Scaffold: A Foundation for Innovation

The utility of the cyclobutane ring in drug design stems from its distinct structural features. Unlike flexible aliphatic chains or planar aromatic rings, the cyclobutane core imposes a degree of conformational constraint, which can pre-organize a molecule for optimal interaction with its biological target, thereby reducing the entropic penalty of binding.[1] This conformational rigidity, coupled with the increased sp³ character, often leads to improved metabolic stability by shielding susceptible positions from enzymatic degradation.[2]

The puckered nature of the cyclobutane ring allows for substituents to be placed in well-defined spatial arrangements, influencing a molecule's vectoral properties and its ability to engage with specific pockets within a binding site. The choice between a 1,2- and a 1,3-substitution pattern is a critical decision in the design of cyclobutane-containing drugs, as it dictates the relative orientation and distance between the appended functional groups, ultimately shaping the pharmacological profile.

1,2-Disubstituted Cyclobutanes: A Tale of Adjacency and Chirality

In 1,2-disubstituted cyclobutanes, the functional groups are positioned on adjacent carbon atoms. This arrangement can lead to both cis and trans diastereomers, each with a unique three-dimensional shape. The stereochemical configuration of these substituents has been shown to be a critical determinant of biological activity.[3]

The proximity of the substituents in 1,2-isomers can be exploited to mimic the geometry of specific pharmacophores or to introduce steric bulk that can enhance selectivity or block metabolic pathways. The conformational rigidity of the cyclobutane ring in these isomers helps to lock in a bioactive conformation, which can be particularly advantageous in the design of enzyme inhibitors and receptor agonists or antagonists.

1,3-Disubstituted Cyclobutanes: A Gateway to Linearity and Bioisosterism

The 1,3-substitution pattern places functional groups on opposite corners of the cyclobutane ring. This arrangement often results in a more linear disposition of the substituents compared to their 1,2-counterparts. A key application of the 1,3-disubstituted cyclobutane moiety is as a bioisosteric replacement for other chemical groups, such as propyl linkers or even aromatic rings.[4] This "escape from flatland" strategy can lead to significant improvements in physicochemical properties, including enhanced solubility and metabolic stability.[2]

The defined spatial relationship between the substituents in 1,3-isomers can be used to span specific distances within a binding pocket or to orient functional groups for optimal interaction with distinct regions of a target protein.

Comparative Pharmacological Insights: A Case Study Approach

Case Study: 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4

Combretastatin A4 (CA4) is a potent natural product that inhibits tubulin polymerization. However, its cis-stilbene core is prone to isomerization to the less active trans-isomer. To overcome this liability, researchers have synthesized 1,3-disubstituted cyclobutane analogs of CA4, effectively locking the desired geometry.[5]

A study on these analogs revealed that both cis and trans 1,3-disubstituted cyclobutanes exhibited cytotoxicity against human cancer cell lines, albeit at micromolar concentrations, which is less potent than the nanomolar activity of the parent compound.[5] Molecular modeling studies suggested that the increased conformational flexibility of the cyclobutane ring compared to the rigid stilbene might contribute to the reduced activity.[5]

Table 1: Cytotoxicity of 1,3-Disubstituted Cyclobutane Analogs of Combretastatin A4 [5]

CompoundSubstitution PatternCell Line (HepG2) IC₅₀ (µM)Cell Line (SK-N-DZ) IC₅₀ (µM)
Combretastatin A4-0.0090.005
Analog 2a (cis) 1,3-disubstituted76
Analog 2b (trans) 1,3-disubstituted≈131.7

Note: The data for the cyclobutane analogs are from a single study and are presented to illustrate the pharmacological activity of 1,3-substituted cyclobutanes in a specific context. A direct comparison to 1,2-substituted analogs of CA4 was not available.

Experimental Protocols

Protocol 1: Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold[6]

This protocol outlines a key step in the synthesis of a scaffold for a potent RORγt inverse agonist, highlighting the diastereoselective reduction to achieve the desired cis configuration.

  • Knoevenagel Condensation: A mixture of the starting cyclobutanone derivative, Meldrum's acid, and a catalytic amount of piperidinium acetate in toluene is heated to reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until completion.

  • Diastereoselective Reduction: The resulting cyclobutylidene Meldrum's acid derivative is dissolved in a suitable solvent (e.g., a mixture of EtOAc and 2-PrOH). The solution is cooled, and sodium borohydride is added portion-wise. The reaction is stirred at low temperature until the starting material is consumed.

  • Work-up and Purification: The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product can be purified by recrystallization to improve the diastereomeric ratio.

G cluster_synthesis Synthesis Workflow start Cyclobutanone Derivative knoevenagel Knoevenagel Condensation start->knoevenagel Meldrum's acid, catalyst reduction Diastereoselective Reduction knoevenagel->reduction NaBH4 purification Purification reduction->purification Recrystallization product cis-1,3-Disubstituted Cyclobutane purification->product

Caption: A simplified workflow for the synthesis of a cis-1,3-disubstituted cyclobutane.

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-Based)[5]

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

  • Cell Seeding: Cancer cells (e.g., HepG2 or SK-N-DZ) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The test compounds (1,2- and 1,3-substituted cyclobutane analogs) are serially diluted and added to the wells. A vehicle control and a positive control (e.g., a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Resazurin Addition: A solution of resazurin is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells reduce resazurin to the fluorescent resorufin.

  • Fluorescence Measurement: The fluorescence intensity is measured using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: The fluorescence data is normalized to the vehicle control, and the IC₅₀ values are calculated by fitting the data to a dose-response curve.

G cluster_assay Cytotoxicity Assay Workflow seed Seed Cells in 96-well Plate treat Treat with Cyclobutane Analogs seed->treat incubate Incubate (e.g., 72h) treat->incubate resazurin Add Resazurin incubate->resazurin measure Measure Fluorescence resazurin->measure analyze Calculate IC50 Values measure->analyze

Caption: A typical workflow for an in vitro cytotoxicity assay.

Conclusion and Future Directions

The choice between a 1,2- and a 1,3-substitution pattern on a cyclobutane ring offers distinct strategic advantages in drug design. The 1,2-disubstituted isomers provide a platform for creating chiral molecules with adjacent functionalities, ideal for mimicking specific pharmacophoric arrangements and achieving high potency and selectivity. In contrast, 1,3-disubstituted cyclobutanes serve as excellent bioisosteres for linear fragments and aromatic rings, often leading to improved pharmacokinetic profiles.

While direct comparative studies are lacking, the available evidence suggests that the optimal substitution pattern is highly dependent on the specific biological target and the desired pharmacological properties. Future research should focus on the synthesis and parallel evaluation of both 1,2- and 1,3-substituted analogs of various bioactive scaffolds. Such studies will provide a more definitive understanding of the structure-activity relationships governing these fascinating molecules and will undoubtedly unlock new opportunities for the development of innovative therapeutics.

References

  • Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. Journal of Molecular Structure, 1210, 128025. [Link]

  • Bonetti, J. L., et al. (2012). Profiling antibody drug conjugate positional isomers: a system-of-equations approach. Analytical Chemistry, 84(18), 7946-7953. [Link]

  • Malaschuk, I., et al. (2020). Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4. PubMed, 32655187. [Link]

  • Robert, E. G. L., & Waser, J. (2025). Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition. Chemical Science. [Link]

  • Hamilton, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem, 17(9), e202200020. [Link]

  • Segawa, H., et al. (2023). Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 166, 117157. [Link]

  • Feskov, I. O., et al. (2020). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. European Journal of Organic Chemistry, 2020(33), 5336-5347. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. [Link]

  • ResearchGate. (2025). 1,3-Diphenylsulphonylcyclobutane: An unprecedented case of a higher stability of the trans isomer of 1,3-disubstituted cyclobutane. [Link]

  • Al-Badran, S., et al. (2021). Synthesis of Chiral Scaffolds Based on Polyfunctional Cyclobutane β-Amino Acids. European Journal of Organic Chemistry, 2021(42), 6022-6027. [Link]

  • Hamilton, D., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. PubMed Central. [Link]

  • Trost, B. M., & Toste, F. D. (2003). On the Stability of Disubstituted Cyclobutenes – A Computational Study. PubMed Central. [Link]

  • Mondal, B., et al. (2021). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. PubMed Central. [Link]

  • Li, Y., et al. (2023). Lipid Isobaric Mass Tagging for Enhanced Relative Quantification of Unsaturated sn-Positional Isomers. ACS Measurement Science Au, 3(6), 464-472. [Link]

  • Yoshikawa, N., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11621-11629. [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au. [Link]

  • Sedelnikova, A., et al. (2013). and Subunit-specific Conformational Changes in the Ligand-binding Domain and the TM2-TM3 Linker of α1 β2 γ2 GABAA Receptors. The Journal of biological chemistry, 288(33), 24032-24043. [Link]

  • Jiménez-Osés, G., et al. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869-1878. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No. 1403766-99-3).

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides an in-depth, procedural framework for the safe and compliant disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS No. 1403766-99-3). Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment. This document moves beyond a simple checklist to explain the scientific rationale behind each step, empowering researchers to make informed safety decisions.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. trans-3-Amino-3-methylcyclobutanol hydrochloride is not a benign substance; its hazard profile necessitates that it be treated as regulated hazardous waste.

This compound is classified with several hazard statements, indicating it poses significant risks upon exposure.[1][2] The primary hazards are summarized in the table below.

Hazard ClassGHS CodeDescriptionCausality and Experimental Implication
Acute Toxicity (Oral) H302Harmful if swallowed.Ingestion can lead to systemic toxicity. This dictates that waste containers must be securely sealed to prevent accidental ingestion and kept away from food and drink areas.
Skin Irritation H315Causes skin irritation.[2][3]The compound can cause inflammation and redness upon contact with skin. This requires the use of nitrile gloves during handling and disposal and mandates that any contaminated personal protective equipment (PPE) be disposed of as hazardous waste.
Eye Irritation H319Causes serious eye irritation.[2][3]Direct contact with the eyes can cause significant damage. This underscores the necessity of wearing safety glasses or goggles. In the event of a splash, an emergency eyewash station is critical.
Respiratory Irritation H335May cause respiratory irritation.[2][3]Inhalation of the dust or aerosol can irritate the respiratory tract. All handling and preparation for disposal should be conducted within a certified chemical fume hood to minimize inhalation risk.

Combustion Hazards: When heated to decomposition, this compound can emit toxic fumes, including nitrogen oxides (NOx), carbon dioxide, and hydrogen chloride gas.[4] This is a key reason why incineration is the preferred disposal method, but only in a specialized facility equipped with scrubbers to neutralize these hazardous byproducts.[4]

The Core Disposal Protocol: A Step-by-Step Methodology

The disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride is governed by federal and local regulations, primarily the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA).[5][6] The following protocol ensures compliance and safety.

  • Designate as Hazardous Waste: Due to its GHS hazard classifications, any quantity of trans-3-Amino-3-methylcyclobutanol hydrochloride, including unused pure chemical, contaminated solutions, and rinsate, must be classified as hazardous chemical waste.

  • Segregate at the Source: Do not mix this waste with other waste streams.[7] As an amino alcohol hydrochloride, it is crucial to keep it segregated from:

    • Strong Bases (e.g., sodium hydroxide): Mixing can cause a neutralization reaction, generating heat and potentially releasing fumes.

    • Strong Oxidizing Agents (e.g., nitric acid, permanganates): These can react violently with organic compounds.[8]

    • Incompatible Solvents: Avoid mixing with reactive solvent streams.

  • Select a Compatible Container: The waste must be stored in a container that will not react with or be degraded by the chemical. The best practice is to use the original manufacturer's container.[9] If unavailable, a high-density polyethylene (HDPE) or glass bottle with a screw-on cap is a suitable alternative. Ensure the container is in good condition, free of leaks, and clean on the outside.[7]

  • Ensure Secure Closure: The container must have a tightly fitting cap and be kept closed at all times except when waste is being added.[7][9] Using a funnel that is then removed is acceptable; leaving a funnel in the opening is a violation and a safety hazard.[10]

  • Do Not Overfill: Leave at least 10% of the container volume as headspace to allow for vapor expansion and prevent spills during movement.[10]

Proper labeling is a regulatory requirement and essential for preventing accidental mixing of incompatible wastes.[5]

  • Attach a Hazardous Waste Tag: As soon as the first drop of waste enters the container, affix a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[9]

  • Complete All Fields: The label must include:

    • The words "Hazardous Waste" .[7]

    • Full Chemical Name: "trans-3-Amino-3-methylcyclobutanol hydrochloride". Do not use abbreviations or chemical formulas.[5]

    • Composition and Concentration: For mixtures, list all constituents and their approximate percentages.

    • Principal Investigator and Laboratory Information.

  • Use a Satellite Accumulation Area (SAA): Laboratories are permitted to accumulate hazardous waste in a designated SAA, which must be at or near the point of generation and under the control of laboratory personnel.[8][11]

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tray or bin to contain any potential leaks or spills.[9] This is especially important when storing liquid waste.

  • Segregate within the SAA: Store the container with compatible waste types. Do not store acids with bases, or oxidizers with flammables.[11]

  • Contact EHS for Pickup: Do not attempt to dispose of the chemical yourself. Your institution's EHS office or an equivalent safety department is responsible for collecting the waste and arranging for its transport to a licensed Treatment, Storage, and Disposal Facility (TSDF).[5]

  • Follow Institutional Procedures: Submit a chemical waste pickup request form as required by your institution.[7] Be prepared to provide accurate information from the hazardous waste tag.

  • Never Use Sink or Trash Disposal: It is illegal and unsafe to dispose of this chemical down the drain or in the regular trash.[5][8] This can damage plumbing, harm aquatic life, and endanger sanitation workers.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of trans-3-Amino-3-methylcyclobutanol hydrochloride.

G cluster_prep Preparation & Characterization cluster_contain Containment & Labeling cluster_storage On-Site Accumulation cluster_disposal Final Disposition cluster_donot Prohibited Actions A Generate Waste: trans-3-Amino-3-methylcyclobutanol HCl (solid, solution, or rinsate) B Characterize as Hazardous Waste (H302, H315, H319, H335) A->B C Select Compatible Container (Original, Glass, or HDPE) B->C X Sink Disposal B->X Y Trash Disposal B->Y D Affix & Complete Hazardous Waste Tag C->D E Store in Designated SAA with Secondary Containment D->E F Segregate from Incompatibles (Bases, Oxidizers) E->F G Request Pickup via Institutional EHS Office F->G H Transfer to Licensed Disposal Facility (e.g., Incineration) G->H

Caption: Disposal workflow for trans-3-Amino-3-methylcyclobutanol HCl.

Protocol for Empty Container Disposal

Empty containers that once held trans-3-Amino-3-methylcyclobutanol hydrochloride are also considered hazardous waste until properly decontaminated.

  • Triple Rinse: The container must be rinsed three times with a suitable solvent (e.g., water or methanol) that can solubilize the compound.[9][10]

  • Collect Rinsate: All rinsate from this process is considered hazardous waste and must be collected in a properly labeled hazardous waste container.[11]

  • Deface Label: Completely remove or obliterate the original manufacturer's label.[9][11]

  • Final Disposal: Once triple-rinsed and with the label defaced, the empty container can be disposed of in the regular trash or appropriate recycling bin, depending on institutional policy.[9]

By adhering to this comprehensive guide, researchers can manage and dispose of trans-3-Amino-3-methylcyclobutanol hydrochloride in a manner that ensures safety, maintains regulatory compliance, and demonstrates a commitment to responsible environmental stewardship.

References

  • trans-3-Amino-3-methylcyclobutanol HCl Safety Inform
  • Laboratory Hazardous Waste Disposal Guidelines, Central Washington University,
  • Laboratory Environmental Sample Disposal Information Document, U.S. Environmental Protection Agency (EPA),
  • Appendix A Disposal Procedures by Chemical, University of Wisconsin-Madison,
  • Rac-(1r,3s)
  • trans-3-Amino-3-methylcyclobutanol hydrochloride 97%, Advanced ChemBlocks Inc.,
  • How to Dispose of Chemical Waste, Environmental Health and Safety, Princeton University,
  • How to Dispose of Chemical Waste in a Lab Correctly, GAIACA,
  • trans-3-Amino-1-methylcyclobutanol hydrochloride Product Inform
  • Regulations for Hazardous Waste Generated at Academic Laboratories, U.S. Environmental Protection Agency (EPA),
  • MSDS of cis-3-amino-3-methylcyclobutanol hydrochloride, Capot Chemical,
  • trans-3-AMino-3-Methylcyclobutanol hydrochloride, ChemicalBook,
  • Chemical Waste Disposal Guidelines, Emory University Department of Chemistry,
  • SAFETY DATA SHEET - 3-Aminomethylbenzoic acid methyl ester hydrochloride, Fisher Scientific,
  • Guidelines: Handling and Disposal of Chemicals, Purdue University College of Engineering,
  • Hazardous Waste Disposal Guide, Northwestern University,
  • Laboratory Guide for Managing Chemical Waste, Vanderbilt University Medical Center,
  • trans-3-Amino-1-methylcyclobutanol hydrochloride, Moldb,
  • trans-3-Amino-3-methylcyclobutanol hydrochloride, BLD Pharm,

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling trans-3-Amino-3-methylcyclobutanol hydrochloride

As researchers and scientists at the forefront of drug development, our primary commitment is to safety and procedural excellence. The handling of any chemical reagent, including novel structures like trans-3-Amino-3-met...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our primary commitment is to safety and procedural excellence. The handling of any chemical reagent, including novel structures like trans-3-Amino-3-methylcyclobutanol hydrochloride, demands a proactive and informed approach to personal protection. This guide moves beyond a simple checklist, providing a comprehensive operational plan grounded in the specific hazards of this compound. Our objective is to build a self-validating system of safety, ensuring that every step, from preparation to disposal, is deliberate and secure.

Foundational Hazard Assessment: Understanding the Reagent

Before any personal protective equipment (PPE) is selected, a thorough understanding of the compound's intrinsic hazards is essential. trans-3-Amino-3-methylcyclobutanol hydrochloride (CAS: 1403766-99-3) is classified with specific risks that directly inform our safety protocols.[1][2] According to the Globally Harmonized System (GHS), the primary hazards are related to its irritant properties.[3]

These classifications are not merely administrative; they are the causal basis for the specific PPE selections that follow. The potential for skin, eye, and respiratory irritation dictates that our primary goal is to establish a complete barrier between the researcher and the chemical.

Table 1: GHS Hazard Profile for trans-3-Amino-3-methylcyclobutanol hydrochloride

Hazard Class Hazard Statement GHS Pictogram
Skin Corrosion/Irritation H315: Causes skin irritation Warning
Serious Eye Damage/Eye Irritation H319: Causes serious eye irritation Warning
Specific Target Organ Toxicity H335: May cause respiratory irritation Warning

Source: Adapted from PubChem LCSS Datasheet.[3]

The Core Directive: A Multi-Layered PPE Protocol

Personal protective equipment is considered the last line of defense, employed after engineering controls (like fume hoods) and administrative changes have been implemented.[4][5] For this compound, a multi-layered approach is mandatory.

Eye and Face Protection: The Non-Negotiable First Barrier

Given the H319 classification ("Causes serious eye irritation"), standard safety glasses are insufficient.[3][6] Direct or incidental contact from a splash could lead to significant injury.

  • Primary Protection: Chemical splash goggles are required for any procedure involving this compound, whether in solid or solution form. They must provide a complete seal around the eyes.[4][7]

  • Secondary Protection: When there is a significant risk of splashing (e.g., transferring large quantities or working with the material under pressure), a face shield must be worn in addition to chemical splash goggles.[4][7] The face shield protects the entire face from contact.

Skin and Body Protection: Preventing Dermal Contact

The H315 hazard ("Causes skin irritation") necessitates comprehensive body coverage.[3]

  • Lab Coat: A standard, flame-resistant lab coat should be worn and kept fully buttoned to protect clothing and skin from potential spills.[7]

  • Full Coverage: Long pants and closed-toe shoes are the minimum requirement for any laboratory work and are essential when handling this compound.[6]

Hand Protection: Selecting the Right Glove

Gloves are a critical barrier, but their selection must be deliberate. The dual amine and alcohol functional groups in the molecule suggest careful consideration of glove material.[8][9]

  • Primary Choice: Disposable nitrile gloves are the minimum standard for incidental contact.[6] They provide a good barrier against a range of chemicals. If contact with the chemical occurs, gloves must be removed and replaced immediately, followed by hand washing.[6]

  • Extended Contact or Immersion: For situations involving potential extended contact, double-gloving with two pairs of nitrile gloves is recommended. Always consult the glove manufacturer's compatibility charts for specific breakthrough times, as not all gloves are created equal.[5]

Respiratory Protection: Mitigating Inhalation Risk

The H335 classification ("May cause respiratory irritation") is particularly relevant when handling the powdered form of the compound, which can be easily aerosolized.[3]

  • Engineering Controls: All weighing and handling of the solid chemical must be performed within a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • Respiratory PPE: If engineering controls are insufficient or during a large-scale spill, a respirator may be necessary.[7] The specific type (e.g., an N95 for particulates or a half-mask with appropriate cartridges) should be determined by a formal risk assessment conducted by your institution's Environmental Health and Safety (EHS) department.

Operational Plan: PPE Workflow and Disposal

A safe protocol extends beyond simply wearing PPE; it includes the correct sequence for putting it on (donning) and taking it off (doffing) to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) d1 1. Lab Coat d2 2. Goggles & Face Shield d1->d2 d3 3. Gloves (over cuffs) d2->d3 Work Chemical Handling (Inside Fume Hood) d3->Work Enter Work Area f1 1. Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 Wash Wash Hands Thoroughly f3->Wash Work->f1 Exit Work Area

Caption: PPE Donning and Doffing Workflow.

Disposal of Contaminated PPE and Chemical Waste
  • Contaminated PPE: All disposable PPE, such as gloves, must be discarded into a designated hazardous waste container immediately after use.

  • Chemical Waste: As a hydrochloride salt, the chemical waste should not be disposed of down the drain without neutralization.[10][11] Protocols may vary by jurisdiction, but generally involve neutralization with a base like sodium bicarbonate to form a harmless salt and water, monitoring the pH until it is neutral (pH 7).[10][12][13] Always consult and adhere to your local and institutional waste disposal guidelines.[10][14]

Emergency Response: Immediate Actions

In the event of accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[15]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[15]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[15]

By integrating this expert-driven, safety-first approach into your daily laboratory operations, you create a resilient and trustworthy system for handling trans-3-Amino-3-methylcyclobutanol hydrochloride, protecting yourself, your colleagues, and the integrity of your research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Iowa State University. [Link]

  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, University of Washington. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager Magazine. [Link]

  • Laboratory Personal Protective Equipment (PPE) for Safety and Precision. i-scientific. [Link]

  • Personal Protective Equipment – Lab Safety. University of Nevada, Reno. [Link]

  • Rac-(1r,3s)-3-amino-1-methylcyclobutan-1-ol hydrochloride. PubChem, National Institutes of Health. [Link]

  • How to dispose of hydrochloric acid. Lab Alley. [Link]

  • AMINO ALCOHOL EA SAFETY DATA SHEET. Nippon Nyukazai Co., Ltd. [Link]

  • Proper disposal of chemicals. Sciencemadness Wiki. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • How Should Hydrochloric Acid Be Disposed Of Safely?. Chemistry For Everyone, YouTube. [Link]

  • Safe disposal of hydrochloric acid. Chemistry Stack Exchange. [Link]

  • THE MANUFACTURE, STORAGE AND IMPORT OF HAZARDOUS CHEMICAL RULES, 1989. Nagaland Pollution Control Board. [Link]

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  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses Procedure. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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